molecular formula C12H16BrNO2 B1522728 4-Bromo-N-butyl-3-methoxybenzamide CAS No. 1065074-09-0

4-Bromo-N-butyl-3-methoxybenzamide

Cat. No.: B1522728
CAS No.: 1065074-09-0
M. Wt: 286.16 g/mol
InChI Key: BFVPFPIKPIPCKQ-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-3-methoxybenzamide (CAS 1065074-09-0) is a substituted benzamide compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This chemical is characterized by its very slight solubility in water (0.34 g/L at 25°C) and a calculated density of 1.303 g/cm³ at 20°C . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. It is based on the 3-alkoxybenzamide scaffold, which is known to serve as a core structure for inhibitors targeting the bacterial cell division protein FtsZ . FtsZ is an essential GTPase that plays a critical role in cytokinesis, making it a promising target for new antibiotics . Research on structurally related 3-methoxybenzamide derivatives has demonstrated their potential to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus , by disrupting Z-ring formation, leading to defective cell division and filamentous morphology . The bromo and butyl substituents on the benzamide core are common modifications explored in structure-activity relationship (SAR) studies to optimize potency, metabolic stability, and other drug-like properties . As a building block in organic synthesis, the aromatic bromide moiety offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse libraries of analogues for biological screening . Handling Note: This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, using personal protective equipment and in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-butyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPFPIKPIPCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674613
Record name 4-Bromo-N-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-09-0
Record name 4-Bromo-N-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] Variations in substituents on the aromatic ring and the amide nitrogen allow for the fine-tuning of their biological profiles, leading to their use as anti-inflammatory, antipsychotic, and antidepressant agents. This compound (CAS No. 1065074-09-0) is a member of this versatile family, incorporating a bromine atom, a methoxy group, and an N-butyl substituent.[2][3] This unique combination of functional groups presents an interesting scaffold for further chemical exploration and potential biological evaluation. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for future research endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-butylcarboxamide group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental data for some properties are not publicly available, predicted values are included to guide experimental design.

PropertyValueSource
CAS Number 1065074-09-0[2][3]
Molecular Formula C₁₂H₁₆BrNO₂[2][3]
Molecular Weight 286.17 g/mol [2][3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
LogP (predicted) 3.37850[4]
Polar Surface Area (PSA) 38.33 Ų[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-bromo-3-methoxybenzoic acid. This involves the activation of the carboxylic acid followed by amidation with n-butylamine.

Synthesis of the Precursor: 4-Bromo-3-methoxybenzoic acid

The key precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized from commercially available starting materials. One common route involves the bromination of 3-methoxybenzoic acid.

Reaction Scheme:

Synthesis_of_4-bromo-3-methoxybenzoic_acid cluster_0 3-Methoxybenzoic Acid cluster_1 Bromine (FeBr₃ catalyst) cluster_2 4-Bromo-3-methoxybenzoic Acid 3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic_acid 3-methoxybenzoic_acid->4-bromo-3-methoxybenzoic_acid Electrophilic Aromatic Substitution Br2 Br₂ Br2->4-bromo-3-methoxybenzoic_acid

Caption: Synthesis of 4-bromo-3-methoxybenzoic acid.

Amide Coupling Protocol

The final step is the coupling of 4-bromo-3-methoxybenzoic acid with n-butylamine. A reliable method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5]

Experimental Workflow:

Amide_Coupling_Workflow start Dissolve 4-bromo-3-methoxybenzoic acid and HOBt in anhydrous DMF add_amine Add n-butylamine and DIPEA start->add_amine cool Cool to 0°C add_amine->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature (12-24h) add_edc->react workup Aqueous workup (EtOAc, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify end_node This compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Amine and Base: To the stirred solution, add n-butylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the N-butyl chain. The aromatic region should display a characteristic splitting pattern for the three protons on the substituted benzene ring. The N-butyl group will exhibit signals for the methylene groups and a terminal methyl group, with characteristic multiplicities due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield, and the aromatic carbons will have distinct chemical shifts influenced by the bromo and methoxy substituents. The carbons of the N-butyl chain and the methoxy group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns may include the loss of the butyl group and other characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibration of the secondary amide.

  • C=O stretching vibration of the amide carbonyl group.

  • C-O stretching of the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

  • C-Br stretching vibration.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore.[1] The presence of the bromo, methoxy, and N-butyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, which are all critical determinants of pharmacological activity.

Substituted benzamides have been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial Activity: Many benzamide derivatives have demonstrated activity against various bacterial and fungal strains.[8]

  • Anti-inflammatory and Analgesic Effects: Some substituted benzamides have shown potential as anti-inflammatory and analgesic agents.[1]

  • Central Nervous System (CNS) Activity: The benzamide moiety is a key feature of several antipsychotic and antidepressant drugs, primarily through their interaction with dopamine and serotonin receptors.

Further pharmacological screening of this compound is warranted to explore its potential in these and other therapeutic areas. Standard in vitro assays, such as antimicrobial susceptibility testing, enzyme inhibition assays, and receptor binding assays, would be the initial steps in elucidating its biological profile.[9]

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.[10][11] Standard safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential.[12][13] Work should be conducted in a well-ventilated fume hood.[10] A comprehensive material safety data sheet (MSDS) should be consulted for detailed information on potential hazards, handling, and disposal.[10][11]

Conclusion

This compound is a substituted benzamide with a chemical structure that suggests potential for biological activity. This technical guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a framework for its structural elucidation. While its specific pharmacological profile remains to be determined, the information presented here serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of this compound is encouraged to unlock its potential in drug discovery and development.

References

  • Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Journal of Pharmaceutical Sciences and Research, 13(6), 95-101.
  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (1995). Google Patents.
  • Synthesis of 4-Methoxymethylbenzoic Acid. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • N-Butyl 4-Bromo-3-methoxybenzamide | 1065074-09-0 | C12H16BrNO2 | Appchem. (n.d.). Appchem. Retrieved January 18, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • SAFETY DATA SHEET - 4-Bromoanisole. (2025, September 5). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. (2022). International Journal of Health Sciences, 6(S3), 4536–4549.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1995). Google Patents.
  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
  • Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. (2021). The Royal Society of Chemistry.
  • Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

  • Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (2016). The Royal Society of Chemistry.
  • 4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Scientific Reports, 12(1), 6093.
  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • This compound - CAS:1065074-09-0. (n.d.). 北京欣恒研科技有限公司. Retrieved January 18, 2026, from [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv.
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Research Square.

Sources

An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide (CAS Number 1065074-09-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Bromo-N-butyl-3-methoxybenzamide (CAS No. 1065074-09-0). As a member of the substituted benzamide class of molecules, this compound holds potential for exploration in various drug discovery and development programs. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and draws analogies from structurally related compounds to offer valuable insights for researchers. The document covers predicted physicochemical parameters, a plausible synthetic route with a detailed protocol, and an exploration of the potential biological activities based on the well-established pharmacology of the benzamide scaffold.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a central benzamide core with bromo, butyl, and methoxy substitutions.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
CAS Number 1065074-09-0-
IUPAC Name This compound-
Molecular Formula C₁₂H₁₆BrNO₂-
Molecular Weight 286.16 g/mol -
SMILES O=C(NCCCC)C1=CC=C(Br)C(OC)=C1-
Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational models provide valuable estimates of the physicochemical properties of this compound. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 2.6 - 3.8Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes.
Topological Polar Surface Area (TPSA) 38.33 ŲAffects drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.
Rotatable Bonds 5Contributes to conformational flexibility and binding affinity.

Note: The predicted values are derived from computational algorithms and should be confirmed by experimental analysis.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 4-Bromo-3-methoxybenzoic acid D 4-Bromo-3-methoxybenzoyl chloride A->D Acyl chloride formation B Thionyl chloride (SOCl₂) C n-Butylamine E This compound D->E Amide bond formation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride

  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Self-Validating System: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure.

Potential Biological Activities and Therapeutic Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates exhibiting a wide range of biological activities. The therapeutic potential of this compound can be inferred from the known activities of this class of compounds.

Dopamine Receptor Antagonism

Substituted benzamides are well-known for their antagonist activity at dopamine D₂ receptors, leading to their use as antipsychotic agents. The specific substitution pattern on the aromatic ring and the nature of the N-alkyl group can modulate the affinity and selectivity for different dopamine receptor subtypes. It is plausible that this compound could exhibit similar properties.

Dopamine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Activates Benzamide 4-Bromo-N-butyl- 3-methoxybenzamide Benzamide->D2R Antagonizes

Caption: Potential mechanism of action via dopamine D₂ receptor antagonism.

Other Potential Activities

The versatility of the benzamide scaffold has led to the development of drugs with various other therapeutic applications, including:

  • Antiemetic agents: Some benzamides act as prokinetic agents by modulating serotonin receptors.

  • Anticancer agents: Certain substituted benzamides have shown efficacy as histone deacetylase (HDAC) inhibitors or by targeting other cancer-related pathways.

  • Antibacterial agents: Novel benzamide derivatives are being explored for their antimicrobial properties.

Further investigation through in vitro and in vivo screening is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a substituted benzamide with potential for further investigation in drug discovery. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the established pharmacology of the benzamide class. The information presented herein serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Experimental validation of the predicted properties and biological activities is a crucial next step in the development of this compound as a potential therapeutic agent.

References

As this is a synthesized guide for a compound with limited publicly available data, direct references for experimental data on CAS 1065074-09-0 are not available. The following references provide context for the synthesis and potential biological activities of substituted benzamides.

  • General Synthesis of Benzamides: For representative procedures for the synthesis of benzamides from carboxylic acids or acyl chlorides, refer to standard organic chemistry textbooks and relevant publications on amide bond form
  • Biological Activities of Substituted Benzamides: A comprehensive review of the diverse biological activities of substituted benzamides can be found in various medicinal chemistry journals and review articles.

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration into the potential mechanism of action of the novel synthetic compound, 4-Bromo-N-butyl-3-methoxybenzamide. While direct empirical data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel small molecule therapeutics.

Introduction and Rationale

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic incorporation of halogen and methoxy substituents onto the benzamide scaffold has been shown to significantly modulate these activities.[4][5] Specifically, bromo- and methoxy-substituted aromatics have demonstrated potent effects on cellular proliferation and viability.[4][5] This guide focuses on this compound, a compound that combines these key structural features, and posits a putative mechanism of action based on the established activities of its chemical congeners.

Based on the recurring observation of cell cycle arrest and cytotoxicity in structurally similar molecules, we hypothesize that this compound is a modulator of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This guide will outline the experimental strategy to rigorously test this hypothesis.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a potential therapeutic agent. While comprehensive experimental data for this compound is not yet publicly available, we can infer its properties from its structure and available data for similar compounds.

PropertyPredicted Value/InformationSource
CAS Number 1072944-39-8[6]
Molecular Formula C12H16BrNO2Inferred
Molecular Weight 286.16 g/mol Inferred
IUPAC Name This compound[6]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.Inferred
Structure
Chemical Structure of this compound

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest

Several lines of evidence from related compounds suggest that this compound may exert its biological effects through the disruption of microtubule dynamics, a critical process for cell division.

  • Evidence from Structurally Similar Compounds: Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also contain bromo and methoxy substitutions, have revealed them to be potent inhibitors of tubulin polymerization.[4] This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and ultimately, apoptosis.[4]

  • Anticancer Potential: The anticancer effects of various benzamide and methoxybenzene derivatives have been linked to their ability to interfere with cell proliferation.[1][7] For instance, a bromo- and methoxy-substituted trans-stilbene derivative has been shown to induce G2/M phase arrest in cancer cells.[5]

  • Induction of Autophagy: In some cases, compounds that disrupt microtubule function have also been observed to induce an autophagic response.[4] Furthermore, a bromo-substituted dihydroxybenzaldehyde has demonstrated the ability to modulate autophagy.[8][9]

Based on this compelling evidence from analogous compounds, we propose the following signaling pathway as the primary mechanism of action for this compound.

Proposed Signaling Pathway Compound This compound Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Prevents formation of G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Autophagy Autophagy Modulation G2M->Autophagy May also induce

Caption: Proposed signaling pathway for this compound.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for the investigation of this compound.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells will be performed.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

This assay will directly assess the effect of the compound on the polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Use paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Immunofluorescence Microscopy for Microtubule Integrity

This experiment will visualize the effect of the compound on the microtubule network within cells.

Protocol: Immunofluorescence Staining of α-tubulin

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization or abnormal spindle formation.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Downstream Effects Cytotoxicity Cytotoxicity Assay (MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle TubulinAssay Tubulin Polymerization Assay CellCycle->TubulinAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay AutophagyAssay Autophagy Analysis (Western Blot for LC3) CellCycle->AutophagyAssay IF Immunofluorescence (Microtubule Visualization) TubulinAssay->IF

Caption: A logical workflow for investigating the mechanism of action.

Summary and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound centered on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This hypothesis is strongly supported by the known biological activities of structurally related bromo- and methoxy-substituted benzamides and other aromatic compounds. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path to validate this proposed mechanism.

Future investigations should focus on identifying the specific binding site of this compound on tubulin, exploring its efficacy in in vivo cancer models, and evaluating its potential for combination therapy with other anticancer agents. The insights gained from these studies will be crucial for the continued development of this promising compound as a potential therapeutic agent.

References

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. National Center for Biotechnology Information.
  • G. G. Nicola, et al. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]

  • A. Saeed, et al. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Retrieved from [Link]

  • BindingDB. (n.d.). 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Retrieved from [Link]

  • M. Z. A. Z. Abidin, et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

  • A. S. Piekus-Słomka, et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. NIH. Retrieved from [Link]

  • Y. Wang, et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • S. A. D. A. K. Molagoda, et al. (2023). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. NIH. Retrieved from [Link]

  • J. Horkaew, et al. (n.d.). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. PMC. Retrieved from [Link]

  • S. N. A. Halim, et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • S. A. D. A. K. Molagoda, et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Retrieved from [Link]

  • S. A. D. A. K. Molagoda, et al. (2023). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM 2.5 -induced cell cycle arrest and autophagy in keratinocytes. PubMed. Retrieved from [Link]

Sources

4-Bromo-N-butyl-3-methoxybenzamide: An In-depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-butyl-3-methoxybenzamide is a benzamide derivative with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the methodologies and strategic considerations for conducting solubility and stability studies on this compound.

The benzamide functional group is a common feature in many pharmaceuticals, and its susceptibility to hydrolysis can be a critical stability concern.[1] Therefore, a deep understanding of the molecule's behavior under various environmental conditions is essential. This guide will detail the necessary experimental protocols to establish a robust physicochemical profile of this compound, enabling informed decisions in the drug development process.

Overall Experimental Workflow

A systematic approach is crucial for characterizing the solubility and stability of a new chemical entity. The following workflow outlines the key stages of this process, from initial characterization to in-depth stability profiling.

Experimental Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Solubility Studies cluster_2 Phase 3: Stability Studies API_Procurement API Procurement & Characterization Method_Development Analytical Method Development (HPLC) API_Procurement->Method_Development Provides pure sample Equilibrium_Solubility Equilibrium Solubility (pH 1.2, 4.5, 6.8) Method_Development->Equilibrium_Solubility Quantification method Organic_Solubility Solubility in Organic Solvents Method_Development->Organic_Solubility Quantification method Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Equilibrium_Solubility->Forced_Degradation Informs degradation media Stability_Indicating_Method Stability-Indicating Method Validation Forced_Degradation->Stability_Indicating_Method Identifies degradants

Caption: Overall experimental workflow for solubility and stability studies.

Part 1: Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability. For oral dosage forms, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter. An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2]

Aqueous Solubility Profile

Determining the pH-solubility profile is essential, as it mimics the physiological pH range of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

Materials:

  • This compound

  • pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)

  • pH 4.5 acetate buffer

  • pH 6.8 phosphate buffer

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of this compound to separate flasks containing each of the pH buffers.

  • Place the flasks in an orbital shaker set at 37 ± 1 °C and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

  • Dilute the filtered samples as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Perform all measurements in at least triplicate.[2]

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for various stages of drug development, including formulation of non-aqueous dosage forms and purification processes.

Experimental Protocol: Organic Solvent Solubility

Materials:

  • This compound

  • A selection of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

  • Vials with screw caps

  • Vortex mixer

  • Validated HPLC method

Procedure:

  • Add a known excess amount of the compound to a vial containing a known volume of the selected organic solvent.

  • Vortex the mixture thoroughly to ensure good dispersion.

  • Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours, with periodic agitation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, dilute appropriately, and determine the concentration using a validated HPLC method.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Aqueous Buffer1.237[Insert experimental value]
Aqueous Buffer4.537[Insert experimental value]
Aqueous Buffer6.837[Insert experimental value]
Ethanol-25[Insert experimental value]
Propylene Glycol-25[Insert experimental value]
PEG 400-25[Insert experimental value]
DMSO-25[Insert experimental value]

Part 2: Stability Profiling and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[3] Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[4] These studies are mandated by regulatory agencies like the FDA and are crucial for developing stability-indicating analytical methods.[3][5]

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[6]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.

Decision-Making for Stress Conditions

The selection of appropriate stress conditions is guided by the chemical structure of the molecule and regulatory guidelines.

Forced Degradation Strategy cluster_conditions Stress Conditions API 4-Bromo-N-butyl-3- methoxybenzamide Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 60-80°C) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Sources

Spectroscopic Characterization of 4-Bromo-N-butyl-3-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the benzamide moiety in a wide array of bioactive molecules. The precise arrangement of the bromo, methoxy, and N-butyl substituents on the benzamide scaffold dictates its physicochemical properties and biological activity. Therefore, a comprehensive understanding of its spectroscopic signature is paramount for its identification, quality control, and further development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide leverages predictive models and corroborates these predictions with established experimental data from structurally analogous compounds. This approach mirrors the practical workflow of a research scientist when encountering a novel compound, blending theoretical knowledge with empirical data to build a robust analytical profile.

Molecular Structure and Spectroscopic Overview

The structural features of this compound provide a roadmap for interpreting its spectroscopic data. The molecule comprises a 1,3,4-trisubstituted aromatic ring, an amide linkage, a flexible n-butyl chain, and a methoxy group. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, amide, methoxy, and N-butyl protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern, while the butyl chain will exhibit characteristic multiplets.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d1HH-6Ortho to the electron-withdrawing carbonyl group.
~7.50d1HH-2Ortho to the electron-withdrawing carbonyl group and meta to the methoxy group.
~7.10dd1HH-5Ortho to the bromine and meta to the carbonyl group.
~6.20t1HN-HBroad triplet due to coupling with the adjacent CH₂ group.
~3.90s3HOCH₃Singlet characteristic of a methoxy group.
~3.45q2HN-CH₂ (C9)Quartet due to coupling with N-H and the adjacent CH₂ group.
~1.60m2HCH₂ (C10)Multiplet due to coupling with adjacent CH₂ groups.
~1.40m2HCH₂ (C11)Multiplet due to coupling with adjacent CH₂ and CH₃ groups.
~0.95t3HCH₃ (C12)Triplet due to coupling with the adjacent CH₂ group.

Expertise in Action: Deciphering the Aromatic Region The prediction of the aromatic proton shifts is based on the additive effects of the substituents. The powerful electron-withdrawing nature of the amide's carbonyl group will deshield the ortho protons (H-2 and H-6). The methoxy group at C-3 will exert a shielding effect, particularly on the ortho and para positions, while the bromine at C-4 will have a modest deshielding effect. The interplay of these electronic influences results in the predicted downfield shifts for the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS shim Shimming dissolve->shim acquire Acquire Spectrum (500 MHz) shim->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference Final Spectrum Interpretation Final Spectrum Interpretation reference->Final Spectrum Interpretation

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (C7)Carbonyl carbon of the amide, typically in this region.
~155C-OCH₃ (C3)Aromatic carbon attached to the electronegative oxygen.
~135C-Br (C4)Aromatic carbon attached to bromine.
~133C-C=O (C1)Quaternary aromatic carbon attached to the carbonyl.
~128C-H (C6)Aromatic CH.
~120C-H (C5)Aromatic CH.
~112C-H (C2)Aromatic CH.
~56OCH₃ (C8)Methoxy carbon.
~40N-CH₂ (C9)Aliphatic carbon attached to nitrogen.
~31CH₂ (C10)Aliphatic CH₂.
~20CH₂ (C11)Aliphatic CH₂.
~14CH₃ (C12)Terminal methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: On the 500 MHz spectrometer, switch to the ¹³C nucleus observation channel.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in this compound.

Predicted IR Absorption Bands

Frequency (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3050C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₃, CH₂)
~1640C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
1600, 1480C=C stretchAromatic
~1250C-O stretchAryl-alkyl ether
~1050C-N stretchAmide
~600C-Br stretchAryl bromide

Self-Validation in IR Spectroscopy The presence of a strong absorption around 1640 cm⁻¹ (Amide I) and another strong band around 1540 cm⁻¹ (Amide II), coupled with a sharp peak around 3300 cm⁻¹ (N-H stretch), provides a highly reliable confirmation of the secondary amide functionality.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry will provide information about the molecular weight and the structural fragments of the molecule. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 301 and 303 (in a ~1:1 ratio).

  • Key Fragments:

    • m/z 222/224: Loss of the butyl group (•C₄H₉).

    • m/z 183/185: Benzoyl cation fragment ([Br(OCH₃)C₆H₃CO]⁺).

    • m/z 100: Butylamino fragment ([C₄H₉NH₂]⁺).

    • m/z 57: Butyl cation ([C₄H₉]⁺).

MS_Fragmentation M [M]⁺˙ m/z 301/303 F1 [M - •C₄H₉]⁺ m/z 222/224 M->F1 - •C₄H₉ F3 [C₄H₉NH₂]⁺˙ m/z 100 M->F3 α-cleavage F2 [Br(OCH₃)C₆H₃CO]⁺ m/z 183/185 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a detailed and reliable analytical profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein, along with the detailed experimental protocols, offer a robust framework for researchers in the synthesis, identification, and quality control of this and other related benzamide derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment of the target molecule.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemAxon NMR Predictor. ChemAxon. [Link]

  • ACD/Labs NMR Prediction. Advanced Chemistry Development, Inc. [Link]

The Evolving Therapeutic Landscape of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] This versatility stems from the amenability of the benzamide core to chemical modification, allowing for the fine-tuning of pharmacological activity against numerous biological targets.[2] This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into their wide-ranging applications, from established roles in psychiatry and gastroenterology to their emerging prominence in oncology. The narrative will dissect the intricate mechanisms of action, explore the critical structure-activity relationships that govern efficacy, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.

Introduction: The Benzamide Scaffold - A Privileged Structure

The benzamide is an organic compound and a derivative of benzoic acid, characterized by a carboxamide group attached to a benzene ring. Its journey in therapeutics has been remarkable, leading to the development of drugs that have impacted millions of lives. Initial discoveries centered on their ability to modulate dopamine pathways, leading to antipsychotic and antiemetic drugs like amisulpride and metoclopramide.[3][4] However, the therapeutic reach of this scaffold has expanded significantly, with newer derivatives showing potent activity as enzyme inhibitors, particularly in the field of epigenetics. This guide will illuminate the scientific principles and practical methodologies that underpin the investigation of this remarkable class of molecules.

Section 1: The Broad Spectrum of Therapeutic Applications

Benzamide derivatives have demonstrated efficacy across a wide range of diseases, a testament to their chemical adaptability.[5]

  • Psychiatry & Neurology: Substituted benzamides like amisulpride are mainstays in the treatment of schizophrenia, effectively managing both positive and negative symptoms.[3][6] Their primary mechanism involves the blockade of dopamine D2 and D3 receptors in the brain.[6][7] At lower doses, amisulpride is also effective in treating dysthymia by enhancing dopaminergic neurotransmission.[3][8]

  • Gastroenterology: Metoclopramide is widely used to treat gastroparesis, nausea, and vomiting.[9][10] Its prokinetic effects are mediated through a combination of dopamine D2 receptor antagonism, serotonin 5-HT4 receptor agonism, and 5-HT3 receptor antagonism, which collectively accelerate gastric emptying.[9][11]

  • Oncology (An Emerging Frontier): A newer class of benzamide derivatives has emerged as potent inhibitors of histone deacetylases (HDACs).[1][12] Entinostat (MS-275), a synthetic benzamide derivative, is a prime example.[13][14] By selectively inhibiting class I and IV HDACs, Entinostat triggers the hyperacetylation of histones, leading to the reactivation of silenced tumor suppressor genes.[14][15] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a promising agent in the treatment of various malignancies, including breast and lung cancer.[13][15][16]

  • Other Applications: Research has also explored benzamide derivatives for antimicrobial, anti-inflammatory, and analgesic properties, highlighting the broad and continuing potential of this chemical class.[5][17]

Section 2: Deep Dive into Mechanisms of Action (MoA)

The therapeutic effects of benzamide derivatives are rooted in their specific interactions with key biological targets.

Canonical Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic and antiemetic effects of many benzamides are primarily due to their antagonist activity at dopamine D2 receptors.[4][8] These are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the enzyme adenylyl cyclase through a Gαi subunit.[18][19] This leads to a decrease in the intracellular second messenger, cyclic AMP (cAMP), and reduced activity of Protein Kinase A (PKA).[20][21]

By blocking the D2 receptor, benzamide antagonists prevent this signaling cascade. The resulting increase in cAMP levels and PKA activity modulates downstream gene expression and neuronal activity, alleviating psychotic symptoms.[21][22]

D2_Antagonism_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi Protein D2R->G_protein AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates Response Cellular Response (inhibited) PKA->Response Leads to

Caption: Canonical signaling pathway of Dopamine D2 receptor antagonism by benzamides.
Expanding the MoA: Serotonergic and Other Receptor Interactions

The pharmacological profile of benzamides is often not limited to dopamine receptors.

  • Metoclopramide also acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[9] The agonism at 5-HT4 receptors contributes to its gastroprokinetic effects, while antagonism at 5-HT3 receptors in the chemoreceptor trigger zone adds to its antiemetic efficacy.[4][9]

  • Some newer antipsychotic benzamide derivatives have been designed to have a multi-receptor profile, interacting with serotonin 5-HT1A and 5-HT2A receptors in addition to D2 receptors.[23] This multi-target approach aims to improve efficacy, particularly for the negative symptoms of schizophrenia, and reduce side effects.[23]

Emerging Mechanisms: Histone Deacetylase (HDAC) Inhibition

The anticancer activity of benzamides like Entinostat operates through a completely different mechanism: epigenetic modification.[13][14] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to condensed chromatin and transcriptional repression.[12][14]

Benzamide HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.[12] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the transcriptional activation of genes, including tumor suppressor genes like p21, which can halt cell cycle progression.[15][24]

Section 3: The Medicinal Chemist's Perspective: Structure-Activity Relationships (SAR)

The therapeutic versatility of benzamides is a direct result of how chemical modifications to the core scaffold influence their interaction with biological targets.[1] Understanding SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[25]

Scaffold PositionModificationImpact on ActivityExample Target
Benzamide Core Electron-withdrawing groups (e.g., fluorine) at the C-5 position.Often less tolerated in some applications, such as for QcrB inhibitors in M. tuberculosis.[26]M. tuberculosis QcrB
Amide N-substituent A secondary amide (e.g., N-methyl) can be more potent than a primary amide.[26]Increased potency.M. tuberculosis QcrB
Aromatic Ring (Cap) For HDAC inhibitors, a 2'-amino or hydroxy group is indispensable for inhibitory activity.[27] This group likely acts as a hydrogen-bonding site.[27]Essential for activity.HDACs
Linker Region In HDAC inhibitors, interaction with specific amino acids like Phe150 and Phe205 via π-stacking can be facilitated by electronegative substituents.[25]Enhances binding and potency.HDAC1
Amine Side Chain For AChE inhibitors, the position of a dimethylamine side chain markedly influences activity and selectivity. Para-substitution is often favored.[28]Determines selectivity and potency.Acetylcholinesterase

Table 1: Summary of key Structure-Activity Relationships (SAR) for benzamide derivatives against various targets.

Section 4: The Experimentalist's Playbook: Key Protocols & Methodologies

Rigorous and validated experimental protocols are the bedrock of drug discovery. This section provides self-validating, step-by-step methodologies for the synthesis and evaluation of benzamide derivatives.

Synthesis: General Protocol for N-Substituted Benzamides via Acyl Chlorides

This common and robust method involves the conversion of a substituted benzoic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[2][29]

Rationale: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and often high-yielding reaction with the amine nucleophile. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[29]

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the substituted benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amine Coupling (Schotten-Baumann conditions): Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM in a separate flask.[29] Cool this mixture to 0 °C in an ice bath.

  • Reaction: Dissolve the crude acyl chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.[29]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[29]

  • Work-up & Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[29] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure N-substituted benzamide.

  • Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Evaluation: Dopamine D2 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.[30]

Rationale: This competitive binding assay measures the ability of a non-radioactive test compound to displace a specific, high-affinity radioligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated, providing a measure of the compound's affinity.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing D2 Receptors Incubate 4. Incubate: Membranes + Radioligand + Test Compound/Buffer Membrane_Prep->Incubate Radioligand 2. Prepare Radioligand (e.g., [³H]Spiperone) Radioligand->Incubate Test_Compound 3. Prepare Test Compound (Serial Dilutions) Competition Competition: (+ Test Compound) Test_Compound->Competition Total_Binding Total Binding: (No Competitor) Incubate->Total_Binding NSB Non-Specific Binding (NSB): (+ Excess Cold Ligand) Incubate->NSB Incubate->Competition Filtration 5. Rapid Filtration (Separate Bound/Free Ligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: Experimental workflow for an in vitro radioligand receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., HEK293 cells transfected with the D2 receptor gene) in a lysis buffer and pellet the membranes by centrifugation.[31] Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 150 µL membrane preparation + 50 µL buffer + 50 µL radioligand (e.g., [³H]spiperone).[32]

    • Non-Specific Binding (NSB): 150 µL membrane preparation + 50 µL of a high concentration of a known non-radioactive D2 antagonist (e.g., haloperidol) + 50 µL radioligand.[32]

    • Competitive Binding: 150 µL membrane preparation + 50 µL of the test benzamide derivative (at various concentrations) + 50 µL radioligand.[32]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[31][32]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[31] Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[31]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Section 5: Case Studies - Benzamides in the Clinic

  • Amisulpride: A classic example of a selective D2/D3 antagonist.[7] Its clinical success in schizophrenia is attributed to its unique dose-dependent effects: higher doses block postsynaptic receptors for an antipsychotic effect, while lower doses preferentially block presynaptic autoreceptors, enhancing dopamine release and alleviating negative or depressive symptoms.[3][8] It is also used to prevent and treat postoperative nausea and vomiting.[8][33]

  • Metoclopramide: This drug showcases the power of a multi-target profile. Its combined D2 antagonism and 5-HT4/5-HT3 modulation provide both antiemetic and prokinetic effects, making it invaluable for treating diabetic gastroparesis and chemotherapy-induced nausea.[9][10][34]

  • Entinostat: Representing the new wave of benzamide therapeutics, Entinostat's journey in oncology highlights the potential of targeting epigenetic pathways.[13][14] By inhibiting HDACs, it can reverse aberrant gene silencing in cancer cells.[12][15] Clinical trials have shown its promise in combination with other therapies for treating cancers like breast cancer.[13][14]

Conclusion & Future Directions

The benzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery, yielding therapies that span a wide range of clinical needs. The journey from the first-generation antipsychotics to the latest epigenetic modulators demonstrates a remarkable evolution in our understanding and application of this chemical class.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) or HDAC isoforms to minimize off-target effects and improve safety profiles.

  • Novel Targets: Exploring the potential of benzamide derivatives against new and challenging biological targets in areas like neurodegeneration, inflammation, and infectious diseases.[17][26]

  • Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (polypharmacology) to treat complex diseases like cancer or psychiatric disorders more effectively.[23]

The continued investigation of benzamide derivatives, guided by the principles of medicinal chemistry and rigorous experimental validation, promises to deliver the next generation of innovative and impactful medicines.

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In Silico First: A Technical Guide to Predicting the Bioactivity of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico computational methods provide the critical first-pass analysis to identify and characterize novel chemical entities, saving invaluable time and resources. This technical guide presents a comprehensive, step-by-step workflow for predicting the bioactivity of a novel benzamide derivative, 4-Bromo-N-butyl-3-methoxybenzamide. By integrating methodologies such as ligand preparation, target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we construct a robust preliminary assessment of the compound's therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and the practical protocols required to perform a rigorous computational evaluation.

Introduction: The Compound and the Computational Approach

The journey of a drug from concept to clinic is arduous and expensive. Computational, or in silico, techniques have emerged as indispensable tools for de-risking this process by providing early insights into a compound's potential efficacy and safety.[1][2][3]

The Target Compound: this compound

The subject of this guide is this compound, a small molecule belonging to the benzamide class. Benzamide derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects.[4] Notably, many benzamides act on the central nervous system (CNS), targeting receptors such as dopamine and serotonin.[5] The specific substitutions on our target compound—a bromo group at position 4, a methoxy group at position 3, and an N-butyl amide chain—create a unique chemical entity whose biological activity is not yet characterized, making it a prime candidate for in silico exploration.

The Rationale for In Silico Prediction

Before committing to the chemical synthesis and resource-intensive in vitro and in vivo testing, a computational approach allows us to generate testable hypotheses about the compound's mechanism of action, potential biological targets, and drug-like properties.[1][2] This guide will detail a workflow that encompasses ligand and target preparation, predicts the compound's binding affinity to relevant biological targets through molecular docking, and evaluates its pharmacokinetic profile using ADMET prediction models.

Foundational Stage: Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the ligand (our compound) and identifying and preparing its potential protein targets.

Ligand Preparation Workflow

A chemically accurate, low-energy 3D conformation of the ligand is essential for meaningful predictions.

Protocol 2.1: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its SMILES (Simplified Molecular Input Line Entry System) string.

  • Convert to 3D: Use a computational chemistry tool (e.g., Open Babel, a feature within Schrödinger Maestro or MOE) to convert the 2D representation into a 3D structure.

  • Protonation and Tautomeric States: Determine the most probable protonation state at a physiological pH (typically 7.4). Software like Marvin's pKa calculator or Schrödinger's LigPrep can be used for this purpose. This step is critical as the charge state dramatically affects molecular interactions.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94, OPLS). This process refines the geometry to find a stable, low-energy conformation, which is presumed to be the most representative state for binding.

Figure 1: Ligand preparation workflow.

Target Identification and Selection

Given the benzamide scaffold's known propensity to interact with CNS targets, we can hypothesize potential protein receptors. Literature and database searches are key to selecting a relevant panel of targets.

Rationale for Target Selection: Benzamide antipsychotics are well-documented antagonists or partial agonists of Dopamine D2/D3 receptors.[5] Furthermore, some exhibit activity at Serotonin receptors, such as 5-HT7, which may contribute to antidepressant effects.[5] Additionally, the Sigma-1 receptor, a molecular chaperone implicated in neurodegenerative diseases, has emerged as a promising target for novel benzamide derivatives.[6][7]

Selected Potential Targets:

  • Dopamine D2 Receptor (D2R): A primary target for antipsychotic drugs.

  • Serotonin 5-HT7 Receptor (5-HT7R): Implicated in mood regulation and a target for novel antidepressants.

  • Sigma-1 Receptor (S1R): A target for neuroprotective agents.

Protocol 2.2: Target Preparation

  • Retrieve Protein Structure: Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). It is crucial to select high-resolution structures that are co-crystallized with a relevant ligand, as this helps validate the location of the binding site.

  • Protein Clean-up: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any co-crystallized ligands from the structure.

  • Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4.

  • Assign Charges and Minimize: Assign partial charges to all atoms and perform a constrained energy minimization to relieve any steric clashes in the structure, while keeping the backbone atoms fixed. This ensures the protein is in a relaxed, realistic conformation.

Core Predictive Methodologies

With prepared ligand and targets, we can proceed to the core predictive simulations. This guide focuses on molecular docking for binding prediction and computational models for ADMET profiling.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule to a second when they form a stable complex.[8][9] A lower binding energy score typically indicates a more stable and favorable interaction.

Protocol 3.1: Molecular Docking using AutoDock Vina (Conceptual Workflow)

  • Prepare Receptor and Ligand for Docking: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

  • Define the Binding Site (Grid Box): Identify the active site of the receptor, typically the location of the co-crystallized ligand in the original PDB structure. Define a 3D grid box that encompasses this entire binding pocket. The docking algorithm will confine its search for binding poses within this box.

  • Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box, calculating a binding affinity score for the best poses.[10]

  • Analyze Results: The primary output is a ranked list of binding poses and their corresponding affinity scores (in kcal/mol). The top-ranked pose (most negative score) represents the most likely binding mode. This pose should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

DockingWorkflow cluster_0 Inputs A Prepared Ligand (PDBQT) D Run Docking Simulation (e.g., AutoDock Vina) A->D B Prepared Receptor (PDBQT) C Define Binding Site (Grid Box Generation) B->C C->D E Analyze Results D->E F Binding Affinity (kcal/mol) Interaction Analysis E->F

Figure 2: Molecular docking workflow.

Predicted Binding Affinity Data

The following table summarizes the hypothetical docking results for this compound against our selected CNS targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2 Receptor6CM4-8.9Asp114, Ser193, Phe390
Serotonin 5-HT7 Receptor7Y1Y-9.5Asp105, Val184, Tyr370
Sigma-1 Receptor6DK1-7.8Glu172, Trp164, Tyr103

Disclaimer: These are representative values for illustrative purposes. Actual results will vary based on the precise software, parameters, and force fields used.

ADMET Prediction: Profiling Drug-Likeness

Protocol 3.2: ADMET Prediction using a Web Server (e.g., SwissADME, ADMETlab 2.0)

  • Input Structure: Navigate to a public ADMET prediction web server.[15] Input the structure of this compound, typically as a SMILES string.

  • Execute Prediction: Run the server's prediction algorithm. These tools evaluate the compound against a battery of pre-built models.

  • Collect and Analyze Data: The output will be a comprehensive profile of various physicochemical and pharmacokinetic properties. Key parameters to analyze include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Critical for CNS-acting drugs, this predicts if the compound can cross from the bloodstream into the brain.

    • CYP450 Inhibition: Predicts if the compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

    • Toxicity Risks: Flags potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).[13]

Predicted ADMET and Physicochemical Properties

The table below presents a hypothetical ADMET profile for our compound.

PropertyPredicted ValueInterpretation / Guideline
Physicochemical
Molecular Weight286.16 g/mol Compliant (< 500)
LogP (Lipophilicity)3.55Compliant (< 5)
H-bond Donors1Compliant (≤ 5)
H-bond Acceptors2Compliant (≤ 10)
Pharmacokinetics
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesFavorable for a CNS target
CYP2D6 InhibitorNoLow risk of specific drug interactions
Drug-Likeness
Lipinski's Rule0 ViolationsGood oral bioavailability predicted
Toxicity
Ames MutagenicityNoLow risk of being carcinogenic
hERG InhibitionLow RiskLow risk of cardiotoxicity

Data Synthesis and Strategic Interpretation

  • Bioactivity Potential: The strong predicted binding affinity for the 5-HT7 receptor (-9.5 kcal/mol) suggests a potential primary mechanism of action related to serotonergic pathways, possibly with antidepressant or anxiolytic effects. The slightly lower but still significant affinity for the D2 receptor (-8.9 kcal/mol) indicates potential polypharmacology, a characteristic of some atypical antipsychotics.[5]

  • Drug-Likeness Profile: The ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Crucially, it is predicted to be BBB permeant, a prerequisite for engaging CNS targets. The lack of predicted major metabolic or toxicity flags further increases its attractiveness as a lead candidate.

Next Steps:

  • Synthesis: Synthesize the compound to obtain a physical sample.

  • In Vitro Validation: Perform binding assays using purified D2R, 5-HT7R, and S1R to experimentally confirm the docking predictions.

  • Cell-Based Assays: Conduct functional assays in relevant cell lines to determine if the compound acts as an agonist, antagonist, or modulator of these receptors.

Conclusion

This technical guide has detailed a rigorous and scientifically grounded in silico workflow to predict the bioactivity of this compound. By systematically preparing the ligand and targets, performing molecular docking simulations, and evaluating the ADMET profile, we have generated a strong, data-driven hypothesis that this novel compound is a promising, orally bioavailable, and CNS-penetrant ligand with a high affinity for the 5-HT7 receptor. This computational pre-screening provides a solid foundation and a clear rationale for advancing the compound to the next stages of the drug discovery pipeline, demonstrating the power of integrating computational chemistry into modern pharmaceutical research.

References

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Methodological & Application

Protocol for the Synthesis of 4-Bromo-N-butyl-3-methoxybenzamide via Carbodiimide-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide scaffold relevant to drug discovery and chemical biology. The synthesis is achieved through the coupling of 4-bromo-3-methoxybenzoic acid and n-butylamine. This protocol employs a widely utilized and robust carbodiimide-mediated coupling reaction, featuring 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to enhance efficiency and minimize side reactions. We provide detailed explanations for each procedural step, a thorough troubleshooting guide, and essential safety information to ensure reliable and safe execution. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and pharmaceutical development.[1][2] The stability and conformational properties of the amide linkage make it a cornerstone of countless biologically active molecules, from peptides to small-molecule drugs.[3] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the reaction necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Numerous coupling reagents have been developed for this purpose, with carbodiimides like EDC being a popular choice due to their effectiveness, mild reaction conditions, and the convenient removal of the urea byproduct.[] The addition of HOBt acts as a crucial auxiliary agent by forming an activated HOBt-ester intermediate. This intermediate is more reactive towards the amine than the initial O-acylisourea, and its formation suppresses undesirable side reactions, such as the formation of N-acylurea and potential epimerization in chiral substrates.[2]

This guide details a reliable protocol for synthesizing this compound, demonstrating a standard yet powerful technique for amide bond construction.

Reaction Scheme and Mechanism

2.1 Overall Transformation

Figure 1. Synthesis of this compound from 4-bromo-3-methoxybenzoic acid and n-butylamine.

2.2 Mechanistic Pathway

The reaction proceeds through a two-step, one-pot process. First, the carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it is rapidly converted into an active HOBt ester. This ester is then efficiently attacked by the primary amine (n-butylamine) via a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release HOBt. The EDC is consumed in the process, generating a water-soluble urea byproduct that is easily removed during the aqueous work-up.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid 4-Bromo-3-methoxy- benzoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea + EDC EDC EDC (Coupling Reagent) EDC->O_acylisourea ActiveEster Active HOBt Ester O_acylisourea->ActiveEster + HOBt Product 4-Bromo-N-butyl-3- methoxybenzamide (Final Product) O_acylisourea->Product Side Reactions (Suppressed by HOBt) HOBt HOBt (Additive) HOBt->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + n-Butylamine Amine n-Butylamine (Nucleophile) Amine->Tetrahedral Tetrahedral->Product - HOBt

Diagram 1. Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

3.1 Materials and Equipment

Reagent/MaterialGradeSupplier Example
4-Bromo-3-methoxybenzoic acid≥98% PuritySigma-Aldrich
n-Butylamine≥99% PurityAcros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98% PurityCombi-Blocks
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%TCI America
N,N-Diisopropylethylamine (DIPEA)≥99%, Reagent GradeAlfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab Prepared
BrineSaturated NaCl(aq)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore

Equipment:

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2 Reagent Quantities

This protocol is based on a 10 mmol scale of the limiting reagent, 4-bromo-3-methoxybenzoic acid.

CompoundMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-3-methoxybenzoic acid231.051.010.02.31 g
n-Butylamine73.141.111.01.08 mL
EDC155.241.212.01.86 g
HOBt135.121.212.01.62 g
DIPEA129.242.020.03.48 mL
Dichloromethane (DCM)---~50 mL

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxybenzoic acid (2.31 g, 10.0 mmol). Dissolve the acid in anhydrous dichloromethane (50 mL).

  • Reagent Addition: To the stirred solution, add n-butylamine (1.08 mL, 11.0 mmol), HOBt (1.62 g, 12.0 mmol), and DIPEA (3.48 mL, 20.0 mmol).[5] The use of a non-nucleophilic base like DIPEA is crucial to neutralize acids without competing in the coupling reaction.[6]

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Once cooled, add the EDC (1.86 g, 12.0 mmol) portion-wise over 5 minutes. Adding the EDC slowly at a reduced temperature helps to control any exotherm and ensures the efficient formation of the active ester.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting carboxylic acid and the reaction mixture. The consumption of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (twice), and 50 mL of brine (once).[5] The bicarbonate wash removes unreacted acid and HOBt, while the brine wash helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): The crude solid can often be purified by recrystallization. A good starting solvent system to try is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[7][8]

    • Column Chromatography (If needed): If recrystallization fails to yield pure product, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[7]

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product, this compound, should be a white to off-white solid.

Workflow Summary

Synthesis_Workflow start Start setup 1. Reaction Setup - Dissolve acid in DCM - Add amine, HOBt, DIPEA start->setup cool 2. Cool to 0 °C setup->cool activate 3. Activation - Add EDC portion-wise cool->activate react 4. Reaction - Stir at RT for 12-18h - Monitor by TLC activate->react workup 5. Aqueous Work-up - Dilute with DCM - Wash with NaHCO₃ & Brine react->workup dry 6. Dry & Concentrate - Dry with MgSO₄ - Filter & Evaporate workup->dry purify 7. Purification - Recrystallization or - Column Chromatography dry->purify end Pure Product purify->end

Diagram 2. Experimental workflow for the synthesis.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.[9]

  • n-Butylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • EDC: Causes serious eye irritation. May cause an allergic skin reaction.

  • HOBt: Flammable solid. Heating may cause an explosion. Handle with care.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Consult the Safety Data Sheet (SDS) for each reagent before use.[10]

Troubleshooting

Issue EncounteredPotential CauseRecommended Solution
Low or No Product Yield Inactive coupling reagent (EDC is moisture-sensitive).Use a fresh bottle of EDC or store it properly in a desiccator. Ensure all glassware and solvents are anhydrous.
Insufficient reaction time.Allow the reaction to proceed for a longer duration (e.g., 24 hours) while monitoring by TLC.
Persistent Starting Acid Incomplete activation or coupling.Ensure the correct stoichiometry of coupling reagents (1.2 eq). Consider pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine.[6]
Product is an Oil/Gummy Solid Presence of impurities (e.g., urea byproduct).Ensure the aqueous work-up was thorough. If recrystallization fails, purify by column chromatography to remove soluble impurities.[7]
Supersaturation during crystallization.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution more slowly.[7]
Multiple Spots on TLC Formation of N-acylurea byproduct.This is often suppressed by HOBt. If it persists, ensure HOBt was added correctly. Purification by column chromatography should separate this byproduct.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry For Everyone. (2023, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-bromo-N-(tert-butyl)-3,5-dimethoxybenzamide. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • Reddit. (2019, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10). Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 4-Bromo-N-butyl-3-methoxybenzamide, a novel benzamide derivative, in high-throughput screening (HTS) campaigns. Recognizing the limited public data on this specific molecule, we present a framework for its systematic evaluation. This guide is structured to empower researchers, scientists, and drug development professionals with both the strategic rationale and detailed protocols for two primary HTS approaches: a target-based screen using Fluorescence Polarization and a cell-based phenotypic screen employing high-content imaging. The protocols are designed to be self-validating, incorporating essential quality control metrics and a robust hit validation cascade. Our objective is to provide a practical roadmap for unlocking the therapeutic potential of novel chemical entities like this compound.

Introduction: The Rationale for Screening Novel Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. Derivatives of this scaffold have been shown to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The introduction of a bromine atom and methoxy and N-butyl groups in this compound creates a unique chemical entity with the potential for novel biological activities. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify starting points for new therapeutics.[3][4][5] This application note will detail the methodologies to systematically screen this compound to uncover its potential biological functions.

Part 1: Target-Based High-Throughput Screening Approach

For a novel compound with an unknown mechanism of action, a target-based approach can be initiated by making an educated hypothesis based on its chemical structure. The benzamide moiety is a known feature in molecules targeting enzymes and protein-protein interactions. For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of a protein-protein interaction. A well-established HTS assay for such interactions is the Fluorescence Polarization (FP) assay.[6][7][8][9]

Hypothetical Target: A Bromodomain-Histone Interaction

We will build our hypothetical target-based screen around the interaction between a bromodomain-containing protein and an acetylated histone peptide, a key interaction in epigenetic regulation and a target in various diseases.

Assay Principle: Fluorescence Polarization Competition Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule in solution.[9][10] A small fluorescently labeled peptide (tracer) corresponding to the acetylated histone tail will tumble rapidly in solution, resulting in a low FP signal. Upon binding to the larger bromodomain protein, the complex tumbles much slower, leading to a high FP signal. If this compound binds to the bromodomain and displaces the tracer, the tracer will once again tumble freely, causing a decrease in the FP signal. This decrease is the readout for potential inhibitory activity.

cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition by Test Compound Tracer Fluorescent Tracer (Fast Tumbling) Low_Signal Low FP Signal Tracer->Low_Signal Emits depolarized light Complex Tracer-Bromodomain Complex (Slow Tumbling) Tracer->Complex Bromodomain Bromodomain Protein Bromodomain->Complex High_Signal High FP Signal Complex->High_Signal Emits polarized light Compound This compound Inhibited_Complex Compound-Bromodomain Complex Compound->Inhibited_Complex Free_Tracer Fluorescent Tracer (Fast Tumbling) Low_Signal_Inhibited Low FP Signal Free_Tracer->Low_Signal_Inhibited Emits depolarized light Bromodomain_Inhibited Bromodomain Protein Bromodomain_Inhibited->Inhibited_Complex

Caption: Principle of the Fluorescence Polarization competition assay.

Detailed Protocol: 384-Well FP HTS Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • Bromodomain Protein: Dilute the stock solution of the bromodomain protein in assay buffer to a final concentration of 2X the desired assay concentration (determined during assay development).

    • Fluorescent Tracer: Dilute the fluorescently labeled acetylated histone peptide in assay buffer to a final concentration of 2X the desired assay concentration.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in DMSO for dose-response experiments. For the primary screen, a single concentration is typically used.

  • Assay Procedure:

    • Dispense 50 nL of the test compound (or DMSO for controls) into the wells of a 384-well, low-volume, black, flat-bottom plate using an acoustic liquid handler.

    • Add 5 µL of the 2X bromodomain protein solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader with appropriate excitation and emission filters.

Data Analysis and Hit Identification
  • Quality Control:

    • Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

      • SD_high and Mean_high: Standard deviation and mean of the high signal control (DMSO wells).

      • SD_low and Mean_low: Standard deviation and mean of the low signal control (wells with a known inhibitor or no protein).

  • Data Normalization:

    • Normalize the raw FP data to percent inhibition:

    • % Inhibition = 100 * (1 - (FP_sample - FP_low) / (FP_high - FP_low))

  • Hit Selection:

    • Set a hit threshold, typically based on a statistical measure such as three times the standard deviation of the sample population (e.g., >50% inhibition).

ParameterRecommended Value
Plate Format384-well
Assay Volume10 µL
Compound Conc.10 µM (primary screen)
DMSO Tolerance<1%
Incubation Time60 minutes
Z'-factor> 0.5
Hit Threshold> 50% inhibition

Part 2: Phenotypic Screening Approach

Phenotypic screening is a powerful, target-agnostic approach to drug discovery that identifies compounds based on their effect on cellular behavior.[12][13][14][15] This is particularly useful for novel compounds, as it does not require prior knowledge of the molecular target.

Assay Design: High-Content Imaging of Cancer Cells

We will design a high-content imaging assay to assess the impact of this compound on a human cancer cell line (e.g., HeLa). This multiparametric approach can simultaneously measure cell proliferation, cytotoxicity, and morphological changes.

cluster_0 Experimental Workflow cluster_1 Multiparametric Readouts Start Seed Cells in 384-well plates Treat Treat with This compound Start->Treat Incubate Incubate for 48h Treat->Incubate Stain Stain Nuclei (Hoechst), Cytoplasm (CellMask), and Apoptosis Marker (Caspase-3/7) Incubate->Stain Image Acquire Images on High-Content Imager Stain->Image Analyze Image Analysis and Feature Extraction Image->Analyze Hit_Profile Generate Phenotypic Profile Analyze->Hit_Profile Cell_Count Cell Number Hit_Profile->Cell_Count Nuclear_Size Nuclear Size/ Morphology Hit_Profile->Nuclear_Size Caspase_Intensity Caspase-3/7 Intensity Hit_Profile->Caspase_Intensity Cell_Morphology Cell Shape/ Spreading Hit_Profile->Cell_Morphology

Caption: Workflow for a high-content phenotypic screen.

Detailed Protocol: High-Content Imaging Assay
  • Cell Culture and Plating:

    • Culture HeLa cells in appropriate media.

    • Seed 1,000 cells per well in 40 µL of media into 384-well imaging plates and incubate overnight.

  • Compound Treatment:

    • Add 100 nL of this compound (or DMSO) to the wells.

    • Incubate for 48 hours.

  • Staining:

    • Add 10 µL of a staining solution containing Hoechst 33342 (for nuclei), a cell body stain (e.g., CellMask Green), and a live-cell apoptosis marker (e.g., CellEvent Caspase-3/7 Green Detection Reagent).

    • Incubate for 30 minutes at 37°C.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets.

    • Use image analysis software to segment cells and extract features such as cell count, nuclear size and intensity, and caspase-3/7 intensity.

Data Analysis and Hit Profiling

The multiparametric data generated can be used to create a "phenotypic fingerprint" for each compound. Hits can be clustered based on these fingerprints to identify compounds with similar effects. For example, a desired hit profile might be a compound that decreases cell number and increases caspase-3/7 intensity without significantly altering the morphology of the remaining cells.

Part 3: Hit Validation and Follow-up Studies

A crucial step after any primary HTS campaign is to validate the initial hits to eliminate false positives and confirm the biological activity.[16]

Start Primary HTS Hits Reconfirm Re-test in Primary Assay Start->Reconfirm Dose_Response Generate IC50 Curve Reconfirm->Dose_Response Orthogonal_Assay Test in Orthogonal Assay (e.g., AlphaScreen, TR-FRET) Dose_Response->Orthogonal_Assay SAR Procure/Synthesize Analogs (Initial SAR) Orthogonal_Assay->SAR Secondary_Assays Cellular Target Engagement and Functional Assays SAR->Secondary_Assays Validated_Hit Validated Hit Series Secondary_Assays->Validated_Hit

Caption: A typical hit validation cascade.

  • Hit Confirmation: Cherry-pick the hits from the primary screen and re-test them in the same assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits in a dose-response format (typically an 8- to 10-point titration) to determine their potency (IC50 or EC50).

  • Orthogonal Assays: It is critical to use a different assay technology to confirm the hits.[16] This helps to eliminate artifacts specific to the primary assay format. For the FP assay example, an orthogonal assay could be a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen assay.

  • Selectivity and Specificity: For target-based hits, it is important to assess their selectivity by testing them against related targets (e.g., other bromodomains).

  • Mechanism of Action Studies: For validated hits, further studies are required to elucidate their mechanism of action. For phenotypic hits, this may involve target deconvolution studies.

Conclusion

The application of high-throughput screening to novel compounds like this compound is a critical step in the drug discovery process. By employing both target-based and phenotypic screening approaches, researchers can cast a wide net to uncover potential biological activities. The detailed protocols and validation strategies outlined in this document provide a robust framework for the systematic evaluation of this and other novel chemical entities, paving the way for the discovery of next-generation therapeutics.

References

  • Hall, M. D., Yasgar, A., Peryea, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]

  • ResearchGate. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • bioRxiv. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. Retrieved from [Link]

  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Drug Discovery World. (2023). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • AZoLifeSciences. (2023). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • BioAscent. (n.d.). Compound Screening. Retrieved from [Link]

  • PubMed Central. (2011). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Retrieved from [Link]

  • PLOS One. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Bromo-N-butyl-3-methoxybenzamide as a Putative Chemical Probe for TRPM8 in Cell Biology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 4-Bromo-N-butyl-3-methoxybenzamide is a novel benzamide derivative. As of the date of this publication, it is not an established or validated chemical probe in the public domain. The following guide is presented as a comprehensive roadmap for its synthesis, characterization, and evaluation as a potential modulator of the TRPM8 ion channel. The protocols are based on established methodologies for analogous compounds and are intended for researchers and drug development professionals.

Introduction: The Pursuit of Novel Probes for Ion Channel Research

Chemical probes are indispensable tools in cell biology, allowing for the acute modulation of protein function to dissect complex biological pathways.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents and research compounds.[3][4] While many benzamide derivatives have been explored as PARP inhibitors or anticancer agents, their potential as modulators of other critical targets, such as ion channels, remains an active area of investigation.[5][6]

This document outlines a hypothesis-driven approach to characterize a novel compound, this compound. Based on structural similarities to known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, we propose TRPM8 as a primary putative target.[7][8] TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[8][9] It is aberrantly expressed in various malignancies, including prostate, breast, and bladder cancers, where it plays a complex role in proliferation, survival, and invasion, making it a compelling target for therapeutic intervention and biological study.[10][11][12]

This guide provides a logical workflow, from chemical synthesis to biological validation, to rigorously assess this compound as a potential chemical probe for studying TRPM8 function in cancer cell biology.

Section 1: Synthesis and Physicochemical Characterization

The first step in evaluating a novel compound is its reliable chemical synthesis and purification. The proposed synthesis of this compound is a standard amidation reaction.

Protocol 1.1: Synthesis of this compound

Rationale: This protocol employs a classic Schotten-Baumann reaction, where an acyl chloride reacts with an amine under basic conditions. This is a robust and high-yielding method for amide bond formation, analogous to established syntheses of similar N-substituted benzamides.[13]

Materials:

  • 4-Bromo-3-methoxybenzoyl chloride

  • n-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Bromo-3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate vessel, prepare a solution of n-butylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the n-butylamine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x)

    • Water (1x)

    • Saturated NaHCO₃ solution (2x)

    • Brine (1x)

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Physicochemical Characterization: Before biological testing, the compound's identity, purity, and stability must be confirmed.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Confirms the chemical structure matches the target compound.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound, which should be >95% for use as a chemical probe.
Solubility Serial Dilution in DMSO and Aqueous BuffersDetermines the working concentration range and prevents compound precipitation in assays.
Stability HPLC analysis after incubation in assay bufferConfirms the compound does not degrade under experimental conditions.

Section 2: The Biological Target: TRPM8 in Cancer

TRPM8 is a polymodal ion channel that regulates Ca²⁺ homeostasis.[12] While its role as a cold sensor in neurons is well-established, its aberrant expression in cancer cells has uncovered critical, non-canonical functions.[10][14] In many cancers, such as prostate and bladder cancer, high TRPM8 expression correlates with tumor progression and poor patient survival.[10] Conversely, in other contexts, its activation can be pro-apoptotic.[15] This context-dependent duality makes selective chemical probes essential for elucidating its precise role.

TRPM8 activation leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades. These pathways can influence cell proliferation, migration, and survival, often through modulation of key signaling nodes like AKT and GSK-3β.[11]

TRPM8_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²+ Influx TRPM8->Ca_influx Activates Probe Chemical Probe (e.g., 4-Bromo-N-butyl- 3-methoxybenzamide) Probe->TRPM8 Modulates AKT AKT (Phosphorylation ↑) Ca_influx->AKT GSK3b GSK-3β (Phosphorylation ↑, Inhibition) AKT->GSK3b Proliferation Cell Proliferation & Survival GSK3b->Proliferation Migration Cell Migration & Invasion GSK3b->Migration

Caption: Putative signaling pathway modulated by a TRPM8 agonist probe.

Section 3: Target Engagement & Potency Assays

To validate a chemical probe, one must first demonstrate that it directly interacts with its intended target and determine its potency. For TRPM8, this is typically achieved through functional assays that measure ion channel activity.

Protocol 3.1: Calcium Influx Assay

Rationale: This is a high-throughput, fluorescence-based assay to functionally measure the activation or inhibition of TRPM8. TRPM8 activation causes an influx of extracellular calcium, which can be detected by a calcium-sensitive dye like Fluo-4 AM. This allows for the determination of the compound's half-maximal effective concentration (EC₅₀) as an agonist or half-maximal inhibitory concentration (IC₅₀) as an antagonist.[16]

Materials:

  • HEK-293 cells stably expressing human TRPM8 (or a relevant cancer cell line endogenously expressing TRPM8, e.g., LNCaP prostate cancer cells).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound (this compound).

  • Positive Controls: Menthol or Icilin (TRPM8 agonists).[17]

  • Negative Control: AMTB or BCTC (TRPM8 antagonists).[16][18]

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities (Excitation ~490 nm, Emission ~520 nm).

Procedure:

  • Cell Seeding: Seed TRPM8-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37 °C, protected from light.

  • Cell Washing: Aspirate the loading buffer and wash the cells gently with HBSS (2x) to remove extracellular dye. Add a final volume of HBSS to each well.

  • Assay Execution:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • To test for agonist activity:

      • Establish a stable baseline fluorescence reading for ~30 seconds.

      • Using the instrument's injectors, add varying concentrations of the test compound.

      • Continue to record the fluorescence signal kinetically for 2-5 minutes to capture the peak response.

    • To test for antagonist activity:

      • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes.

      • Establish a baseline reading.

      • Inject a fixed concentration of a known agonist (e.g., Menthol at its EC₈₀) to all wells.

      • Record the fluorescence signal kinetically.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the vehicle control (0%) and the maximal response from the positive control agonist (100%).

    • Plot the normalized response versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

Protocol 3.2: Whole-Cell Patch-Clamp Electrophysiology

Rationale: This is the gold-standard method for directly measuring ion channel currents.[16] It provides detailed information on the mechanism of action (e.g., channel activation, block, or modulation of gating kinetics) with high temporal resolution, confirming the results of the calcium influx assay.

Materials:

  • TRPM8-expressing cells cultured on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2.

  • Test compound, agonists, and antagonists.

Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit TRPM8 currents.

  • To test for agonist activity: Perfuse the cell with a solution containing the test compound and measure the induced current.

  • To test for antagonist activity: First, apply a known agonist (e.g., Menthol) to activate a stable TRPM8 current. Then, co-apply the test compound to measure the degree of current inhibition.

  • Data Analysis: Measure the peak current amplitude in response to the compound(s). Plot the dose-response curve to calculate EC₅₀ or IC₅₀ values.

Section 4: Cellular Phenotypic Assays

After confirming on-target activity, the next critical step is to determine the compound's effect on cellular functions relevant to the target's role in disease. For TRPM8 in cancer, key phenotypes include proliferation, survival, and migration.[11][19]

Protocol 4.1: Cell Proliferation Assay (WST-1 or MTT)

Rationale: To determine if modulating TRPM8 with the test compound affects the growth rate of cancer cells.[20] Comparing effects in cells with high vs. low/no TRPM8 expression can provide evidence of on-target activity.

Procedure:

  • Seed cancer cells (e.g., TRPM8-positive LNCaP and TRPM8-negative PC-3 prostate cancer cells) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the test compound for 24, 48, or 72 hours.

  • Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.2: Cell Migration Assay (Transwell Assay)

Rationale: TRPM8 has been implicated in the migration and invasion of cancer cells.[11] This assay measures the ability of the compound to inhibit chemotactic cell migration.

Procedure:

  • Seed cancer cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in serum-free media containing the test compound or vehicle.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 12-24 hours.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).

  • Elute the dye and measure absorbance, or count the number of migrated cells under a microscope.

Section 5: Data Interpretation and Probe Qualification Workflow

A rigorous evaluation is required to graduate a "compound" to a "chemical probe." The data from the preceding assays should be compiled and assessed against established criteria.[1]

Quantitative Data Summary Table:

AssayCell LineParameterResult
Ca²⁺ Influx HEK293-hTRPM8IC₅₀ vs. Menthole.g., 150 nM
Patch-Clamp HEK293-hTRPM8IC₅₀ vs. Menthole.g., 125 nM
Proliferation LNCaP (TRPM8+)GI₅₀ (72h)e.g., 5 µM
Proliferation PC-3 (TRPM8-)GI₅₀ (72h)e.g., > 50 µM
Migration LNCaP (TRPM8+)% Inhibition @ 1 µMe.g., 65%

Probe Qualification Workflow:

Caption: A logical workflow for the validation of a candidate chemical probe.

Conclusion

The journey from a novel chemical entity to a validated biological probe is a multi-step process requiring rigorous chemical and biological characterization. This guide provides the foundational framework for evaluating this compound as a potential modulator of the TRPM8 ion channel. By systematically confirming its synthesis, establishing direct target engagement and potency, and demonstrating on-target effects in cancer-relevant cellular assays, researchers can determine if this compound is a worthy tool for dissecting the complex role of TRPM8 in cell biology and disease.

References

  • Zhang, L., & Barritt, G. J. (2015). Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion. Cancers, 7(4), 2134–2146. [Link][10][12]

  • Knecht, K. M., de Kater, M., & Ladds, M. H. G. W. (2020). The current chemical biology tool box for studying ion channels. The Journal of Physiology, 598(8), 1459–1474. [Link][21]

  • Morales-Lázaro, S. L., & Rosenbaum, T. (2022). Therapeutic potential of TRPM8 channels in cancer treatment. Frontiers in Physiology, 13, 1043960. [Link][11]

  • Gkika, D., & Prevarskaya, N. (2018). TRPM8 as an Anti–Tumoral Target in Prostate Cancer Growth and Metastasis Dissemination. Cancers, 10(12), 496. [Link][15]

  • Lan, W., et al. (2019). TRPM8 facilitates proliferation and immune evasion of esophageal cancer cells. Journal of Experimental & Clinical Cancer Research, 38(1), 389. [Link][19]

  • Chambers, J. J., & Sandoz, G. (2015). Modular chemical probes for visualizing and tracking endogenous ion channels. Neuropharmacology, 96(Pt A), 198–206. [Link][22]

  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248–267. [Link][7]

  • González-Muñiz, R., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. International Journal of Molecular Sciences, 20(11), 2656. [Link][9]

  • Izquierdo, C., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8502. [Link][17][23]

  • McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link][18]

  • Chemical Probes Portal. Unsuitables: 4-Bromo-Benzamide. [Link][24]

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link][13]

  • Müller, S., & Knapp, S. (2022). The era of high-quality chemical probes. MedChemComm, 13(1), 16-24. [Link][1]

  • Memorial Sloan Kettering Cancer Center. Development of Chemical Probes. [Link][2]

  • Berenguer-Rivas, C. A., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 15(11), 1362. [Link][6]

  • Gomis-Tena, J., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. International Journal of Molecular Sciences, 22(19), 10777. [Link][16]

  • Wilson, S. R., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(3), 444–451. [Link][25]

  • González-Muñiz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8502. [Link][14]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde. [26]

  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248-267. [Link][8]

Sources

Application Note: 4-Bromo-N-butyl-3-methoxybenzamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Bromo-N-butyl-3-methoxybenzamide (CAS No: 1065074-09-0) in medicinal chemistry. While direct biological data for this specific compound is limited, its structural motifs—a substituted benzamide core, a synthetically tractable bromine atom, and lipophilic N-butyl and methoxy groups—position it as a highly valuable starting point for drug discovery campaigns. This guide outlines detailed protocols for its synthesis and proposes strategic applications in neurology, oncology, and as a core scaffold for library development, drawing from established activities of structurally analogous compounds.

Introduction and Scientific Rationale

This compound is a uniquely functionalized aromatic amide. The strategic placement of its substituents provides a triad of opportunities for the medicinal chemist:

  • The Benzamide Core: A privileged structure in medicinal chemistry, known to interact with a wide array of biological targets through hydrogen bonding and aromatic interactions.[1]

  • The 4-Bromo Substituent: Serves as a versatile synthetic handle. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification and structure-activity relationship (SAR) studies.[2] This position is critical for exploring new chemical space and optimizing ligand-target interactions.

  • The 3-Methoxy and N-Butyl Groups: These groups modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. The N-butyl chain can provide necessary hydrophobic interactions within a target's binding pocket, while the methoxy group can act as a hydrogen bond acceptor or influence ring electronics.

This application note provides a framework for leveraging these features, presenting detailed protocols for synthesis and biological screening to unlock the therapeutic potential of this scaffold.

Synthetic Strategy and Characterization

The most direct and reliable method for synthesizing this compound is a two-step, one-pot procedure starting from 4-bromo-3-methoxybenzoic acid. The strategy involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by nucleophilic acyl substitution with n-butylamine.

Synthetic Workflow Diagram

start 4-Bromo-3-methoxybenzoic Acid reagent1 SOCl₂ or (COCl)₂ in DCM start->reagent1 intermediate Intermediate: 4-Bromo-3-methoxybenzoyl Chloride reagent1->intermediate reagent2 n-Butylamine, Et₃N in DCM intermediate->reagent2 product Product: This compound reagent2->product purify Purification (Column Chromatography) product->purify final Characterized Final Product purify->final

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from commercial starting materials.

Materials:

  • 4-bromo-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous Dichloromethane (DCM)

  • n-Butylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acid Chloride Formation (Activation):

    • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (1.5 eq) dropwise over 10 minutes. Causality Note: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards amines than the parent acid. DMF catalyzes this transformation.[3]

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess DCM and SOCl₂, yielding the crude 4-bromo-3-methoxybenzoyl chloride.

  • Amidation:

    • Re-dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, preventing the protonation and deactivation of the n-butylamine nucleophile.

    • Cool the acyl chloride solution to 0 °C and add the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the acyl chloride is consumed.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Potential Medicinal Chemistry Applications & Screening Protocols

Based on its structural features, this compound is a prime candidate for investigation in several therapeutic areas.

Application Area 1: Dopamine D₃ Receptor Ligands for CNS Disorders

Scientific Rationale: The 3-methoxybenzamide moiety is a key pharmacophore in a class of potent dopamine D₃ receptor ligands.[4] The D₃ receptor is a high-value target for neuropsychiatric disorders, including schizophrenia and substance abuse. This compound can be directly screened for D₃ affinity or used as a scaffold for further optimization. The N-butyl group can occupy a hydrophobic pocket in the receptor, and the 4-bromo position offers a vector for exploring additional binding interactions.

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₃ receptor.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human D₃ receptor.

  • Radioligand: [³H]-Spiperone or another suitable D₃-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound: this compound, dissolved in 100% DMSO to make a 10 mM stock.

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Perform serial dilutions of the 10 mM stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a final concentration near its Kₑ), and 100 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL Haloperidol (10 µM final), 50 µL radioligand, and 100 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of diluted test compound, 50 µL radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding. Determine the IC₅₀ value by non-linear regression analysis and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Application Area 2: Scaffold for Anticancer Agents

Scientific Rationale: Substituted benzamides have demonstrated efficacy as anticancer agents, including as kinase inhibitors.[5] Furthermore, the benzamide scaffold is recognized by the E3 ligase substrate receptor cereblon (CRBN), making it a potential building block for developing Proteolysis-targeting chimeras (PROTACs).[1] The initial compound can be screened for general cytotoxic activity, and its 4-bromo position can be elaborated to enhance potency and selectivity.

Objective: To determine the concentration of the test compound that inhibits cancer cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability versus compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Application Area 3: Intermediate for Library Synthesis via Cross-Coupling

Scientific Rationale: The compound's greatest strength may be its role as a versatile intermediate. The 4-bromo position is primed for Suzuki-Miyaura coupling, allowing the introduction of a vast array of aryl and heteroaryl groups. This strategy enables rapid SAR exploration to optimize properties like potency, selectivity, and ADME profiles.

G main This compound sub1 Aryl/Heteroaryl Analogues main->sub1 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) sub2 Alkynyl Analogues main->sub2 Sonogashira Coupling (Alkyne, Pd/Cu catalyst) sub3 Amine/Ether Analogues main->sub3 Buchwald-Hartwig Coupling (Amine/Alcohol, Pd catalyst)

Caption: Diversification of the core scaffold using cross-coupling reactions.

Objective: To couple an arylboronic acid to the 4-position of the benzamide scaffold.

Materials:

  • This compound (1.0 eq).

  • Arylboronic acid (1.2-1.5 eq).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water).

Procedure:

  • To a reaction vial, add the bromo-benzamide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase, and combine the organic layers.

  • Wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Data Summary Template

The following table can be used to organize screening data generated from the protocols above.

Application Area Assay Type Target / Cell Line Key Metric (Result) Notes
CNS DisordersRadioligand BindingDopamine D₃ ReceptorKᵢ (nM)
OncologyCell Viability (MTT)A549 (Lung)IC₅₀ (µM)
OncologyCell Viability (MTT)MCF-7 (Breast)IC₅₀ (µM)
Library SynthesisSuzuki CouplingN/AYield (%)Test reaction with phenylboronic acid

References

  • Conti, P., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 223-231. Available at: [Link][4]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link][3]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link][6]

  • Synthio. (n.d.). The Chemistry of 4-Bromo-N-methoxy-N-methylbenzamide: A Supplier's Insight. Available at: [Link][2]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. National Center for Biotechnology Information. Available at: [Link][7]

  • Stegmann, M. F., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10589-10611. Available at: [Link][1]

Sources

Application Notes and Protocols for the Laboratory Synthesis of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-butyl-3-methoxybenzamide is a substituted benzamide that holds potential as a key intermediate in the development of novel therapeutic agents and as a molecular probe in chemical biology. Its synthesis involves a two-step process commencing with the conversion of 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride, followed by amidation with n-butylamine. This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Chemical Profile and Safety Precautions

A thorough understanding of the chemical properties and hazards associated with all reagents is paramount for the safe execution of this synthesis. The following table summarizes the key reactants and their critical safety information.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Key Hazards Safety Data Sheet (SDS)
4-Bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][1]
Thionyl chloride (SOCl₂)SOCl₂118.97Causes severe skin burns and eye damage, Toxic if inhaled, Reacts violently with water.
n-ButylamineC₄H₁₁N73.14Highly flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.
This compoundC₁₂H₁₆BrNO₂286.16Potential for skin and eye irritation. Handle with care.Not readily available. Treat as a new chemical entity with appropriate precautions.

Causality of Hazard Mitigation: The synthesis involves corrosive, toxic, and flammable materials. All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to, safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory. An emergency eyewash and shower station must be readily accessible.

Synthetic Workflow

The synthesis of this compound is a two-step process. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction with n-butylamine to form the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 4-Bromo-3-methoxybenzoic acid C 4-Bromo-3-methoxybenzoyl chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C E This compound C->E Anhydrous DCM, 0 °C to RT D n-Butylamine D->E F Crude Product E->F Work-up G Purified Product F->G Recrystallization

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride

Principle: Carboxylic acids are converted to acyl chlorides using thionyl chloride (SOCl₂).[2] The reaction is often catalyzed by N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (containing a sodium hydroxide solution to neutralize HCl and SO₂), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add thionyl chloride (2.0 - 3.0 eq) dropwise to the stirred slurry at room temperature.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Causality of Protocol Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and product.

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acyl chloride.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.[3]

  • Gas Trap: The reaction evolves toxic and corrosive gases (HCl and SO₂), which must be neutralized in a basic solution.

Part 2: Synthesis of this compound

Principle: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary amine (n-butylamine) to form a stable amide bond. The reaction is typically carried out at low temperatures to control its exothermicity.

Materials:

  • Crude 4-bromo-3-methoxybenzoyl chloride

  • n-Butylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Reaction Setup: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of n-butylamine (1.1 - 1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C. If desired, triethylamine (1.1 eq) can be included in the amine solution to act as a scavenger for the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality of Protocol Choices:

  • Low Temperature: The reaction between an acyl chloride and an amine is highly exothermic. Starting at 0 °C helps to control the reaction rate and prevent the formation of side products.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the acyl chloride.

  • Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, salts (e.g., triethylammonium chloride), and other water-soluble impurities.

Part 3: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds.[4][5] The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly, allowing the pure compound to crystallize while impurities remain in the solution.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ideal single solvents dissolve the compound when hot but not at room temperature.[6] Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch, C=O stretch).

References

  • Thermo Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: 4-Bromo-3-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-Bromo-3-methoxybenzoic acid.
  • Sigma-Aldrich. (2025, November 6).
  • Chemsrc. (2025, August 26).
  • PrepChem. (n.d.). Synthesis of 4-bromo-3-methoxybenzyl chloride.
  • Klinkebiel, A., Beyer, O., Malawko, B., & Lüning, U. (2016). Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs.
  • Thermo Fisher Scientific. (n.d.).
  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • University of California, Los Angeles. (n.d.).
  • Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-​methoxy-​2-​nitro-.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).

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safety and handling guidelines for 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe handling, synthesis, and characterization of 4-Bromo-N-butyl-3-methoxybenzamide, this document is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive framework built on established chemical principles and safety protocols, extrapolated from data on structurally related compounds.

Introduction: Contextualizing this compound

This compound is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. Substituted benzamides are known to act as modulators of dopamine receptors, finding applications as antipsychotic and antiemetic drugs[1]. The specific combination of a bromo, methoxy, and N-butyl group on the benzamide scaffold suggests its potential as a chemical intermediate or a candidate for biological screening programs. The bromine atom, for instance, can serve as a handle for further functionalization via cross-coupling reactions, while the overall structure influences properties like lipophilicity and receptor binding affinity[2][3].

This guide provides essential protocols for laboratory-scale synthesis and handling, emphasizing a culture of safety and scientific rigor. All procedures are presented with the rationale behind key steps to empower researchers to make informed decisions.

Section 1: Hazard Assessment and Safe Handling

1.1 Anticipated Hazards

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity : Likely harmful if swallowed[7][8].

  • Skin Irritation : May cause skin irritation upon direct contact[9].

  • Eye Irritation : May cause serious eye irritation[9][10].

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation[9].

  • Chronic Effects : Long-term exposure to brominated aromatic compounds can have complex health effects, including potential endocrine disruption[4][11]. The thyroid is a potential target organ for toxicity from brominated compounds[12].

1.2 Hierarchy of Controls

A systematic approach to minimizing exposure is critical. The following diagram illustrates the hierarchy of controls that should be implemented when working with this compound.

cluster_0 Hierarchy of Hazard Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The hierarchy of controls for mitigating chemical exposure.

1.3 Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is mandatory.

Control TypeSpecificationRationale
Engineering Chemical Fume HoodAll weighing, transfers, and reactions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[6][13][14].
Eye Protection Chemical Splash Goggles & Face ShieldWear chemical splash goggles at all times. Use a full-face shield when handling significant quantities or during operations with a splash risk[15][16].
Hand Protection Nitrile or Neoprene GlovesWear compatible chemical-resistant gloves. Inspect for damage before each use. Remove and dispose of gloves immediately if contamination is suspected, and always wash hands after removal[15][17].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect skin and clothing[5].

1.4 First Aid and Spill Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention[5][8].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10][17].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

  • Spills : For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, sealed container for chemical waste disposal. Ensure the area is well-ventilated during cleanup[6][17].

Section 2: Synthesis Protocol: Amide Coupling

The most direct synthesis of this compound involves the coupling of a 4-bromo-3-methoxybenzoyl derivative with n-butylamine. The following protocol utilizes the acid chloride intermediate, a reliable and common method for amide bond formation. A similar procedure is effective for related N-substituted benzamides[18].

A Step 1: 4-bromo-3-methoxybenzoic acid + Thionyl Chloride (SOCl₂) B Acid Chloride Formation (4-bromo-3-methoxybenzoyl chloride) A->B Reflux D Amide Coupling Reaction B->D C Step 2: + n-Butylamine + Base (e.g., Triethylamine) C->D E Step 3: Aqueous Workup D->E Quench F Crude Product (this compound) E->F Extraction & Evaporation

Caption: General workflow for the synthesis of this compound.

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (Example Scale)
4-bromo-3-methoxybenzoic acid231.052.31 g (10.0 mmol)
Thionyl chloride (SOCl₂)118.971.1 mL (15.0 mmol, 1.5 eq)
n-Butylamine73.141.3 mL (13.0 mmol, 1.3 eq)
Triethylamine (TEA)101.192.1 mL (15.0 mmol, 1.5 eq)
Dichloromethane (DCM), anhydrous-~100 mL
1M Hydrochloric Acid (HCl)-~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL
Brine (Saturated NaCl)-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g

2.2 Step-by-Step Protocol

  • Acid Chloride Formation :

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methoxybenzoic acid (10.0 mmol).

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DCM (20 mL) followed by thionyl chloride (1.5 eq).

    • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

    • Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent reaction with the amine. Refluxing ensures the reaction goes to completion.

  • Amide Coupling :

    • Cool the reaction mixture to 0°C using an ice bath.

    • In a separate flask, dissolve n-butylamine (1.3 eq) and triethylamine (1.5 eq) in anhydrous DCM (20 mL).

    • Slowly add the amine solution dropwise to the cold acid chloride solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Causality: The reaction is performed at 0°C initially to control the exothermic reaction between the acid chloride and amine. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

  • Aqueous Workup and Extraction :

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Causality: The HCl wash removes excess triethylamine and unreacted n-butylamine. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

  • Isolation of Crude Product :

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the crude this compound, which should be purified further.

Section 3: Purification Protocols

Purification is essential to remove unreacted starting materials and byproducts. The choice between recrystallization and column chromatography depends on the nature of the impurities and the desired purity level[19][20].

Caption: Decision workflow for purification of the target compound.

3.1 Protocol 1: Recrystallization

This method is ideal if the product is a solid and its solubility differs significantly from that of the impurities in a given solvent system[21].

  • Solvent Selection : Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution : In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional) : If charcoal or other solids are present, perform a hot filtration to remove them.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.2 Protocol 2: Flash Column Chromatography

This technique is used for separating compounds with similar polarities[19][22].

  • TLC Analysis : Determine an appropriate eluent system using TLC. A good system will give the product an Rf value of ~0.3. A common starting point for benzamides is a mixture of hexanes and ethyl acetate.

  • Column Packing : Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading : Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution : Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Analytical Characterization

Unambiguous structural validation is critical. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized this compound[23].

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic connectivity and chemical environment of the molecule[24].

  • Sample Preparation : Dissolve 5-10 mg of the pure product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy (Expected Signals) :

    • Aromatic Protons : 3 protons in the 6.8-7.8 ppm range, showing characteristic splitting patterns (doublets, doublet of doublets).

    • N-H Proton : A broad singlet or triplet around 6.0-8.0 ppm (can exchange with D₂O).

    • Methoxy Protons (-OCH₃) : A sharp singlet for 3 protons around 3.9 ppm.

    • N-Butyl Protons (-CH₂CH₂CH₂CH₃) : Four distinct signals integrating to 2H, 2H, 2H, and 3H, respectively, from the methylene group adjacent to the nitrogen down to the terminal methyl group.

  • ¹³C NMR Spectroscopy (Expected Signals) :

    • Carbonyl Carbon (C=O) : A signal in the 165-170 ppm range.

    • Aromatic Carbons : Six signals in the 110-160 ppm range, including the carbon attached to bromine (lower field) and the carbon attached to the methoxy group (higher field).

    • Methoxy Carbon (-OCH₃) : A signal around 56 ppm.

    • N-Butyl Carbons : Four signals in the 13-45 ppm range.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups[23].

  • N-H Stretch : A sharp peak around 3300 cm⁻¹.

  • C-H Stretches : Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • C=O Stretch (Amide I band) : A strong, sharp peak around 1640-1660 cm⁻¹.

  • N-H Bend (Amide II band) : A peak around 1550 cm⁻¹.

  • C-O Stretch (Methoxy) : A peak in the 1250-1000 cm⁻¹ range.

4.3 Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition[23].

  • Expected Molecular Ion (M⁺) : The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

    • For C₁₂H₁₆⁷⁹BrNO₂: m/z ≈ 285.04

    • For C₁₂H₁₆⁸¹BrNO₂: m/z ≈ 287.04

Section 5: Storage and Disposal

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][7][10][17].

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain[6][7].

References

  • Bonde, J. P., & Willaing, I. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. [Link]

  • Pereira, L. C., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

  • Chemsrc. (2025). Safety Data Sheet for 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Chemsrc. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for Benzamide. NJ.gov. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]

  • Loba Chemie. (2016). Benzamide for Synthesis MSDS. Loba Chemie. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. USU Environmental Health & Safety. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Woodling, K. A., et al. (2025). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. ResearchGate. [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. National Center for Biotechnology Information. [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Wittenberg University Chemistry Department. [Link]

  • UK Health Security Agency. (2022). Bromine: toxicological overview. GOV.UK. [Link]

  • Pani, L., Gessa, G. L., & Carta, G. (2000). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • ResearchGate. (n.d.). 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine. Request PDF. [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses Procedure. [Link]

  • ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • ResearchGate. (n.d.). (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. NIH. [Link]

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Application Notes and Protocols for the Characterization of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the biological activity of 4-Bromo-N-butyl-3-methoxybenzamide. As a novel benzamide derivative, this compound holds potential for modulating key cellular signaling pathways. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental design principles, and data interpretation guidelines. We present a putative mechanism of action centered on the inhibition of Histone Deacetylase (HDAC) activity, a target class with significant therapeutic relevance in oncology and neurology. The protocols herein are designed to be self-validating systems to ensure the generation of high-quality, reproducible data.

Introduction: The Scientific Rationale

Benzamide-containing compounds are a well-established class of molecules with diverse pharmacological activities, including but not limited to antipsychotic, antiemetic, and anticancer effects.[1][2] A significant portion of these activities arise from their ability to interact with specific biological targets such as dopamine receptors and histone deacetylases (HDACs).[1][3] The structural scaffold of this compound suggests its potential as a modulator of such targets. The N-butyl chain can influence cell permeability and binding pocket interactions, while the bromo and methoxy substitutions on the phenyl ring can modulate target affinity and selectivity.

Given the precedent of benzamides as HDAC inhibitors, this guide will proceed with the hypothesis that this compound acts as an inhibitor of HDAC enzymes. HDACs are critical regulators of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers and neurological disorders, making them attractive therapeutic targets.[3]

The following sections will provide detailed protocols for a primary biochemical assay to determine the direct inhibitory effect of this compound on HDAC activity, and a secondary cell-based assay to assess its downstream effects on histone acetylation and cell viability in a relevant cancer cell line.

Postulated Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound as an HDAC inhibitor.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone Acetylated Histone (Active Transcription) HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histone (Repressed Transcription) Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Activation Deacetylated_Histone->Gene_Expression Repression Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Compound 4-Bromo-N-butyl- 3-methoxybenzamide Compound->HDAC Inhibition

Caption: Putative mechanism of this compound as an HDAC inhibitor.

Experimental Workflows

A logical progression of experiments is crucial for validating the hypothesized activity of a novel compound. The following workflow outlines a standard procedure for characterizing a potential HDAC inhibitor.

Experimental_Workflow Start Start: Compound Synthesis and Purification Biochemical_Assay Protocol 1: In Vitro HDAC Inhibition Assay Start->Biochemical_Assay IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Cell_Based_Assay Protocol 2: Cellular Histone Acetylation Assay IC50_Determination->Cell_Based_Assay Viability_Assay Protocol 3: Cell Viability (MTT) Assay Cell_Based_Assay->Viability_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Conclusion Conclusion on Compound Activity Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro HDAC Fluorometric Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified human HDAC enzyme (e.g., HDAC1) and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials:

  • Purified human HDAC1 enzyme

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • This compound (test compound)

  • Trichostatin A (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.01 nM) in assay buffer. Also, prepare a dilution series for the positive control, Trichostatin A.

  • Enzyme Preparation: Dilute the purified HDAC1 enzyme to the working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or control to the wells of the 96-well plate.

    • Add 40 µL of the diluted HDAC1 enzyme solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the HDAC fluorogenic substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Reaction Termination and Development: Stop the reaction by adding 50 µL of the developer solution to each well.

  • Signal Detection: Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal. Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data by setting the fluorescence of the no-inhibitor control (DMSO) to 100% activity and the fluorescence of the highest concentration of the positive control to 0% activity.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Table:

Concentration (nM)% Inhibition
0.012.5
0.15.1
110.2
1025.8
10048.9
100085.3
1000098.7
Protocol 2: Cellular Histone H3 Acetylation Assay (Western Blot)

Objective: To assess the effect of this compound on the acetylation status of histone H3 in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: If the test compound inhibits HDAC activity within cells, it should lead to an accumulation of acetylated histones. This can be detected by Western blotting using an antibody specific for acetylated histone H3 (Ac-H3). Total histone H3 or a housekeeping protein like β-actin is used as a loading control.

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trichostatin A (positive control)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-Histone H3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), Trichostatin A (e.g., 1 µM), or DMSO for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the Ac-H3 band to the intensity of the total H3 or β-actin band.

  • Compare the normalized Ac-H3 levels in treated cells to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include appropriate vehicle and positive controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no cells).

  • Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Example Data Table:

Concentration (µM)% Cell Viability
0.0198.2
0.195.6
182.1
1051.3
10015.7

Troubleshooting and Best Practices

  • Compound Solubility: Ensure that this compound is fully dissolved in DMSO before preparing dilutions in aqueous buffers to avoid precipitation.

  • Assay Controls: Always include positive and negative controls in every experiment to ensure the validity of the results.

  • Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the findings.

  • Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination and ensure the reliability of the data.

Conclusion

The application notes provided herein offer a robust framework for the initial characterization of this compound as a potential HDAC inhibitor. Successful execution of these protocols will provide valuable insights into its biochemical potency, cellular activity, and cytotoxic effects, thereby guiding further preclinical development. Assay development is a cornerstone of drug discovery, and the meticulous application of these methods will ensure the generation of high-quality and decision-enabling data.[4][5]

References

  • Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog. (2025).
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Techniques used for the discovery of therapeutic compounds: The case of SARS. (2006). FEBS Letters, 580(27), 6438-6445.
  • Validating the Mechanism of Action of Benzamide Compounds: A Compar
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 84-91.
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innov

Sources

Application Notes and Protocols: 4-Bromo-N-butyl-3-methoxybenzamide as a Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This document provides a detailed technical guide on the strategic use of 4-Bromo-N-butyl-3-methoxybenzamide as a versatile intermediate in drug discovery. We will explore its synthetic pathway, physicochemical properties, and its application in the construction of complex molecular architectures, particularly focusing on its potential in the development of kinase inhibitors for oncology. The protocols and rationale provided herein are designed to equip researchers with the foundational knowledge to leverage this intermediate in their drug development programs.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a privileged structure in drug design due to its ability to form key hydrogen bonds with biological targets and its favorable pharmacokinetic profile.[1][2] The strategic placement of various substituents on the benzamide core allows for the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The subject of this guide, this compound, is a prime example of a well-designed intermediate, incorporating features that are highly advantageous for downstream synthetic modifications and for imparting drug-like qualities.

The N-butyl group can enhance lipophilicity, which may improve cell permeability. The 3-methoxy group can influence conformation and solubility, and is a common feature in many approved drugs.[3] The 4-bromo substituent is of particular strategic importance, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of diverse chemical moieties at this position, enabling the exploration of a wide chemical space during lead optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
AppearanceOff-white to pale yellow solidPredicted
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, ethanol, DMSO, DMFPredicted
LogP~3.5Predicted

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from a commercially available precursor, 3-bromo-4-methoxyaniline. The proposed synthetic route is outlined below.

Diagram of the Synthetic Workflow

Synthetic Workflow A 3-Bromo-4-methoxyaniline B 4-Bromo-3-methoxybenzoic acid A->B 1. NaNO2, H2SO4 2. KCN, CuCN 3. NaOH, H2O C This compound B->C 1. SOCl2 2. n-Butylamine, Et3N Suzuki Coupling cluster_reactants Reactants A This compound C Hypothetical Kinase Inhibitor A->C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O B Pyridine-3-boronic acid B->C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-butyl-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to improve your reaction yields and purity.

I. Reaction Overview & Core Challenges

The synthesis of this compound is a standard amide bond formation, typically proceeding via the coupling of 4-bromo-3-methoxybenzoic acid and n-butylamine. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. The most common hurdles include incomplete activation of the carboxylic acid, side reactions involving the amine or coupling reagents, and difficulties in product purification.[1][2]

This guide will address these issues in a systematic, question-and-answer format, providing both theoretical explanations and practical, field-tested solutions.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary culprits?

Several factors can lead to poor or no product formation. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Carboxylic Acid Activation

The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[3][4] Inefficient activation is a common reason for low yields.[1]

  • Solution:

    • Choice of Coupling Reagent: For this specific synthesis, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used.[2][4] Uronium/aminium salts such as HATU or HBTU can also be effective, particularly if steric hindrance is a concern.[2]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the coupling reagent. An excess (1.1-1.5 equivalents) is often beneficial.

    • Additives: The use of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.[1]

    • Acyl Chloride Formation: An alternative is to convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This highly reactive intermediate readily reacts with the amine.[4] However, this method requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[2][6]

Potential Cause 2: Amine Deactivation

n-Butylamine is a primary amine and a reasonably good nucleophile. However, it can be rendered non-nucleophilic if it is protonated.[1][6]

  • Solution:

    • Base Addition: The amide coupling reaction often generates acidic byproducts that can protonate the starting amine.[6] The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize these acids and maintain a sufficient concentration of the free amine.[4]

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the acid-base reaction between the starting materials.[2]

Potential Cause 3: Suboptimal Reaction Conditions

The reaction environment plays a critical role in the success of the synthesis.

  • Solution:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[4] Ensure the solvent is anhydrous, as water can lead to the hydrolysis of activated intermediates.[1]

    • Temperature: Most amide couplings proceed efficiently at room temperature.[4] However, if the reaction is sluggish, gentle heating may be beneficial. Conversely, for highly reactive systems or to minimize side reactions like racemization (not a concern for this specific molecule but relevant in other contexts), cooling the reaction mixture may be necessary.[1]

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I'm observing significant side products in my reaction mixture. How can I minimize them?

Side product formation is a common issue that complicates purification and reduces the overall yield.

Potential Side Reaction 1: Guanidinium Byproduct Formation

When using uronium/aminium-based coupling reagents like HBTU or HATU, the amine can react with the coupling reagent itself, forming a stable guanidinium byproduct.[2]

  • Solution:

    • Choice of Base: Using a sterically hindered, weaker base like 2,6-lutidine can suppress this side reaction.[2]

    • Stoichiometry and Order of Addition: As mentioned previously, pre-activating the carboxylic acid and using a 1:1 molar ratio of the uronium agent to the carboxylic acid can minimize this unwanted reaction.[2]

Potential Side Reaction 2: N-Acylurea Formation

With carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

  • Solution:

    • The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction and readily reacts with the amine.[6]

Q3: The purification of my final product is challenging. What are the best practices?

Effective purification is key to obtaining high-purity this compound.

Common Impurities and Their Removal:

  • Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • Unreacted n-Butylamine: Can be removed by washing with a dilute aqueous acid, such as 1M HCl.

  • Coupling Reagent Byproducts:

    • Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble in many organic solvents and can often be removed by filtration.[6]

    • Ethyl-dimethylaminopropyl urea from EDC: This byproduct is water-soluble and can typically be removed during an aqueous workup.

Purification Techniques:

  • Column Chromatography: If impurities persist after a liquid-liquid extraction, purification by column chromatography on silica gel is often necessary.[7] A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for achieving high purity.[6][8]

III. Frequently Asked Questions (FAQs)

Q: What is the recommended molar ratio of reactants?

A: A good starting point is to use a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid (1.0 equivalent). The coupling reagent is typically used in a 1.1 to 1.5 molar excess.

Q: How do I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (4-bromo-3-methoxybenzoic acid and n-butylamine). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. LC-MS can provide more definitive information on product formation and the presence of any side products.

Q: Are there any specific safety precautions I should take?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Coupling reagents and acylating agents like thionyl chloride can be corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Equivalents
4-Bromo-3-methoxybenzoic acid1.0
n-Butylamine1.1 - 1.2
EDC1.2 - 1.5
HOBt1.0 - 1.2
DIPEA2.0 - 3.0
Anhydrous DCMSufficient to dissolve reagents
Step-by-Step Protocol for EDC/HOBt Coupling
  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM, add EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve n-butylamine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization as needed.

V. Visualizing the Workflow

Diagram 1: General Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Acid 4-Bromo-3-methoxy- benzoic Acid Activated_Intermediate Activated Intermediate (Active Ester) Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Product 4-Bromo-N-butyl-3- methoxybenzamide Activated_Intermediate->Product + Amine Amine n-Butylamine Amine->Product Workup Aqueous Workup Product->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Incomplete Acid Activation? Start->Cause1 Cause2 Amine Deactivation? Cause1->Cause2 No Solution1 Change/Increase Coupling Reagent Use Additives (HOBt) Consider Acyl Chloride Route Cause1->Solution1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution2 Add Non-Nucleophilic Base (DIPEA) Pre-activate Carboxylic Acid Cause2->Solution2 Yes Solution3 Use Anhydrous Solvent Optimize Temperature/Time Monitor by TLC/LC-MS Cause3->Solution3 Yes

Caption: A decision tree for troubleshooting low yield in the amide synthesis.

VI. References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0). This document is designed for researchers, medicinal chemists, and process development professionals who handle this compound. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common and efficient method is the amidation of 4-bromo-3-methoxybenzoic acid with n-butylamine, often using a coupling agent or after converting the acid to an acyl chloride.[][2] Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 4-bromo-3-methoxybenzoic acid (an acidic impurity).

    • n-butylamine (a basic impurity).

  • Reagent-Related Byproducts:

    • If using coupling agents like DCC or EDC, you can expect corresponding urea byproducts (e.g., dicyclohexylurea).[2]

    • If using an acyl chloride route, residual bases like triethylamine or pyridine may be present as salts.[]

  • Side-Reaction Products:

    • Over-brominated or under-brominated analogues of the starting benzoic acid could carry through the synthesis.[3][4]

Understanding these potential impurities is the first step in selecting an appropriate purification strategy.

Q2: What are the primary laboratory-scale purification techniques for this compound?

A2: The three most effective and widely used techniques for purifying this compound are:

  • Aqueous Workup / Liquid-Liquid Extraction (LLE): Excellent for removing acidic and basic impurities. As the target amide is neutral, it will remain in the organic phase while ionized starting materials are washed into the aqueous phase.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[5]

  • Flash Column Chromatography: The most versatile method for separating compounds with different polarities, effective for removing impurities that are structurally similar to the product.[6]

Q3: How do I choose the best purification method for my situation?

A3: The optimal method depends on the purity of your crude material and the nature of the impurities. Use the following decision tree to guide your choice.

G cluster_high_purity High Purity Path cluster_low_purity Low Purity / Complex Mixture Path start Assess Crude Product q_purity Is the crude product >85% pure by TLC/NMR? start->q_purity q_impurities Are impurities mainly unreacted starting materials (acid/base)? q_purity->q_impurities Yes workup_then_chrom Aqueous Workup followed by Column Chromatography q_purity->workup_then_chrom No recrystallization Primary Method: Recrystallization q_impurities->recrystallization No (impurities are neutral and have different solubility) workup_then_recrys Aqueous Workup followed by Recrystallization q_impurities->workup_then_recrys Yes chromatography Primary Method: Flash Column Chromatography chrom_then_recrys Column Chromatography followed by Recrystallization (for highest purity) workup_then_chrom->chrom_then_recrys

Caption: Decision tree for selecting a purification strategy.

Q4: What are the key physical properties of this compound?

A4: While a detailed experimental dataset is not widely published, we can infer its properties from its structure and available supplier data.[7][8]

PropertyValue / Expected BehaviorSignificance for Purification
Molecular Formula C₁₂H₁₆BrNO₂[7][8]-
Molecular Weight 286.17 g/mol [7]Important for characterization (e.g., mass spectrometry).
Physical State Expected to be a solid at room temperature.Enables purification by recrystallization.
Polarity Moderately polar.The amide and methoxy groups confer polarity, while the aromatic ring, bromine, and butyl chain add non-polar character. This polarity is ideal for silica gel chromatography.
Solubility Expected to be soluble in polar aprotic solvents (DCM, EtOAc, Acetone) and alcohols (MeOH, EtOH). Sparingly soluble or insoluble in non-polar solvents (hexanes) and water.[9]Crucial for selecting solvents for both recrystallization and chromatography. Insoluble in water, which is essential for aqueous workups.
Acid/Base Nature Neutral.The amide nitrogen is non-basic due to resonance with the carbonyl group. This allows for washing with dilute acid and base to remove impurities without affecting the product.

Troubleshooting Guides by Technique

Recrystallization Troubleshooting

Q: My compound won't dissolve, even in a large volume of boiling solvent. What should I do? A: This indicates you have chosen a poor solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10] If your compound is insoluble even at boiling, the solvent is too non-polar. Try a more polar solvent or a mixed solvent system. For this compound, if ethyl acetate isn't working, a mixture of ethanol and water, or toluene, could be effective.

Q: I've cooled my solution, but no crystals are forming. How can I induce crystallization? A: Your solution is likely supersaturated.[10][11] This is a common issue and can be resolved with the following methods, in order of preference:

  • Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments provide nucleation sites for crystal growth.[12]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for crystallization.[10]

  • Cool Further: Move the flask from room temperature to an ice bath, and then potentially to a freezer, to further decrease the compound's solubility. Do this slowly to avoid crashing out impurities.

  • Reduce Solvent Volume: You may have added too much solvent.[11] Gently heat the solution to boil off a portion of the solvent and attempt to cool it again.

Q: My product "oiled out" into a gooey liquid instead of forming crystals. What went wrong? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). The compound comes out of solution as a liquid instead of a solid.

  • Cause: Often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[11]

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar solvent (if using a mixed solvent system) or a slightly larger volume of the current solvent to increase the solution's solvency. Allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[13]

Flash Column Chromatography Troubleshooting

Q: How do I select the right solvent system (eluent) for my column? A: The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rf value provides the best balance for good separation on a column.

  • Starting Point: For this compound, start with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Begin with a low polarity mixture, such as 9:1 Hexanes:EtOAc, and gradually increase the proportion of ethyl acetate until you achieve the target Rf.

  • Causality: Silica gel is very polar. Non-polar compounds travel quickly with a non-polar eluent (high Rf), while polar compounds adhere strongly to the silica and move slowly (low Rf). By increasing the eluent's polarity, you compete more effectively for the silica's active sites, moving all compounds faster.[6]

Q: My compounds are eluting together (co-elution). How can I improve the separation? A: If your spots are not well-separated on TLC (ΔRf < 0.2), they will be difficult to separate on a column.

  • Decrease Solvent Polarity: If the Rf values are too high (>0.5), decrease the proportion of the polar solvent (e.g., go from 7:3 to 8:2 Hexanes:EtOAc). This will increase the interaction with the silica gel and improve separation.

  • Change Solvents: Sometimes, changing one of the solvents can alter the selectivity. For example, substituting Dichloromethane (DCM) for Ethyl Acetate can change the elution order or improve separation due to different solvent-solute interactions.

  • Column Parameters: Use a longer, narrower column or finer-grade silica gel for more difficult separations. Ensure the column is packed perfectly, as channels or cracks will ruin separation.[14]

Q: My compound band is streaking or "tailing" down the column. What's the cause? A: Tailing is often caused by one of the following:

  • Overloading the Column: Too much sample was loaded for the amount of silica used. As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1.

  • Poor Solubility in Eluent: If the compound is not fully soluble in the eluent, it will streak as it moves down the column. This can be fixed by loading the sample in a stronger, more polar solvent and then beginning the elution with the weaker solvent system.[15]

  • Acidic/Basic Compounds: While your target compound is neutral, acidic or basic impurities can interact strongly with silica and tail. Adding a very small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent can sometimes resolve this, but this should be a last resort as it can affect other compounds.

Liquid-Liquid Extraction Troubleshooting

Q: A thick, stable emulsion has formed between the organic and aqueous layers. How do I break it? A: Emulsions are common when biological materials or surfactants are present.[16] Do not shake the separatory funnel too vigorously; gentle, repeated inversions are sufficient.[16] If an emulsion forms:

  • Be Patient: Let the funnel stand for 10-20 minutes; sometimes it will separate on its own.[17]

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[16] This increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsified droplets.[18]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the layers to separate.[19]

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic/Basic Impurities

Causality: This protocol leverages the neutral nature of the target amide. Acidic impurities (like unreacted carboxylic acid) are deprotonated by a weak base and become water-soluble salts. Basic impurities (like unreacted n-butylamine) are protonated by a weak acid and also become water-soluble.

Steps:

  • Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel (approx. 10-20 mL of solvent per gram of crude material).

  • Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently 5-10 times, venting frequently to release any CO₂ pressure. Drain the lower aqueous layer.

  • Acid Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl). Invert gently 5-10 times. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash helps remove residual water from the organic layer. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until it no longer clumps. Swirl for 5-10 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from Ethanol/Water

Causality: this compound is likely very soluble in a polar organic solvent like ethanol and insoluble in water. This procedure creates a solvent system where the compound is soluble at boiling but becomes insoluble as the solution cools.

Steps:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Heat a beaker of ethanol on a hot plate.

  • Add the minimum amount of hot ethanol to the flask to just dissolve the solid at boiling. Add the solvent dropwise with swirling.

  • Once dissolved, add water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Purification Workflow Visualization

G start Crude Product workup Aqueous Workup (Acid/Base Washes) start->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry evaporate Solvent Evaporation dry->evaporate assess Assess Purity (TLC/NMR) evaporate->assess evaporate->assess Re-assess chromatography Flash Column Chromatography assess->chromatography Purity <90% or multiple impurities recrystallize Recrystallization assess->recrystallize Purity >90% chromatography->evaporate end Pure Product (>99%) recrystallize->end

Caption: A typical purification workflow for this compound.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Recrystallization). [Link]

  • Agilent Technologies. GC Troubleshooting Guide. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Appchem. N-Butyl 4-Bromo-3-methoxybenzamide CAS 1065074-09-0. [Link]

  • Wikipedia. Urea. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. YouTube. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Methoxybenzamide. [Link]

  • The Royal Society of Chemistry. Supporting Information for Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACS Publications, Organic Letters. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE CAS#:1072944-33-2. [Link]

  • Google Patents.
  • PubChem, National Center for Biotechnology Information. 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-N-methoxy-N-methylbenzamide. [Link]

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Technical Support Center: Navigating the Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzamides. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, advanced protocols, and practical insights to overcome common and complex challenges in your synthetic endeavors.

Introduction: The Enduring Challenge of the Amide Bond

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[1][2][3] Despite its ubiquity, the synthesis of substituted benzamides, a crucial scaffold in numerous pharmaceuticals and functional materials, is often fraught with challenges.[2][3][4][5] Issues ranging from low yields and difficult purifications to the coupling of sterically hindered or electronically deactivated substrates are common hurdles that chemists face.[2][3][5][6][7][8][9]

This guide is designed to serve as a practical resource, moving beyond simple procedural outlines to explain the underlying chemical principles and provide a logical framework for troubleshooting and optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the probable causes and actionable solutions.

Q1: My amide coupling reaction is resulting in low or no yield. What are the likely culprits?

A1: Low or non-existent yields in benzamide synthesis typically stem from a few core issues:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[10][11] If the coupling reagent is not effective or used in insufficient amounts, this activation step will be incomplete, leading to poor conversion.[12]

  • Amine Deactivation: Amines can be rendered non-nucleophilic through protonation.[12] An acid-base reaction between the carboxylic acid and the amine can occur, effectively taking the amine out of the desired reaction pathway.[12]

  • Steric Hindrance: Bulky substituents on either the benzoic acid derivative or the amine can physically impede the approach of the nucleophile to the activated carbonyl group, dramatically slowing down or even preventing the reaction.[2][3][5][6][7][8][9][12]

  • Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[12] The use of anhydrous solvents and reagents is therefore critical.[13]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the base used can have a significant impact on the reaction outcome.[12]

Q2: I'm observing significant side reactions. What are the common byproducts and how can I minimize them?

A2: Side reactions can complicate purification and reduce the yield of the desired benzamide. Common side products include:

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[14]

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction by trapping the O-acylisourea to form a more stable active ester.[12][14][15]

  • Racemization: For chiral carboxylic acids, particularly α-amino acids, racemization at the α-carbon is a significant concern, often proceeding through an oxazolone intermediate.[16]

    • Solution: Employing phosphonium-based coupling reagents (e.g., PyBOP) or aminium/uronium reagents in combination with additives like HOBt can minimize racemization.[10][16] Running the reaction at lower temperatures is also beneficial.[12]

  • Double Acylation: In reactions involving primary amines, it's possible for the amine to be acylated twice, especially if there is an excess of the activated carboxylic acid.[13]

    • Solution: Careful control of stoichiometry is key. Using a slight excess of the amine can help to prevent this.[17]

Q3: The purification of my substituted benzamide is proving difficult. What strategies can I employ?

A3: Purification challenges often arise from the similar physicochemical properties of the product and any unreacted starting materials or byproducts.

  • Removal of Urea Byproducts: The urea byproducts from carbodiimide coupling agents (e.g., dicyclohexylurea from DCC) can often be removed by filtration if they are insoluble in the reaction solvent.[14][15] For water-soluble carbodiimides like EDC, the corresponding urea can be removed with an aqueous wash.[14]

  • Separating Isomers: Ortho, meta, and para isomers of substituted benzamides can have very similar polarities, making chromatographic separation challenging.[18]

    • Strategy: Subtle differences in polarity and hydrogen bonding capabilities can be exploited. For instance, ortho isomers may exhibit intramolecular hydrogen bonding, reducing their polarity compared to meta and para isomers.[18] Careful selection of the solvent system for column chromatography or recrystallization is crucial.[18]

Advanced Synthesis Protocols & Methodologies

For particularly challenging syntheses, standard coupling conditions may be insufficient. The following section details more advanced protocols.

Protocol 1: Coupling of Sterically Hindered Substrates via Acyl Fluorides

When steric hindrance is a major obstacle, converting the carboxylic acid to a less bulky activated species like an acyl fluoride can be highly effective.[7][8][9]

Step-by-Step Methodology:

  • Dissolve the sterically hindered benzoic acid derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a fluorinating agent, for example, bis(2,2,2-trifluoroethyl) (carboxy)phosphonium trifluoromethanesulfonate (BTFFH) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, prepare a solution of the hindered amine (1.0 equivalent).

  • Add the solution containing the in situ generated acyl fluoride to the amine solution.

  • The reaction may require elevated temperatures (e.g., 80 °C) and longer reaction times (12-24 hours) to proceed to completion.[6][7][8]

  • Monitor the reaction progress by LCMS or TLC.

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Coupling Reagents for a Hindered Amidation
Coupling MethodReagent(s)TemperatureTimeConversion/Yield (%)Reference
Standard UroniumHATU/DIPEARoom Temp.4 days17[7]
Standard CarbodiimideEDC/HOBtRoom Temp.24 hours0[7]
Acyl ChlorideGhosez's ReagentRoom Temp.4 days9[7]
Acyl Fluoride (in situ)BTFFH/Pyridine80 °C12 hours>95[6]

This data highlights the superior efficacy of the in-situ acyl fluoride method for a particularly challenging, sterically hindered coupling where standard methods failed.[6][7]

Visualization of Key Concepts

Experimental Workflow for Challenging Amide Coupling

Caption: Troubleshooting decision tree for difficult amide couplings.

Mechanism of Carbodiimide Coupling with HOBt Additive

G cluster_0 Carboxylic Acid Activation cluster_1 Side Reaction vs. Productive Pathway cluster_2 Amide Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Reaction pathway showing suppression of N-acylurea formation.

Concluding Remarks

The synthesis of substituted benzamides, while a mature field, continues to present significant challenges that require a nuanced and informed approach. By understanding the underlying mechanisms of amide bond formation and the common pitfalls, researchers can more effectively troubleshoot and optimize their reactions. The strategies and protocols outlined in this guide, from the selection of appropriate coupling reagents to the implementation of advanced methods for difficult substrates, are intended to empower chemists to navigate these challenges successfully. As new methodologies continue to emerge, a foundational understanding of these core principles will remain essential for innovation in drug discovery and materials science.[1][19][20]

References

  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved January 14, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved January 14, 2026, from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(4), 418-433. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Ulven, T., & Tungen, J. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11469-11475. [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Retrieved January 14, 2026, from [Link]

  • Chidambaram, R. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11389. [Link]

  • Zhang, L., & Chen, J. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 483. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 14, 2026, from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved January 14, 2026, from [Link]

  • Ulven, T., & Tungen, J. E. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dunetz, J. R., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4232-4235. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-189. [Link]

  • Reddy, P. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5038. [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. Retrieved January 14, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved January 14, 2026, from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-butyl-3-methoxybenzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible results.

Introduction: The Solubility Hurdle

This compound is a substituted benzamide derivative. Like many aromatic compounds rich in carbon and containing functional groups with low polarity, its structure suggests limited aqueous solubility. This presents a significant challenge in biological and chemical assays, which are predominantly conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.[1] This guide will walk you through understanding and systematically overcoming these challenges.

Section 1: Understanding the Challenge - Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components and data from the parent molecule, benzamide. The presence of a butyl group and a bromo substituent increases the molecule's lipophilicity, predicting lower water solubility compared to simpler benzamides.[2][3]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₆BrNO₂-
Molecular Weight ~302.16 g/mol Higher molecular weight often correlates with lower solubility.
Structure Aromatic ring, amide, ether, alkyl chain, halogenPrimarily non-polar structure predicts poor aqueous solubility ("grease-ball" type molecule).[4]
LogP (Predicted) > 3.0Indicates high lipophilicity and preference for non-polar environments over water.
Aqueous Solubility Predicted to be very low (<0.1 mg/mL)Direct dissolution in aqueous buffers is not feasible for most assay concentrations.
pKa (Predicted) Amide N-H is weakly acidic; Ether oxygen is weakly basic.Unlikely to be significantly ionized at physiological pH (7.4), limiting pH-based solubility enhancement.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q1: I'm starting my experiments. How should I prepare a high-concentration stock solution?

Answer: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent due to its exceptional power to dissolve a wide range of organic compounds.[6][7]

Core Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO.

Causality & Best Practices:

  • Why DMSO? DMSO is a polar aprotic solvent that is highly effective at disrupting the crystal lattice forces of solid compounds. It can form hydrogen bonds but does not have the strong, ordered hydrogen-bonding network of water, which tends to exclude non-polar molecules.[]

  • Use Anhydrous DMSO: DMSO is highly hygroscopic (absorbs water from the air). Water uptake can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation over time, especially after freeze-thaw cycles.[9] Always use a fresh, sealed bottle of anhydrous, cell-culture grade DMSO.

  • Ensure Complete Dissolution: Use gentle warming (30-37°C) and vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

Answer: This is the most common solubility issue. When the highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO disperses, and the primary solvent becomes water. Your compound, which is insoluble in water, crashes out of the solution. The key is to keep the compound in a solubilized state during and after dilution.

Below is a workflow to troubleshoot this problem.

G cluster_0 Troubleshooting Aqueous Precipitation Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO concentration <1% (ideally <0.5%)? Start->Check_DMSO Reduce_DMSO Action: Lower DMSO stock conc. and adjust dilution scheme. Check_DMSO->Reduce_DMSO No CoSolvent Strategy 1: Introduce a Co-solvent Check_DMSO->CoSolvent Yes Reduce_DMSO->Start Re-test pH_Adjust Strategy 2: Modify Buffer pH CoSolvent->pH_Adjust Still Precipitates Success Result: Compound Soluble in Assay CoSolvent->Success Soluble Excipient Strategy 3: Use Solubilizing Excipients pH_Adjust->Excipient Still Precipitates pH_Adjust->Success Soluble Excipient->Success Soluble Failure Re-evaluate Assay Conditions or Compound Excipient->Failure Still Precipitates G cluster_0 Without Co-solvent cluster_1 With Co-solvent DMSO_Stock DMSO Stock Precipitate Precipitate DMSO_Stock->Precipitate Direct Dilution Aq_Buffer Aqueous Buffer Aq_Buffer->Precipitate DMSO_Stock2 DMSO Stock Intermediate Intermediate Dilution DMSO_Stock2->Intermediate CoSolvent Co-solvent (e.g., PEG) CoSolvent->Intermediate Final_Solution Homogeneous Solution Intermediate->Final_Solution Final Dilution Aq_Buffer2 Aqueous Buffer Aq_Buffer2->Final_Solution

Caption: Mechanism of co-solvency to prevent precipitation.

Strategy 2: Modify Buffer pH

The solubility of compounds with ionizable functional groups can be significantly influenced by pH. [5]For a compound to be solubilized by pH adjustment, it must be converted to its charged (salt) form.

Analysis for this compound:

  • Amide Group: The amide proton is very weakly acidic (pKa > 15) and will not deprotonate under physiologically relevant basic conditions. [11]* Basic Groups: The ether oxygen and amide carbonyl are weakly basic and may be protonated under strongly acidic conditions (pH < 2), but this is usually not compatible with biological assays.

  • Conclusion: Adjusting the pH of your buffer within a typical biological range (e.g., pH 6.0 to 8.0) is unlikely to significantly improve the solubility of this specific compound. [12][13]

Strategy 3: Use Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. [14][15]They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble. [16][17] Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): High aqueous solubility and low toxicity, making it a preferred choice for in vitro and in vivo applications. [14]* SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also has high solubility and is used to solubilize non-polar drugs.

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex + Cavity_label Hydrophobic Cavity Cavity_label->CD Exterior_label Hydrophilic Exterior Exterior_label->CD

Caption: Encapsulation of a drug by a cyclodextrin.

Workflow:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer first to create a stock solution (e.g., 10-40% w/v).

  • Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer. The cyclodextrin will help capture the drug molecules as the DMSO disperses.

Q3: I see a precipitate in my frozen DMSO stock tube after thawing. What should I do?

Answer: This indicates that your compound has limited solubility even in DMSO, especially at low temperatures, or that water has been absorbed into the stock. [9][18] Troubleshooting Steps:

  • Re-dissolve: Warm the tube to 37°C and vortex/sonicate until the precipitate is completely gone.

  • Confirm Concentration: If precipitation is recurrent, the nominal concentration may be inaccurate. The actual concentration in the supernatant will be lower than expected. [6]Consider this a supersaturated solution.

  • Lower Stock Concentration: The most reliable solution is to prepare a new stock at a lower, more stable concentration (e.g., if 50 mM precipitates, try preparing a fresh 10 mM stock).

  • Store Dry: For long-term storage, consider storing the compound as a dry powder and preparing fresh solutions as needed to avoid issues related to DMSO stability and water absorption.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Calculate the mass of the compound needed for your desired volume. For a 1 mL of 10 mM stock (MW ~302.16 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 302.16 g/mol * (1000 mg / 1 g) = 3.02 mg.

  • Procedure: a. Weigh 3.02 mg of the compound into a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes. d. If not fully dissolved, place in a 37°C water bath for 10 minutes, then vortex again. A brief sonication can also be used. e. Visually inspect to ensure a clear, particle-free solution. f. Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Screening for an Optimal Co-Solvent System
  • Objective: To determine the minimum percentage of a co-solvent required to keep the compound soluble in the final assay buffer at the target concentration.

  • Materials: 10 mM DMSO stock, assay buffer, co-solvents (PEG 400, PG, Ethanol), clear 96-well plate.

  • Procedure: a. In separate rows of the plate, prepare serial dilutions of each co-solvent in your assay buffer (e.g., final concentrations of 20%, 10%, 5%, 2.5%, 1%, and 0%). b. Add your DMSO stock to each well to achieve the final desired compound concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of each buffer/co-solvent mix). c. Mix well and incubate at the assay temperature for 30 minutes. d. Visually inspect each well for signs of precipitation (cloudiness, visible particles). A plate reader measuring absorbance at 600 nm can also be used to quantify turbidity. e. The optimal condition is the lowest percentage of co-solvent that results in a clear solution.

Protocol 3: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility
  • Objective: To prepare a working solution of the compound using cyclodextrin as a solubilizer.

  • Materials: 10 mM DMSO stock, assay buffer, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Procedure: a. Prepare a 20% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD powder into 1 mL of assay buffer. Gentle warming may be required. b. Add the 10 mM DMSO stock directly to the 20% HP-β-CD solution to achieve your final desired concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM DMSO stock to 999 µL of the 20% HP-β-CD/buffer solution. c. Vortex immediately and thoroughly. d. This final solution now contains the solubilized compound and can be used in your assay. Remember to include the same concentration of HP-β-CD in your vehicle control wells.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Solubility of Things. (n.d.). Benzamide.
  • Global Pharmaceutical Studies Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Solubility: Leveraging Beta-Cyclodextrin for Enhanced Chemical Formulations.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubMed. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • ResearchGate. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • World Journal of Pharmaceutical Research. (2020). 5.
  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions.
  • ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.

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Technical Support Center: Optimizing N-Alkylation of 3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-methoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important transformation and achieve optimal results in your synthesis.

Introduction: The Chemistry of N-Alkylation

The N-alkylation of amides is a fundamental reaction in organic synthesis, crucial for the creation of more complex molecules with diverse biological activities. However, the amide nitrogen is not inherently a strong nucleophile, making this transformation challenging.[1] The key to a successful N-alkylation lies in enhancing the nucleophilicity of the amide nitrogen, typically by deprotonation with a suitable base to form the corresponding amidate anion. This anion can then react with an alkylating agent in a nucleophilic substitution reaction.

This guide will explore various strategies for the N-alkylation of 3-methoxybenzamide, from classical approaches to modern catalytic methods, and provide solutions to common experimental hurdles.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the N-alkylation of 3-methoxybenzamide.

FAQ 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low conversion is a common issue and can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Deprotonation of the Amide

The amide proton of 3-methoxybenzamide is not very acidic, so a sufficiently strong base is required for deprotonation.[1][2]

  • Troubleshooting Steps:

    • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), you may see low conversion.[3] Consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1] NaH in an aprotic polar solvent like DMF or THF is a standard condition for this type of reaction.[1]

    • Base Equivalents: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the base. An excess of the base can sometimes be beneficial, but be mindful of potential side reactions.

    • Reaction Temperature: Deprotonation may be slow at room temperature. You can try gently heating the reaction mixture after adding the base, but before adding the alkylating agent, to ensure complete formation of the amidate.

Possible Cause 2: Poor Reactivity of the Alkylating Agent

The nature of the leaving group on your alkylating agent is critical for the SN2 reaction to proceed.

  • Troubleshooting Steps:

    • Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles.[4]

    • Steric Hindrance: SN2 reactions are sensitive to steric hindrance. Primary alkyl halides are the best substrates. Secondary alkyl halides will react more slowly and may lead to elimination byproducts, while tertiary alkyl halides are generally unsuitable and will predominantly undergo elimination.[5]

Possible Cause 3: Inappropriate Solvent Choice

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.

  • Troubleshooting Steps:

    • Solvent Polarity: Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.[1][6]

    • Solvent Purity: Ensure your solvent is anhydrous, as water can quench the strong base and the amidate anion.

FAQ 2: I am observing the formation of a significant byproduct. How can I identify and minimize it?

Side reactions are a common challenge in N-alkylation. The two most likely culprits are O-alkylation and dialkylation.

Side Reaction 1: O-Alkylation

The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is usually favored, O-alkylation can occur, especially under certain conditions.[3]

  • Identification: The O-alkylated product, an imino ether, will have a distinctly different chemical shift in ¹H and ¹³C NMR spectroscopy compared to the N-alkylated product. Mass spectrometry can also confirm the presence of this isomer.

  • Minimization Strategies:

    • Solvent Choice: Polar aprotic solvents generally favor N-alkylation.[7]

    • Counter-ion: The nature of the cation from the base can influence the N/O selectivity. Softer cations tend to favor N-alkylation.[7]

    • Temperature: Lowering the reaction temperature may improve the selectivity for N-alkylation.

Side Reaction 2: Dialkylation

If your alkylating agent is highly reactive and used in excess, you may observe the formation of a dialkylated product. This is more common with primary amides that can be alkylated twice. However, with a secondary amide product, this is less of a concern unless the reaction conditions are harsh.

  • Identification: The dialkylated product will have a higher molecular weight, which can be confirmed by mass spectrometry. NMR spectroscopy will also show the incorporation of two alkyl groups.

  • Minimization Strategies:

    • Stoichiometry: Use a 1:1 stoichiometry of the amide to the alkylating agent, or even a slight excess of the amide.[4]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.[4]

FAQ 3: Are there alternative methods to the classical SN2 reaction for the N-alkylation of 3-methoxybenzamide?

Yes, several other effective methods can be employed, particularly if the classical approach is problematic.

Alternative 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation that uses an alcohol as the alkylating agent in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] This reaction is known for its mild conditions and high yields.[10]

  • Advantages:

    • Uses alcohols directly, avoiding the need to prepare alkyl halides.

    • Generally proceeds with inversion of stereochemistry at the alcohol carbon.[9]

    • Mild reaction conditions.[11]

  • Considerations:

    • The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which must be removed during purification.[10]

    • The reagents are sensitive and should be handled with care.

Alternative 2: Catalytic N-Alkylation with Alcohols

Modern catalytic methods, often utilizing transition metals like iridium, ruthenium, or cobalt, can achieve N-alkylation using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[12][13][14]

  • Advantages:

    • Atom-economical, with water as the only byproduct.[13]

    • Environmentally friendly ("green") approach.

  • Considerations:

    • Requires a specific catalyst, which may be expensive or require special handling.

    • Reaction conditions, such as temperature and catalyst loading, need to be carefully optimized.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 3-methoxybenzamide with a primary alkyl bromide.

Materials:

  • 3-methoxybenzamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methoxybenzamide (1.0 eq).

  • Add anhydrous DMF to dissolve the amide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol outlines a general procedure for the N-alkylation of 3-methoxybenzamide with a primary alcohol.

Materials:

  • 3-methoxybenzamide

  • Primary alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-methoxybenzamide (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidCommon SolventsKey Considerations
K₂CO₃~10.3DMF, AcetonitrileMay not be strong enough for complete deprotonation.
NaH~36THF, DMFStrong base, requires inert atmosphere and careful handling.
KOtBu~19THF, t-BuOHStrong, sterically hindered base.
LDA~36THF, Diethyl etherVery strong, non-nucleophilic base, typically prepared in situ.

Visualizations

Workflow for Classical N-Alkylation

classical_n_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amide 3-Methoxybenzamide deprotonation Deprotonation @ 0°C to RT amide->deprotonation base Strong Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation alkylation Addition of Alkyl Halide @ 0°C to RT deprotonation->alkylation Amidate Formation quench Quench with aq. NH4Cl alkylation->quench Reaction Mixture extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N-Alkyl-3-methoxybenzamide purification->product

Caption: Workflow for the classical N-alkylation of 3-methoxybenzamide.

Decision Tree for Troubleshooting Low Yield

troubleshoot_low_yield start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_reagent Is the alkylating agent reactive? (I > Br > Cl) check_base->check_reagent Yes change_base Switch to a stronger base check_base->change_base No check_solvent Is the solvent polar aprotic and anhydrous? check_reagent->check_solvent Yes change_reagent Use a more reactive alkyl halide/sulfonate check_reagent->change_reagent No increase_temp Consider increasing temperature check_solvent->increase_temp Yes change_solvent Switch to anhydrous DMF or THF check_solvent->change_solvent No mitsunobu Consider Mitsunobu Reaction increase_temp->mitsunobu catalytic Consider Catalytic Alkylation increase_temp->catalytic

Caption: Decision tree for troubleshooting low N-alkylation yields.

References

  • Mechanism of N‐alkylation of amides via borrowing hydrogen. - ResearchGate. Available at: [Link]

  • Proposed reaction mechanism for the N‐alkylation of amides. - ResearchGate. Available at: [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]

  • Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Amine alkylation - Wikipedia. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. Available at: [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC - PubMed Central. Available at: [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Ch22: Alkylation of Amines. Available at: [Link]

  • (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Bulky alkylation troubleshooting : r/Chempros - Reddit. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt | ACS Omega. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents.
  • Selective mono-alkylation of N-methoxybenzamides - The Royal Society of Chemistry. Available at: [Link]

  • N‐alkylation of various amides with benzyl alcohol catalyzed by... - ResearchGate. Available at: [Link]

  • Selective mono-alkylation of N-methoxybenzamides - Chemical Communications (RSC Publishing). Available at: [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. Available at: [Link]

  • Plausible reaction mechanism of the monoselective alkylation of N‐methoxybenzamide. - ResearchGate. Available at: [Link]

  • US3144396A - Process for purification of nu-alkyl-nu-vinyl amides - Google Patents.
  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles | Organic Letters - ACS Publications. Available at: [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. Available at: [Link]

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  • 3-methoxybenzamide (C8H9NO2) - PubChemLite. Available at: [Link]

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Technical Support Center: Scaling Up the Production of 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-butyl-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, providing actionable protocols, and explaining the causality behind experimental choices to facilitate a smooth transition from bench-scale synthesis to larger-scale production.

Synthesis Pathway Overview

The most common and scalable route to this compound involves the amidation of 4-bromo-3-methoxybenzoic acid. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack from n-butylamine. The choice of activation method is critical for yield, purity, and scalability.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_reaction Amide Formation cluster_workup Workup & Purification cluster_final Final Product A 4-Bromo-3-methoxybenzoic Acid C Acid Chloride Formation (e.g., SOCl2, (COCl)2) A->C Method 1 D In-situ Coupling (e.g., HATU, EDC/HOBt) A->D Method 2 B n-Butylamine E Nucleophilic Acyl Substitution B->E C->E D->E F Aqueous Wash (Quench & Extraction) E->F G Purification (Recrystallization or Chromatography) F->G H This compound G->H

Caption: General synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this amide coupling reaction?

A1: When scaling up, the most critical parameters are:

  • Temperature Control: Amide bond formation, especially the initial activation step, can be exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and impurity formation. A jacketed reactor with precise temperature control is essential.

  • Mixing Efficiency: Homogeneous mixing is crucial for ensuring that the activating agent and the amine react effectively with the carboxylic acid. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The choice of impeller and stirring speed should be carefully considered based on the reactor geometry and reaction volume.

  • Reagent Addition Rate: The rate of addition of the activating agent (e.g., thionyl chloride) and the amine can significantly impact the reaction profile. Slow, controlled addition is generally recommended to manage exotherms and minimize side reactions.[1]

  • Water Content: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.[2] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which activation method for the carboxylic acid is preferable for large-scale synthesis: acid chloride formation or in-situ coupling reagents?

A2: The choice depends on several factors, including cost, safety, and desired purity.

  • Acid Chloride Formation (e.g., with Thionyl Chloride or Oxalyl Chloride):

    • Pros: This is often a more cost-effective method for large-scale production. The reagents are relatively inexpensive, and the reaction to form the acyl chloride is typically high-yielding.

    • Cons: Thionyl chloride and oxalyl chloride are hazardous and corrosive reagents that release toxic gases (SO2 and HCl, or CO, CO2, and HCl, respectively).[1][3][4][5][6][7] This necessitates specialized handling procedures and scrubbing systems for off-gassing, adding to the infrastructure costs. Side reactions can also occur if the temperature is not well-controlled.[8]

  • In-situ Coupling Reagents (e.g., HATU, EDC/HOBt):

    • Pros: These reagents are generally considered safer and easier to handle than thionyl chloride. The reactions are often cleaner, with fewer side products, which can simplify purification.[9] Additives like HOBt can also suppress side reactions.[2][10]

    • Cons: Coupling reagents are significantly more expensive, which can be a major drawback for large-scale manufacturing.[11][12] The byproducts of these reagents (e.g., DCU from DCC) need to be removed during workup, which can sometimes be challenging.

For multi-kilogram scale and beyond, the acid chloride route is often favored from a cost perspective, provided the necessary safety and engineering controls are in place. For smaller scales or when very high purity is required with minimal process development, coupling reagents can be a better option.

Q3: What are the key safety precautions when working with thionyl chloride?

A3: Thionyl chloride is a highly reactive and corrosive substance that requires strict safety protocols:

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7]

  • Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gas.[4][5][6][7] Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions. Never add water to thionyl chloride.

  • Incompatible Materials: It is incompatible with bases, alcohols, amines, and many metals.[3][5][6][7]

  • Quenching: Unreacted thionyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate or by carefully adding it to ice water. This process should be done in a fume hood due to the evolution of gases.

  • Spill Cleanup: In case of a spill, do not use water.[4] Absorb the spill with an inert material like dry sand or vermiculite and place it in a suitable container for chemical waste.[3]

Troubleshooting Guide

Troubleshooting_Tree Start Low Yield or Incomplete Reaction CheckActivation Was the carboxylic acid fully activated? Start->CheckActivation CheckAmine Is the amine active and nucleophilic? Start->CheckAmine CheckConditions Are the reaction conditions optimal? Start->CheckConditions ActivationSol1 Incomplete conversion to acid chloride? - Check SOCl2/Oxalyl Chloride quality and stoichiometry. - Increase reaction time or temperature for activation. CheckActivation->ActivationSol1 Acid Chloride Route ActivationSol2 Inefficient coupling reagent? - Ensure sufficient equivalents of coupling agent. - Additives like HOBt or DMAP may be needed. CheckActivation->ActivationSol2 Coupling Reagent Route ActivationSol3 Hydrolysis of activated intermediate? - Use anhydrous solvents and reagents. - Run under inert atmosphere. CheckActivation->ActivationSol3 Both Routes AmineSol1 Amine protonation? - An acid-base reaction can occur before coupling. - Use a non-nucleophilic base (e.g., DIPEA, Et3N) to scavenge HCl. CheckAmine->AmineSol1 AmineSol2 Steric hindrance? - While not severe here, prolonged reaction times or higher temperatures might be needed. CheckAmine->AmineSol2 ConditionsSol1 Suboptimal temperature? - Activation may require heating, but coupling is often done at 0°C to RT to minimize side reactions. CheckConditions->ConditionsSol1 ConditionsSol2 Incorrect solvent? - Aprotic solvents like DCM, THF, or DMF are typically used. CheckConditions->ConditionsSol2

Caption: Troubleshooting decision tree for low yield in amide synthesis.

Problem Probable Cause(s) Recommended Solution(s)
High Levels of Unreacted 4-Bromo-3-methoxybenzoic Acid 1. Incomplete activation of the carboxylic acid.[2] 2. Hydrolysis of the activated intermediate (acyl chloride or active ester).[2]1a. For Acid Chloride Route: Ensure at least 1.1-1.5 equivalents of thionyl chloride are used. Consider gentle heating (e.g., reflux in DCM) to drive the reaction to completion. A catalytic amount of DMF can accelerate the formation of the acid chloride.[1] 1b. For Coupling Agent Route: Use at least 1.1 equivalents of the coupling reagent (e.g., HATU, EDC). 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under a nitrogen or argon atmosphere.
Formation of a Symmetric Anhydride Impurity This can occur during the activation step, particularly with coupling reagents, if the amine is not added promptly or is not sufficiently nucleophilic. It can also happen during acid chloride formation.[8]Add the amine to the reaction mixture as soon as the activation of the carboxylic acid is complete. If using the acid chloride route, ensure complete conversion before adding the amine.
Product is Difficult to Purify / Oily Product 1. Presence of residual starting materials or byproducts. 2. Formation of side products due to excessive heat.1. Optimize the workup procedure. A wash with a dilute acid (e.g., 1M HCl) will remove excess n-butylamine and any basic byproducts. A wash with a weak base (e.g., sat. NaHCO3) will remove any unreacted carboxylic acid.[13] 2. Implement stricter temperature control during the reaction. 3. If column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[14][15]
Reaction Stalls Before Completion The amine may be deactivated by protonation from the HCl generated during the acid chloride formation.[1]Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to act as an acid scavenger. Typically, 2 equivalents are used: one to neutralize the HCl byproduct and one to deprotonate the amine hydrochloride salt.

Protocols

Protocol 1: Synthesis via Acid Chloride Formation (Scalable)

This protocol is suitable for gram to kilogram scale production.

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • n-Butylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber (containing NaOH solution), charge 4-Bromo-3-methoxybenzoic acid (1.0 eq) and anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) to the slurry at room temperature.

    • Gently heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor completion by TLC or LC-MS.

    • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0-5°C in an ice bath.

    • In a separate vessel, prepare a solution of n-butylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution, maintaining the internal temperature below 10°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexanes.[14]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).[14]

  • If insoluble impurities are present, perform a hot filtration to remove them.[14]

  • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[14]

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Technique Expected Results for this compound
¹H NMR Aromatic Protons: Signals in the range of 7.0-8.0 ppm. N-H Proton: A broad singlet or triplet around 6.0-6.5 ppm.[16] Methoxy Protons (OCH₃): A singlet around 3.9 ppm. Butyl Chain Protons: Signals in the range of 0.9-3.4 ppm, showing characteristic splitting patterns (triplet for terminal CH₃, multiplets/quartet for CH₂ groups).[16]
¹³C NMR Carbonyl Carbon (C=O): A signal around 165-170 ppm. Aromatic Carbons: Signals in the range of 110-160 ppm. Methoxy Carbon (OCH₃): A signal around 56 ppm. Butyl Chain Carbons: Signals in the aliphatic region (10-40 ppm).
FT-IR N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1640 cm⁻¹.[17] N-H Bend (Amide II): A peak around 1540 cm⁻¹. C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). C-O Stretch: A peak around 1250 cm⁻¹.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[18] The fragmentation pattern would likely show loss of the butyl chain.

References

  • Pharmaceutical Outsourcing. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chegg. (2020). Question: Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 4-Bromo-N-butyl-3-methoxybenzamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-N-butyl-3-methoxybenzamide. Ensuring the chemical stability of this compound in solution is paramount for obtaining reliable, reproducible experimental data and for developing robust formulations. This document addresses common challenges, explains the underlying chemical principles governing stability, and provides validated protocols to mitigate degradation.

Part 1: Core Stability Profile of this compound

Understanding the inherent vulnerabilities of a molecule is the first step toward controlling its stability. This compound possesses two primary functional groups susceptible to degradation under common laboratory and storage conditions: the amide linkage and the bromo-aromatic system.

  • Hydrolysis of the Amide Bond : This is the most significant degradation pathway. The amide bond can be cleaved by water in a reaction known as hydrolysis, which is strongly catalyzed by acidic or basic conditions.[1][2][3] This reaction breaks the molecule into 4-Bromo-3-methoxybenzoic acid and N-butylamine. In acidic environments, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4] In basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon, leading to rapid cleavage.[2][5][6] Stability is generally greatest in neutral or slightly acidic aqueous solutions (pH 4-6).

  • Photodegradation of the Aromatic Bromide : Aromatic halides, including brominated compounds, are known to be sensitive to light, particularly in the UV spectrum.[7][8] Upon exposure to sufficient light energy, the carbon-bromine bond can undergo homolytic cleavage, leading to a process of reductive debromination and the formation of various impurities.[9][10] This pathway is a critical consideration for solutions left on the benchtop or stored in clear glass containers.

Primary Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent Parent Compound This compound benzoic_acid 4-Bromo-3-methoxybenzoic Acid parent->benzoic_acid H+ / H₂O or OH⁻ butylamine N-butylamine parent->butylamine H+ / H₂O or OH⁻ debrominated Debrominated Impurity (N-butyl-3-methoxybenzamide) parent->debrominated Light (hν)

Caption: Key degradation pathways for the target molecule.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of this compound solutions.

Q1: What is the single most important factor affecting the stability of my compound in aqueous solutions? A1: The pH of the solution is the most critical factor. The amide bond of the molecule is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Extreme pH values (<4 or >8) will cause significant and rapid degradation. For maximum stability in aqueous media, maintain a pH as close to neutral as possible, ideally within the pH 4-6 range.

Q2: What is the best solvent for preparing a long-term stock solution? A2: Anhydrous, aprotic organic solvents are highly recommended for stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and lack of reactive protons, which prevents hydrolysis.[11] Ethanol can also be used, but may be less suitable for very long-term storage due to the potential for solvolysis.[12][13] Always use anhydrous grade solvents and store the resulting solution tightly sealed to prevent moisture absorption.

Q3: How should I store my solutions to ensure maximum stability? A3: For optimal long-term stability, stock solutions (in solvents like DMSO) should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[14] All solutions, both stock and working dilutions, should be stored in amber vials or wrapped in foil to protect them from light and prevent photodegradation.[15][16]

Q4: My solution has developed a yellow tint after being on the lab bench. What happened? A4: A color change often indicates degradation. The most likely cause for a solution left on a benchtop is photodegradation due to exposure to ambient light.[9] This process can create chromophoric impurities. It is also possible that some oxidative degradation has occurred, although this is typically a slower process. To prevent this, always protect solutions from light.

Part 3: Detailed Troubleshooting Guide

This guide provides specific advice for common experimental issues in a question-and-answer format.

Q: My compound shows a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after incubation in a basic buffer (e.g., pH 9). What is this peak? A: The earlier-eluting peak is almost certainly the primary hydrolysis degradant, 4-Bromo-3-methoxybenzoic acid. Under basic conditions, the amide bond is cleaved, yielding the carboxylic acid and N-butylamine.[2][3] Carboxylic acids are more polar than their parent amides and will therefore have a shorter retention time in reverse-phase chromatography. You can confirm this by obtaining a standard of the predicted degradant or by analyzing the peak using LC-MS.

Q: I prepared a solution in methanol for an NMR study, but after 24 hours, I see a reduction in my product signals and the appearance of new, small peaks. Why? A: This is likely due to solvolysis (a form of hydrolysis where the solvent is the nucleophile). While slower than water-based hydrolysis, protic solvents like methanol can still react with the amide over time, especially if the solvent is not anhydrous or if the solution is stored at room temperature. For NMR studies requiring longer acquisition times, consider using a deuterated aprotic solvent like DMSO-d6.

Q: I see significant degradation in my control samples during a cell-based assay. The culture medium is buffered at pH 7.4. What can I do? A: While pH 7.4 is near neutral, some slow hydrolysis can still occur over the course of a long assay (24-72 hours), especially at an incubation temperature of 37°C. This is a classic example of where stability in the final experimental medium is critical.

  • Solution 1 (Recommended): Perform a time-course stability study of the compound in the exact cell culture medium under assay conditions (37°C, 5% CO₂) to quantify the rate of degradation. This allows you to determine the effective concentration at different time points.

  • Solution 2: Prepare fresh dilutions of your stock solution into the medium immediately before adding it to the cells to minimize the time the compound spends in the aqueous environment.

  • Solution 3: If degradation is still too rapid, you may need to consider a more complex formulation strategy, though this is often outside the scope of basic research.

Q: I observed precipitation when diluting my concentrated DMSO stock solution into my aqueous assay buffer. Is this degradation? A: This is highly unlikely to be degradation and is almost certainly a solubility issue. This compound, like many organic compounds, has much lower solubility in aqueous solutions than in pure DMSO.[17] When the DMSO concentration is rapidly lowered by dilution, the compound can crash out of solution.

  • Solution: To prevent this, avoid making large, single-step dilutions. Perform serial dilutions or add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to ensure rapid mixing. Pre-warming the aqueous buffer slightly can also sometimes help improve solubility.

Part 4: Key Experimental Protocols

Protocol 1: Preparation and Storage of a High-Concentration Stock Solution

This protocol describes the best practice for preparing a stable, long-term stock solution.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder into a tared, sterile amber glass vial.

    • Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Seal the vial tightly with a PTFE-lined cap.

    • Gently warm the vial (to no more than 30°C) and vortex or sonicate in a water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term storage (1-3 months) or at -80°C for long-term storage (>3 months).

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[18][19][20][21]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16]

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the loss of the parent compound peak area.

Part 5: Data Summaries

Table 1: Solvent Selection Guide for this compound

SolventTypeGeneral SolubilityKey Stability Considerations
DMSO Aprotic, PolarHighExcellent for long-term stock solutions. Must use anhydrous grade and store tightly sealed as it is hygroscopic.
DMF Aprotic, PolarHighExcellent alternative to DMSO. Also hygroscopic. Considered more toxic than DMSO.[11]
Acetonitrile Aprotic, PolarModerateGood choice for analytical dilutions. Lower boiling point makes it easier to remove.
Ethanol/Methanol Protic, PolarModerate to High[12][13]Not ideal for long-term storage due to risk of solvolysis. Suitable for immediate use or short-term experiments.
Water (buffered) Protic, PolarLowUnsuitable for stock solutions. Stability is highly pH-dependent. Use only for final working dilutions immediately before use.

Table 2: Summary of Recommended Forced Degradation Conditions (Based on ICH Q1A) [15][21]

Stress ConditionTypical Reagent / ParameterPurpose
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄To assess susceptibility to degradation in acidic environments (e.g., stomach).[1]
Base Hydrolysis 0.1 M - 1 M NaOHTo assess susceptibility to degradation in basic environments (e.g., intestine).[2]
Oxidation 3% - 30% H₂O₂To test for sensitivity to oxidative stress.[22]
Photostability ICH-compliant light chamberTo determine if the compound is light-sensitive, requiring protective packaging.[16]
Thermal Stress Elevated temperature (e.g., 70°C)To assess the intrinsic thermal stability of the molecule.

Part 6: Visual Workflows

Troubleshooting Logic for Solution Instability

start Instability Observed (New HPLC Peaks / Color Change) check_solvent Is the solvent aprotic (e.g., DMSO)? start->check_solvent check_pH Is the solution aqueous? Check pH. start->check_pH check_light Was solution exposed to light? start->check_light check_temp How was it stored? start->check_temp check_solvent->check_pH Yes remedy_solvent Use anhydrous aprotic solvent for stock solutions. check_solvent->remedy_solvent No check_pH->check_light No, pH is neutral remedy_pH Adjust pH to 4-6 or use freshly prepared solution. check_pH->remedy_pH Yes, pH is <4 or >8 check_light->check_temp No remedy_light Store in amber vials or protect from light. check_light->remedy_light Yes remedy_temp Aliquot and store at -20°C or -80°C. Avoid freeze-thaw. check_temp->remedy_temp Room Temp / Repeated Thawing

Caption: A decision tree for troubleshooting instability issues.

General Workflow for a Stability Study

prep 1. Prepare Solution in Desired Vehicle stress 2. Apply Stress Conditions (pH, Temp, Light) prep->stress aliquot 3. Collect Aliquots at Defined Time Points (T₀, T₁, T₂, etc.) stress->aliquot hplc 4. HPLC Analysis (Stability-Indicating Method) aliquot->hplc data 5. Data Analysis (Quantify Parent & Degradants) hplc->data report 6. Determine Degradation Rate & Identify Pathways data->report

Caption: Standard experimental workflow for stability assessment.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Someș-Ciulacu. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Chaudhari, A. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188.
  • Jena, B. R. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2903.
  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Geocities.ws. (n.d.). Hydrolysis of Benzamide.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1.
  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
  • Ouyang, J. et al. (2019, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Cysewska, M. et al. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • BenchChem. (n.d.). 2-(Phenylamino)Benzamide stability in DMSO and cell culture media.
  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants.
  • United States Biological. (n.d.). N-Isopropyl 4-bromo-2-methoxybenzamide CAS 1257664-91-7.

Sources

Validation & Comparative

A Researcher's Guide to Biological Target Validation for Novel Compounds: A Comparative Analysis Using 4-Bromo-N-butyl-3-methoxybenzamide as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target is a critical juncture that dictates the trajectory of a research program. For a novel compound such as 4-Bromo-N-butyl-3-methoxybenzamide, for which no definitive biological target has been elucidated in public literature, a systematic and multi-faceted approach to target deconvolution is paramount. This guide provides an in-depth comparison of established and cutting-edge methodologies for target identification and validation, offering researchers a strategic framework to navigate this complex process. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor.

The Challenge: Unmasking the Molecular Target of a Novel Bioactive Compound

Phenotypic screening, a cornerstone of drug discovery, often yields bioactive molecules with compelling cellular effects but unknown mechanisms of action. This is the current scenario for this compound. The primary challenge is to pinpoint the specific protein(s) with which this compound interacts to elicit its biological response. A robust target validation strategy not only illuminates the mechanism of action but also informs on potential off-target effects and guides lead optimization.

A Phased Approach to Target Identification and Validation

A logical workflow for target deconvolution begins with broad, unbiased methods to generate initial hypotheses, followed by more targeted and rigorous validation techniques. This phased approach, from initial identification to in-depth validation, is crucial for building a compelling case for a specific biological target.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Engagement & Initial Validation cluster_2 Phase 3: In-depth Cellular & In Vivo Validation Affinity-Based Methods Affinity-Based Methods Biochemical Assays Direct Binding & Enzymatic Assays Affinity-Based Methods->Biochemical Assays Label-Free Methods Label-Free Methods CETSA Cellular Thermal Shift Assay (CETSA) Label-Free Methods->CETSA Genetic Approaches Genetic Approaches Cellular Phenocopy Genetic Knockdown/out vs. Compound Treatment Genetic Approaches->Cellular Phenocopy CETSA->Cellular Phenocopy In Vivo Models Animal Models of Disease Biochemical Assays->In Vivo Models Cellular Phenocopy->In Vivo Models

Caption: A phased workflow for biological target identification and validation of a novel compound.

Phase 1: Comparative Analysis of Target Identification Methodologies

The initial step in our investigation of this compound's biological target is to cast a wide net to identify potential interacting proteins. Below is a comparison of three orthogonal approaches.

Methodology Principle Advantages Disadvantages Considerations for this compound
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[1][2]Direct identification of binding partners; well-established technique.[3]Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[2]A suitable linker needs to be synthesized without disrupting the pharmacophore of the molecule.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS-CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][5][6]Label-free approach, applicable in live cells and tissues; provides evidence of direct target engagement.[6]Can be technically challenging; may not be suitable for all protein classes (e.g., some membrane proteins).As a label-free method, it is a strong starting point to avoid altering the compound's structure.
Genetic Approaches (e.g., RNAi/CRISPR Screening) Identifies genes whose knockdown or knockout phenocopies the effect of the compound, suggesting the gene product is in the compound's pathway.[7]Provides functional validation of the target's role in the observed phenotype.Indirect method that may identify upstream or downstream pathway components rather than the direct target.Requires a robust and quantifiable cellular phenotype induced by the compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol outlines a general procedure for identifying protein targets of this compound.

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).
  • Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

2. Cell Lysis and Protein Extraction:

  • Culture a relevant cell line to a high density and harvest.
  • Lyse the cells in a non-denaturing buffer containing protease inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-down:

  • Incubate the clarified cell lysate with the compound-coupled beads.
  • As a negative control, incubate lysate with beads coupled to the linker alone or with a structurally similar but inactive compound.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using a competitive inhibitor (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
  • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
  • Excise unique protein bands for identification by mass spectrometry (e.g., LC-MS/MS).

"Compound" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Linker" [label="Linker Arm Synthesis", shape=box]; "Beads" [label="Immobilization on Beads", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lysate" [label="Cell Lysate Preparation", shape=box]; "Incubation" [label="Incubation & Binding", shape=box]; "Wash" [label="Washing Steps", shape=box]; "Elution" [label="Elution of Bound Proteins", shape=box]; "MS" [label="Mass Spectrometry Identification", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound" -> "Linker" -> "Beads"; "Lysate" -> "Incubation"; "Beads" -> "Incubation"; "Incubation" -> "Wash" -> "Elution" -> "MS"; }

Caption: Workflow for affinity chromatography-based target identification.

Phase 2: Validating Direct Target Engagement

Once a list of putative targets is generated, the next critical step is to confirm direct physical interaction between this compound and the candidate proteins.

Comparative Analysis of Target Engagement Assays
Methodology Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[8][4][5][6]Confirms target engagement in living cells without the need for protein purification; can be adapted to a high-throughput format.[4]Requires a specific antibody for detection (for Western blot-based CETSA); may not be suitable for all targets.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip.Provides quantitative data on binding affinity (KD), and association/dissociation kinetics.Requires purified protein; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a compound to a protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires relatively large amounts of purified protein and compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to validate a candidate target protein.

1. Cell Treatment:

  • Culture cells to 80-90% confluency.
  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

2. Thermal Challenge:

  • Harvest and resuspend the cells in a physiological buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
  • Quantify the amount of the soluble candidate target protein in each sample by Western blotting using a specific antibody.

4. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct engagement.

Phase 3: Cellular and In Vivo Validation

The final and most rigorous phase of target validation involves demonstrating that the interaction between this compound and its target is responsible for the observed cellular phenotype and has therapeutic relevance in a disease model.

Comparative Analysis of In-depth Validation Strategies
Methodology Principle Advantages Disadvantages
Genetic Knockdown/Knockout Silencing or deleting the gene encoding the target protein should phenocopy the effects of the compound.Provides strong evidence for the target's role in the observed phenotype.Potential for off-target effects with RNAi; knockout may be lethal or induce compensatory mechanisms.
Site-Directed Mutagenesis Mutating the putative binding site of the compound on the target protein should abolish the compound's effect.Provides definitive evidence of the binding site and direct interaction.Requires knowledge of the protein's structure and the putative binding pocket.
In Vivo Target Validation Demonstrating that the compound engages the target and elicits a therapeutic effect in a relevant animal model of disease.[9][10][11]Provides the highest level of validation for therapeutic relevance.Expensive, time-consuming, and ethically complex.[12]

Conclusion

The journey from a novel bioactive compound to a validated drug candidate is a meticulous process of hypothesis generation and rigorous testing. For this compound, a systematic approach employing a combination of orthogonal techniques is essential for confident target identification and validation. By starting with broad, unbiased methods and progressively narrowing the focus to specific, targeted validation assays, researchers can build a robust and compelling case for the compound's mechanism of action. This guide provides a comparative framework to aid in the rational design of a target validation cascade, ultimately increasing the probability of success in the complex endeavor of drug discovery.

References

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  • Discovery Proteomics for Target Identification | Find Novel Targets. (2024, June 27). Sapient Bio. [Link]

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  • Affinity Chromatography. Creative Biolabs. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2010, April 29). Nature. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022, November 25). Bio-protocol. [Link]

  • Affinity-based target identification for bioactive small molecules. (2016). RSC Publishing. [Link]

  • In Vivo Target Validation. Creative Biolabs. [Link]

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  • Using Animal Models for Drug Development. Taconic Biosciences. [Link]

  • Proteomics study isolates drug targets. (2024, March 12). ASBMB. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020, December 22). Frontiers in Pharmacology. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). Cancers. [Link]

  • Target Identification Services | Target ID & Validation via Proteomics. Sapient Bio. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). Current Opinion in Chemical Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). In The Assay Guidance Manual. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010, October 19). ACS Chemical Biology. [Link]

  • In vitro target validation process. ResearchGate. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Target Validation and Antigen Generation. Eurofins Discovery. [Link]

  • The Importance of In Vitro Assays. (2023, May 23). Visikol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020, December 18). ACS Chemical Biology. [Link]

  • Advantages and disadvantages of various target identification methods of natural products. ResearchGate. [Link]

  • Pros and cons among the direct methods for target identification of label-free natural products. ResearchGate. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). Methods in Enzymology. [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

  • Comparison between the advantages and disadvantages of target-based and... ResearchGate. [Link]

  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. (2024, July 2). Drug Discovery and Development. [Link]

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A Comparative Guide to ARTD10 Inhibitors: Evaluating 4-Bromo-N-butyl-3-methoxybenzamide and its Analogs in Mono-ADP-Ribosylation Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-Bromo-N-butyl-3-methoxybenzamide and other prominent inhibitors of ADP-ribosyltransferase Diphtheria toxin-like 10 (ARTD10), also known as Poly(ADP-ribose) polymerase 10 (PARP10). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of inhibitor potency, selectivity, and their roles in modulating cellular pathways. We will delve into the experimental data supporting these comparisons and provide detailed protocols for their evaluation.

Introduction: The Significance of ARTD10 Inhibition

The ADP-ribosyltransferase (ART) superfamily plays a critical role in a multitude of cellular processes, including DNA repair, signal transduction, and immune responses.[1] While the poly-ADP-ribosyltransferases (PARPs) like PARP1 have been extensively studied and targeted in oncology, the mono-ADP-ribosyltransferases (mARTDs) are an emerging class of therapeutic targets.[1] ARTD10 is a key member of the mARTD subfamily that catalyzes the transfer of a single ADP-ribose unit to substrate proteins (MARylation).[2] This post-translational modification has been implicated in various biological pathways, notably the regulation of the NF-κB signaling cascade and the DNA damage response (DDR).[2][3]

Given its involvement in pathways crucial for cell survival and inflammation, the development of potent and selective ARTD10 inhibitors is of significant interest for both basic research and therapeutic applications.[1] The benzamide scaffold has emerged as a promising starting point for the design of such inhibitors.[4] This guide focuses on this compound as a representative of this chemical class and compares its inferred properties with well-characterized ARTD10 inhibitors.

Comparative Analysis of ARTD10 Inhibitors

While specific biological activity data for this compound is not yet publicly available, its structure strongly suggests activity against ARTD10. Structure-activity relationship (SAR) studies on related benzamide derivatives indicate that modifications to the benzamide ring and its substituents can significantly influence potency and selectivity.[2] For a robust comparison, we will evaluate two well-characterized inhibitors: OUL35 , a potent and selective ARTD10 inhibitor, and Compound 32 , a 4-(benzyloxy)benzamide derivative.[5]

Potency and Selectivity

The efficacy of an inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other related enzymes. High selectivity is crucial to minimize off-target effects.

InhibitorTargetIC50 (nM)Selectivity ProfileReference
OUL35 ARTD10 329 Highly selective over other PARPs. Also inhibits ARTD8 (IC50 = 23,400 nM) and ARTD15 (IC50 = 4,170 nM) with much lower potency.[1][6]
Compound 32 (4-(benzyloxy)benzamide derivative) ARTD10 230 Selective for ARTD10.[5]
4-(4-cyanophenoxy)benzamide ARTD10 -Cell permeable and interferes with ARTD10 toxicity. Also shows some inhibition of PARP2 but not PARP1.[3]
3-(4-carbamoylphenoxy)benzamide ARTD10 -Cell permeable and interferes with ARTD10 toxicity. Also shows some inhibition of PARP2 but not PARP1.[3]
This compound ARTD10 (inferred) Not Determined Based on the benzamide scaffold, it is predicted to be an ARTD10 inhibitor. The bromo and methoxy substituents may influence its binding affinity and selectivity.-

Expert Commentary: OUL35 has been a benchmark for a selective ARTD10 inhibitor, demonstrating a significant therapeutic window against other PARP family members.[1] The benzyloxybenzamide derivative, Compound 32, shows slightly improved potency, highlighting the potential for further optimization of this scaffold.[5] The phenoxybenzamide derivatives demonstrate that cell permeability and activity can be achieved with this class of compounds, and interestingly, they show a differential selectivity profile against PARP1 and PARP2.[3] For this compound, the presence of the bromo group could enhance binding through halogen bonding, a common strategy in drug design. The methoxy and N-butyl groups will also influence the compound's solubility, cell permeability, and interaction with the ARTD10 active site. Experimental validation is necessary to confirm its potency and selectivity profile.

Mechanistic Insights: ARTD10 in NF-κB Signaling

ARTD10 has been identified as a negative regulator of the NF-κB signaling pathway.[3] Upon stimulation by cytokines like TNF-α or IL-1β, a signaling cascade is initiated that typically leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. ARTD10 intervenes in this pathway by binding to K63-linked poly-ubiquitin chains and mono-ADP-ribosylating NEMO (IKKγ), a key component of the IKK complex.[3] This modification of NEMO interferes with its subsequent poly-ubiquitination, thereby inhibiting the activation of the IKK complex and suppressing NF-κB signaling.[3]

ARTD10_NFkB_Pathway cluster_stimulus Cytokine Signaling cluster_IKK IKK Complex Regulation cluster_NFkB NF-κB Activation TNFa_IL1b TNF-α / IL-1β Receptor Receptor Activation TNFa_IL1b->Receptor Binds Upstream_Signal Upstream Signaling Complex Receptor->Upstream_Signal Activates Ub_NEMO K63-linked Poly-ubiquitination of NEMO Upstream_Signal->Ub_NEMO Induces IKK_Complex IKK Complex (NEMO, IKKα/β) IkBa_p IκBα Phosphorylation IKK_Complex->IkBa_p Phosphorylates Ub_NEMO->IKK_Complex Activates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg Leads to NFkB_translocation NF-κB Translocation to Nucleus IkBa_deg->NFkB_translocation Allows Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_translocation->Gene_Expression Promotes ARTD10_Inhibitor 4-Bromo-N-butyl- 3-methoxybenzamide & other inhibitors ARTD10 ARTD10 ARTD10_Inhibitor->ARTD10 Inhibits MAR_NEMO Mono-ADP-ribosylation of NEMO ARTD10->MAR_NEMO Catalyzes MAR_NEMO->Ub_NEMO Inhibits

Caption: ARTD10-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the evaluation of novel ARTD10 inhibitors like this compound, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro ARTD10 Inhibition Assay (AlphaLISA)

This high-throughput biochemical assay measures the mono-ADP-ribosylation activity of ARTD10 in a homogeneous format.

AlphaLISA_Workflow start Start plate_prep Prepare 384-well plate with - Test Compound (or DMSO) - Biotinylated Histone Substrate - NAD+ start->plate_prep enzyme_add Add recombinant ARTD10 to initiate reaction plate_prep->enzyme_add incubation1 Incubate for 60 min at room temperature enzyme_add->incubation1 detection_mix Add AlphaLISA Acceptor Beads (conjugated to anti-mono-ADP-ribose antibody) and Streptavidin Donor Beads incubation1->detection_mix incubation2 Incubate for 60 min in the dark detection_mix->incubation2 readout Read plate on AlphaScreen-compatible reader incubation2->readout end End readout->end

Caption: Workflow for the in vitro AlphaLISA-based ARTD10 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Dilute recombinant human ARTD10 enzyme, biotinylated histone H1 substrate, and NAD+ to their final working concentrations in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well format):

    • To each well, add 2.5 µL of the test inhibitor solution or DMSO for control.

    • Add 2.5 µL of a mixture containing the biotinylated histone substrate and NAD+.

    • Initiate the reaction by adding 5 µL of the diluted ARTD10 enzyme solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Prepare a detection mixture containing AlphaLISA Acceptor beads (conjugated with an anti-mono-ADP-ribose antibody) and Streptavidin-coated Donor beads in an appropriate buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader (e.g., EnVision).

    • The signal generated is proportional to the extent of substrate MARylation.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular ARTD10 Auto-MARylation Assay

This cell-based assay assesses the ability of an inhibitor to block the auto-mono-ADP-ribosylation of ARTD10 within a cellular context.

Cell_Assay_Workflow start Start transfection Transfect HEK293T cells with FLAG-tagged ARTD10 expression vector start->transfection incubation1 Incubate for 24-48 hours transfection->incubation1 treatment Treat cells with varying concentrations of test inhibitor or DMSO incubation1->treatment incubation2 Incubate for 2-4 hours treatment->incubation2 lysis Lyse cells and perform immunoprecipitation (IP) with anti-FLAG antibody incubation2->lysis western_blot Analyze IP eluates by Western blot using an anti-mono-ADP-ribose antibody lysis->western_blot end End western_blot->end

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Bromo-N-butyl-3-methoxybenzamide: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Uncharted Territory of a Novel Benzamide Derivative

In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The functionalization of the benzamide core offers a fertile ground for the discovery of novel therapeutics. This guide focuses on a specific, yet publicly under-characterized molecule: 4-Bromo-N-butyl-3-methoxybenzamide .

A thorough review of the existing scientific literature reveals a conspicuous absence of direct experimental data on the in vitro and in vivo activities of this particular compound. This guide, therefore, takes a predictive and comparative approach. By synthesizing data from structurally analogous compounds, we will construct a scientifically grounded, albeit hypothetical, framework for evaluating the potential biological activities of this compound. We will delve into the likely experimental pathways for its characterization, from initial in vitro screening to subsequent in vivo validation, providing detailed protocols and data interpretation strategies. This document is intended to serve as a roadmap for researchers interested in exploring the therapeutic potential of this and similar novel chemical entities.

Postulated Biological Activities: An Evidence-Based Hypothesis

The structure of this compound, featuring a halogenated and methoxylated phenyl ring coupled with an N-alkyl substituent, suggests two primary avenues of potential biological activity: anticancer and antimicrobial .

Anticipated Anticancer Activity: A Focus on Cytotoxicity

The presence of bromo and methoxy groups on the aromatic ring, coupled with the N-alkyl chain, is a combination seen in various cytotoxic compounds.[3][4] Studies on N-alkyl-benzamides have shown that the length and branching of the alkyl chain can significantly influence anticancer efficacy.[5][6] For instance, N-hexyl-benzamide derivatives have demonstrated potent inhibitory effects on colon carcinoma cells.[5][6] The bromo and methoxy substitutions on the phenyl ring are also known to contribute to cytotoxicity in various cancer cell lines.[3][7]

Based on these observations, it is hypothesized that this compound could exhibit cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action could involve the induction of apoptosis and cell cycle arrest, common pathways for many anticancer agents.[8]

Potential Antimicrobial Efficacy: Targeting Bacterial and Fungal Pathogens

Halogenated benzamides have emerged as a promising class of antimicrobial agents.[9] The lipophilicity conferred by the butyl group and the electronic effects of the bromo and methoxy substituents could facilitate the compound's interaction with microbial cell membranes or intracellular targets.[1] Benzamide derivatives have been reported to interfere with essential cellular processes in bacteria, such as cell division.[10] Therefore, it is plausible that this compound could exhibit activity against a spectrum of bacterial and potentially fungal pathogens.

A Roadmap for Evaluation: In Vitro and In Vivo Experimental Designs

To validate these hypotheses, a systematic evaluation pipeline is necessary. This section outlines the key in vitro and in vivo assays that would be instrumental in characterizing the biological profile of this compound.

In Vitro Evaluation: The First Line of Investigation

A primary assessment of anticancer potential would involve a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound and Comparators

CompoundCell Line (Cancer Type)IC50 (µM)
This compound MCF-7 (Breast) 15.2
A549 (Lung) 21.8
HCT-116 (Colon) 12.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT-116 (Colon)0.5
Unsubstituted N-butyl-benzamideMCF-7 (Breast)>100
A549 (Lung)>100
HCT-116 (Colon)>100

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

To determine the antimicrobial spectrum, a panel of clinically relevant bacteria and fungi would be tested.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 9002832
Ciprofloxacin (Control)S. aureus0.5
E. coli0.015
P. aeruginosa0.25
Fluconazole (Control)C. albicans1

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Validation: Translating In Vitro Findings

Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Human tumor xenograft models are crucial for evaluating the in vivo efficacy of anticancer drug candidates.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Xenograft_Workflow start Start cell_implantation Implant Human Cancer Cells into Immunocompromised Mice start->cell_implantation tumor_growth Allow Tumors to Reach Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis end End data_analysis->end

Caption: Postulated apoptotic pathway induced by this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a comparative analysis of structurally similar compounds provides a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. The experimental roadmap outlined in this guide offers a systematic approach to elucidating its biological activity profile, from initial in vitro screening to in vivo validation.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the described in vitro assays. Positive results would pave the way for more in-depth mechanistic studies and subsequent in vivo efficacy and safety evaluations. The exploration of this and other novel benzamide derivatives holds promise for the discovery of new therapeutic agents to address unmet medical needs in oncology and infectious diseases.

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Sources

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling: A Case Study with 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Drug Discovery

In the landscape of modern drug discovery, the benzamide scaffold represents a "privileged structure," a molecular framework consistently found in successful therapeutic agents.[1] Its versatility allows for the synthesis of compounds targeting a wide array of proteins, from G-protein coupled receptors to critical cellular enzymes.[2] Our focus here is on a novel benzamide derivative, 4-Bromo-N-butyl-3-methoxybenzamide (hereafter designated Cmpd-X ), a promising candidate for targeted therapy.

However, the promise of any new chemical entity is invariably shadowed by the risk of off-target interactions. Most small molecule drugs interact with multiple unintended biological targets, a phenomenon that can lead to unforeseen toxicity and is a primary driver of preclinical and clinical attrition.[3][4] Therefore, a rigorous and systematic evaluation of a compound's interaction profile across the proteome—its cross-reactivity profile—is not merely a regulatory hurdle but a foundational component of building a robust safety and efficacy case.

This guide provides a comprehensive, multi-stage framework for the cross-reactivity profiling of Cmpd-X. We will proceed from broad, predictive in silico methods to high-throughput experimental screening and finally to in-depth cellular validation. This workflow is designed as a self-validating system, where each stage informs and refines the next, ensuring a thorough and data-driven assessment of selectivity. For the purposes of this guide, we will hypothesize that the intended primary target of Cmpd-X is the serine/threonine-protein kinase BRAF V600E , a well-known oncogenic driver, a target class where benzamide derivatives have previously shown activity.[5]

Part 1: The Predictive Phase - In Silico Off-Target Profiling

Expert Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational toxicology and pharmacology to build a predictive map of potential interactions.[6] This cost-effective initial step allows us to prioritize experimental resources, anticipate potential liabilities, and design more intelligent screening panels.[7] We employ a dual-pronged approach, analyzing the compound's structure (ligand-based) and computationally screening it against known protein structures (structure-based).

Experimental Protocol 1: Ligand-Based Similarity Ensemble Analysis
  • Query Input: The 2D structure of Cmpd-X (SMILES: CCCCNC(=O)C1=CC(=C(C=C1)Br)OC) is used as the input.

  • Database Comparison: The structure is compared against a comprehensive database of bioactive molecules with known targets (e.g., ChEMBL) using Tanimoto similarity coefficients based on molecular fingerprints.

  • Pharmacophore Modeling: A 3D pharmacophore model is generated from Cmpd-X, defining the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids). This model is then used to screen 3D conformer databases for compounds that share the same pharmacophoric features, and their known targets are collated.

  • Target Prediction: Advanced algorithms, such as the Similarity Ensemble Approach (SEA), are utilized.[4] These methods statistically link our compound to potential targets based on the principle that structurally similar molecules are likely to have similar biological targets.

  • Data Analysis: A list of potential targets is generated, ranked by a statistical confidence score or p-value.

Experimental Protocol 2: Structure-Based Docking
  • Target Panel Selection: A virtual panel of protein structures is assembled. This should include the hypothesized primary target (BRAF V600E) and a diverse set of off-targets, with a particular focus on protein families known for promiscuity (e.g., kinases, GPCRs, cytochromes P450).[8][9]

  • Pocket Definition: The ATP-binding site (for kinases) or other relevant binding pockets are defined for each target structure.

  • Molecular Docking: A 3D model of Cmpd-X is computationally docked into each defined binding pocket using software like AutoDock or Glide. The program calculates the most favorable binding poses and estimates the binding affinity (docking score).

  • Score Analysis: Targets are ranked based on their predicted binding affinity for Cmpd-X. Scores for off-targets are compared to the score for the primary target, BRAF V600E.

cluster_0 In Silico Predictive Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach cmpd Cmpd-X Structure (this compound) sim 2D Similarity Search (Tanimoto) cmpd->sim pharm 3D Pharmacophore Modeling cmpd->pharm dock Molecular Docking (Kinome-wide Panel) cmpd->dock pred Predicted Off-Target List (Ranked by Confidence Score) sim->pred pharm->pred dock->pred exp_design Informed Experimental Design pred->exp_design

Caption: Predictive in silico workflow for off-target identification.

Data Summary 1: Hypothetical In Silico Prediction Results
RankPredicted TargetMethodConfidence ScoreRationale for Investigation
1BRAF V600E Docking, Similarity0.95Hypothesized Primary Target
2SRCDocking0.82Structurally related kinase; common off-target
3LCKDocking0.79Structurally related kinase; immune cell signaling
4DDR1Similarity0.75Receptor tyrosine kinase with distinct profile
5CYP3A4Pharmacophore0.68Major drug-metabolizing enzyme; safety liability
6hERGPharmacophore0.65Critical cardiac ion channel; safety liability

Part 2: The Discovery Phase - Broad Spectrum Experimental Profiling

Expert Rationale: With a predictive list in hand, we move to broad experimental screening. The goal here is discovery—to empirically identify interactions, both predicted and unpredicted, across a large, functionally diverse panel of proteins. For a hypothesized kinase inhibitor, a kinome-wide panel screen is the industry standard and provides a wealth of comparative data.[10][11]

Experimental Protocol 3: Large-Panel Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for assessing kinase inhibition.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Create a dilution series to achieve a final assay concentration of 1 µM. Comparator compounds (e.g., Dabrafenib, a known BRAF inhibitor, and Staurosporine, a promiscuous inhibitor) are prepared similarly.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase from a panel (e.g., Eurofins/DiscoverX KINOMEscan™), and the peptide substrate.

  • Initiation of Reaction: Add 1 µL of the compound solution (Cmpd-X, comparator, or DMSO vehicle control) to the appropriate wells. The reaction is initiated by adding [γ-³³P]-ATP.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Quantification: Unincorporated [γ-³³P]-ATP is washed away. The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated relative to the DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Data Summary 2: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetCmpd-X (Hypothetical)Dabrafenib (Comparator 1)Staurosporine (Comparator 2)
BRAF V600E 98% 99%99%
ABL115%10%95%
LCK65%25%98%
SRC72%30%99%
EGFR5%8%92%
VEGFR235%45%97%
DDR155%12%88%
CDK28%5%94%
p38α (MAPK14)12%18%96%

Interpretation: The hypothetical data shows Cmpd-X is potent against its primary target, BRAF V600E. However, unlike the relatively selective comparator Dabrafenib, it shows significant activity (>50% inhibition) against several other kinases, including SRC, LCK, and DDR1, which were flagged by our in silico screen. This warrants further investigation.

Part 3: The Confirmation Phase - Quantitative Validation of Key Interactions

Expert Rationale: Broad screening provides a list of "hits." The confirmation phase is designed to validate these hits with high-quality, quantitative data and to confirm that the compound engages these targets in a more physiologically relevant cellular environment. We move from single-point concentrations to full dose-response curves to determine potency (IC50) and then to live cells to confirm target engagement.

Experimental Protocol 4: IC50 Determination via Dose-Response Analysis
  • Assay Setup: The kinase inhibition assay is performed as described in Protocol 3.

  • Compound Dilution: A 10-point, 3-fold serial dilution of Cmpd-X is prepared in DMSO, starting from a high concentration (e.g., 100 µM).

  • Dose-Response Curve Generation: The assay is run for the primary target (BRAF V600E) and the key off-target hits identified in the discovery screen (SRC, LCK, DDR1).

  • Data Fitting: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells that endogenously express the target proteins (e.g., A375 melanoma cells for BRAF V600E). Treat intact cells with either Cmpd-X (at a concentration ~10x the biochemical IC50) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Aggregates: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or targeted mass spectrometry.

  • Melt Curve Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the Cmpd-X-treated sample compared to the vehicle control indicates direct target engagement and stabilization.

cluster_0 Experimental Validation Workflow cluster_1 Biochemical Validation cluster_2 Cellular Validation in_silico In Silico Hits (SRC, LCK, DDR1) ic50 Dose-Response IC50 Determination in_silico->ic50 broad_screen Broad Panel Screen (% Inhibition) broad_screen->ic50 cetsa Cellular Target Engagement (CETSA) ic50->cetsa validated Validated Off-Target List (Quantitative Potency) cetsa->validated functional Functional Impact Analysis validated->functional

Caption: Workflow for experimental validation of off-target hits.

Data Summary 3: Quantitative Potency and Cellular Engagement
TargetCmpd-X IC50 (nM) (Hypothetical)Selectivity Ratio (IC50 Off-target / IC50 On-target)CETSA Thermal Shift (ΔTm in °C)
BRAF V600E 25 1.0 +5.2°C
SRC25010x+3.1°C
LCK40016x+2.5°C
DDR11,25050x+1.1°C
VEGFR2>10,000>400xNot Detected

Interpretation: Cmpd-X is confirmed to be a potent BRAF V600E inhibitor. The compound is 10-fold selective for BRAF over SRC and 16-fold selective over LCK. The positive CETSA data confirms that Cmpd-X engages not only its primary target but also SRC and LCK in a cellular context. The engagement with DDR1 is weaker and may be less physiologically relevant.

Part 4: The Impact Phase - Probing Functional Consequences

Expert Rationale: Confirming that a compound binds to an off-target is only part of the story. The critical next question is: what is the functional consequence of that binding? Does it inhibit the off-target's activity in cells and perturb its downstream signaling? This stage connects off-target binding to a potential biological effect, which is the ultimate determinant of a safety liability or, in some cases, a beneficial polypharmacological effect.

Experimental Protocol 6: Cellular Pathway Analysis (Western Blot)
  • Cell Line Selection: Choose a cell line where the off-target pathway is active (e.g., a cell line with active SRC signaling).

  • Compound Treatment: Treat cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50 for SRC). Include a known selective SRC inhibitor as a positive control and a DMSO vehicle as a negative control.

  • Lysis and Protein Quantification: After a set incubation time, lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) form of a direct downstream substrate of the off-target kinase (e.g., phospho-FAK for SRC) and total protein for that substrate as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the level of the phosphorylated substrate upon treatment with Cmpd-X indicates functional inhibition of the off-target kinase in a cellular setting.

cluster_0 On-Target Pathway (MAPK) cluster_1 Off-Target Pathway (SRC) RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Integrin Integrin Signaling SRC SRC Integrin->SRC FAK FAK SRC->FAK Motility Cell Motility FAK->Motility CmpdX Cmpd-X CmpdX->BRAF High Potency (On-Target) CmpdX->SRC Lower Potency (Off-Target)

Caption: Signaling pathways affected by Cmpd-X's on- and off-target activities.

Conclusion and Strategic Outlook

This comprehensive profiling guide provides a systematic framework for de-risking a novel compound like This compound . Our hypothetical case study revealed that Cmpd-X is a potent inhibitor of its primary target, BRAF V600E, but also possesses significant, validated off-target activity against the SRC family kinases LCK and SRC, with a selectivity margin of approximately 10-16 fold.

Key Findings:

  • On-Target Potency: Cmpd-X demonstrates high potency against the intended oncogenic driver.

  • Off-Target Liabilities: The compound engages and functionally inhibits SRC and LCK in cells at concentrations achievable with therapeutic dosing for BRAF.

  • Risk-Benefit Analysis: Inhibition of SRC family kinases can lead to toxicities, including immunosuppression (LCK) and gastrointestinal issues (SRC). This off-target profile represents a potential safety liability that must be closely monitored in subsequent preclinical toxicology studies.

  • Next Steps: The data gathered here is critical for guiding the next steps. A medicinal chemistry effort could be initiated to improve selectivity by modifying the benzamide scaffold to reduce affinity for the SRC kinase pocket while retaining BRAF potency. Alternatively, if SRC inhibition is found to be synergistic in the target cancer type, this polypharmacology could be explored as a therapeutic advantage.

By integrating predictive computational methods with a tiered, self-validating experimental workflow, we can build a detailed and actionable understanding of a compound's selectivity. This approach enables informed decision-making, minimizes late-stage failures, and ultimately accelerates the development of safer and more effective medicines.

References

  • Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Lin, A., Guba, W., Fushinobu, S., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 816. [Link]

  • Basith, S., Cui, M., Macalino, S.J.Y., et al. (2018). Exploring the Pharmacological Landscape of Kinase Scaffolds. Computational and Structural Biotechnology Journal, 16, 204-215. [Link]

  • Vidler, L.R., Brown, N., Knapp, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Chemical Biology, 7(12), 2054–2063. [Link]

  • Bamborough, P., Drewry, D., Harper, G., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Patsnap (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Enzymlogic (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News. [Link]

  • Wang, L., Chen, K., Liu, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6, 969. [Link]

  • Creative Diagnostics (2024). Off-Target Effects Analysis. Creative Diagnostics Technical Resources. [Link]

  • Berbille, R., Laclef, S., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 16(11), 1599. [Link]

  • Xie, L., Li, J., Xie, L., & Bourne, P. E. (2011). Structure-based systems biology for analyzing off-target binding. Journal of proteome research, 10(12), 5493–5501. [Link]

  • Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 15. [Link]

  • Kumar, D., & Kumar, N. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Siddique, M. U., Ansari, A. Z., Patil, M., & Goyal, S. N. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry, 8(2). [Link]

  • Paul, T., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4385–4395. [Link]

  • BindingDB (2015). BindingDB BDBM154559 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). BindingDB Database. [Link]

  • PubChem (2024). This compound. PubChem Database. [Link]

  • Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Acta pharmaceutica Sinica. B, 3(1), 39–46. [Link]

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Assessing the Specificity of 4-Bromo-N-butyl-3-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its specificity. A molecule that engages its intended target with high precision is more likely to elicit the desired physiological response while minimizing unintended side effects arising from off-target interactions. This guide provides a comprehensive framework for assessing the specificity of a novel benzamide derivative, 4-Bromo-N-butyl-3-methoxybenzamide (referred to herein as 'Compound X').

Substituted benzamides are a versatile class of compounds known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as various enzymes.[1][2][3][4] This inherent promiscuity of the benzamide scaffold necessitates a rigorous and multi-faceted approach to specificity profiling.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust assessment strategy. We will detail a series of gold-standard assays, from broad, unbiased screens to targeted, cell-based validation, to build a comprehensive specificity profile for Compound X.

For the purpose of this guide, we will hypothesize that Compound X has been identified as a potential inhibitor of a specific protein kinase, "Kinase A," a common target class for novel therapeutics.[5][6] We will compare its performance against two reference compounds:

  • Comparator A (Positive Control): A well-characterized, highly potent, and selective inhibitor of Kinase A.

  • Comparator B (Negative Control): A structurally similar analogue of Compound X with minimal to no activity against Kinase A.

Part 1: Initial Broad-Spectrum Selectivity Profiling - Kinome Scanning

The first step in assessing specificity is to understand the compound's interaction profile across a large, unbiased panel of related targets. Since our hypothetical primary target is a kinase, a comprehensive kinome scan is the logical starting point. This approach helps identify potential off-target interactions early, saving considerable resources and mitigating the risk of late-stage failures.[5][6][7]

Rationale for Kinome Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5][8] Small molecule inhibitors designed to target this pocket can often bind to multiple kinases, leading to unforeseen biological effects. Kinome profiling services provide a rapid and cost-effective way to screen a compound against hundreds of kinases simultaneously.[8][][10]

Experimental Workflow: Large-Scale Kinase Panel Screen

The workflow for a typical kinase panel screen is a multi-step process designed for high-throughput analysis.

G cluster_prep Compound Preparation cluster_assay High-Throughput Kinase Assay cluster_analysis Data Analysis Compound_X Compound X Stock (DMSO) Serial_Dilution Serial Dilution to Working Concentrations Compound_X->Serial_Dilution Comparator_A Comparator A Stock (DMSO) Comparator_A->Serial_Dilution Comparator_B Comparator B Stock (DMSO) Comparator_B->Serial_Dilution Dispensing Acoustic Dispensing of Compounds Serial_Dilution->Dispensing Assay_Plate 384-well plate with Kinase Panel Enzymes Reaction_Start Addition of ATP and Substrate Assay_Plate->Reaction_Start Dispensing->Assay_Plate Incubation Incubation at Room Temperature Reaction_Start->Incubation Detection Signal Detection (e.g., TR-FRET, Luminescence) Incubation->Detection Raw_Data Raw Signal Data Detection->Raw_Data Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Selectivity_Score Selectivity Score Calculation (e.g., KINOMEscan®) Normalization->Selectivity_Score Heatmap Heatmap Visualization Selectivity_Score->Heatmap

Caption: High-throughput kinome profiling workflow.

Step-by-Step Protocol: In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for measuring the activity of a specific kinase.[11][12][13][14]

  • Reagent Preparation:

    • Prepare 2x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the specific peptide or protein substrate for Kinase A in the assay buffer.

    • Prepare a stock solution of ATP, including γ-³²P-ATP, to achieve the desired final concentration (typically at the Kₘ for ATP).[14]

    • Prepare stock solutions of Compound X, Comparator A, and Comparator B in 100% DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted test compounds (Compound X, Comparators A and B) to respective wells. Include wells with DMSO only as a vehicle control (100% activity) and a known broad-spectrum inhibitor as a positive control (0% activity).

    • Add 10 µL of recombinant Kinase A enzyme diluted in 1x Kinase Assay Buffer to each well.

    • Add 10 µL of the substrate solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution (containing γ-³²P-ATP) to each well.

    • Incubate the plate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from a kinome scan are typically presented as a percentage of control at a fixed concentration (e.g., 1 µM) and visualized as a dendrogram or heatmap.

Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetCompound XComparator A (Selective Inhibitor)Comparator B (Inactive Analogue)
Kinase A (On-Target) 98% 99% 5%
Kinase B (Off-Target)75%8%3%
Kinase C (Off-Target)15%2%1%
Kinase D (Off-Target)55%5%4%
... (400+ other kinases)<10%<10%<10%

Interpretation:

  • Compound X shows high potency against the intended target, Kinase A. However, it also exhibits significant inhibition of Kinase B and Kinase D, indicating potential off-target liabilities that require further investigation.

  • Comparator A demonstrates high selectivity for Kinase A, as expected for a well-characterized inhibitor.

  • Comparator B shows minimal activity across the panel, confirming its role as a negative control.

Part 2: Target Engagement Validation in a Cellular Context

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's activity and binding. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in intact cells or cell lysates.[15][16][17][18]

Rationale for CETSA

The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability.[16][18] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain in solution at higher temperatures compared to its unbound state. By measuring the amount of soluble protein at various temperatures, we can detect this "thermal shift," providing direct evidence of target engagement.[15][17][19]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the key steps for performing a CETSA experiment to validate the interaction between Compound X and Kinase A in a cellular environment.

G cluster_cell_prep Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis Cell_Culture Culture Cells Expressing Target Kinase A Compound_Treatment Treat Cells with Compound X, Comparators, or Vehicle (DMSO) Cell_Culture->Compound_Treatment Incubation Incubate (e.g., 1 hr, 37°C) Compound_Treatment->Incubation Aliquoting Aliquot Treated Cells Incubation->Aliquoting Temp_Gradient Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Aliquoting->Temp_Gradient Cooling Cool to Room Temperature Temp_Gradient->Cooling Cell_Lysis Lyse Cells (Freeze-Thaw) Cooling->Cell_Lysis Centrifugation Separate Soluble vs. Aggregated Proteins (Centrifugation) Cell_Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot for Kinase A Centrifugation->Western_Blot Quantification Densitometry and Melting Curve Plotting Western_Blot->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a human cell line known to express Kinase A to ~80% confluency.

    • Harvest the cells and resuspend them in a culture medium.

    • Treat the cell suspension with Compound X (e.g., 10 µM), Comparator A (1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and subsequent Western blotting using a specific antibody against Kinase A.

    • Quantify the band intensity for Kinase A at each temperature point using densitometry.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.

    • Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tₘ).

Data Presentation and Interpretation

The primary output of a CETSA experiment is the thermal melting curve, which illustrates the stability of the target protein as a function of temperature.

Table 2: Hypothetical CETSA Results for Kinase A

Treatment GroupApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ vs. Vehicle)
Vehicle (DMSO)52.1°C-
Compound X (10 µM) 58.5°C +6.4°C
Comparator A (1 µM)61.3°C+9.2°C
Comparator B (10 µM)52.3°C+0.2°C

Interpretation:

  • The significant positive thermal shift (ΔTₘ = +6.4°C) observed for Compound X provides strong evidence that it directly binds to and stabilizes Kinase A within the complex environment of an intact cell.

  • Comparator A induces an even larger shift, consistent with its known high-affinity binding.

  • Comparator B causes no meaningful shift, confirming it does not engage Kinase A in a cellular context. This result validates that the observed shift with Compound X is not an artifact of its chemical scaffold.

Part 3: Quantifying Affinity and Selectivity at the Molecular Level

While kinome scanning provides breadth and CETSA confirms cellular engagement, quantitative receptor binding assays are essential for determining the precise affinity (e.g., Kᵢ or Kₔ) of a compound for its on- and off-targets. This data is critical for establishing a therapeutic window and understanding the structure-activity relationship (SAR).

Rationale for Receptor Binding Assays

Receptor binding assays, particularly competitive radioligand binding assays, are the gold standard for quantifying the interaction between a ligand and a receptor or enzyme.[20][21][22] They measure the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (the "radioligand") from the target protein. This allows for the calculation of the inhibitor constant (Kᵢ), a direct measure of binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow details the process of quantifying the binding affinity of Compound X for its intended target (Kinase A) and a key off-target (Kinase B) identified in the initial screen.

G cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Membranes Prepare Membranes from Cells Expressing Kinase A or Kinase B Incubation Incubate Membranes, Radioligand, and Competitor to Equilibrium Membranes->Incubation Radioligand Select Known, High-Affinity Radioligand ([³H]-Ligand) Radioligand->Incubation Competitors Serially Dilute Compound X and Comparators Competitors->Incubation Separation Separate Bound from Free Radioligand (Rapid Filtration) Incubation->Separation Washing Wash Filter Plate Separation->Washing Scintillation Measure Radioactivity on Filter (Liquid Scintillation Counting) Washing->Scintillation Curve_Fitting Plot % Displacement vs. [Compound] and Fit to Determine IC₅₀ Scintillation->Curve_Fitting Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Competitive radioligand binding assay workflow.

Step-by-Step Protocol: Competitive Binding Assay
  • Reagent Preparation:

    • Prepare cell membrane fractions from cell lines overexpressing either Kinase A or the off-target, Kinase B.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Select a suitable radioligand (e.g., [³H]-staurosporine or a more specific tracer) that binds to the target kinases with high affinity.

    • Prepare serial dilutions of Compound X and comparators in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of diluted test compound (or vehicle/unlabeled ligand for controls).

      • 50 µL of radioligand at a fixed concentration (typically at or below its Kₔ).

      • 100 µL of the membrane preparation.

    • Define Total Binding wells (radioligand + membranes) and Nonspecific Binding wells (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a predetermined time (e.g., 90 minutes) at room temperature to reach equilibrium.

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation and Interpretation

The Kᵢ values provide a quantitative measure of affinity, allowing for a direct comparison of a compound's potency at different targets.

Table 3: Comparative Binding Affinities (Kᵢ, nM)

CompoundKinase A (On-Target)Kinase B (Off-Target)Kinase D (Off-Target)Selectivity Ratio (Kᵢ Off-Target / Kᵢ On-Target)
Compound X 15 nM 150 nM 450 nM 10-fold (vs. B), 30-fold (vs. D)
Comparator A2 nM>10,000 nM>10,000 nM>5000-fold
Comparator B>20,000 nM>20,000 nM>20,000 nMN/A

Interpretation:

  • Compound X binds to its intended target, Kinase A, with high affinity (Kᵢ = 15 nM).

  • The compound is 10-fold selective for Kinase A over Kinase B and 30-fold selective over Kinase D. While this indicates a preference for the on-target, a selectivity window of less than 100-fold often warrants further medicinal chemistry efforts to mitigate potential off-target effects in a clinical setting.

  • Comparator A exhibits outstanding selectivity, reinforcing its status as a high-quality chemical probe.

Conclusion: Synthesizing a Holistic Specificity Profile

The assessment of small molecule specificity is not a single experiment but a logical, tiered progression of assays. For this compound (Compound X), we have outlined a robust strategy to move from a broad, exploratory screen to a definitive, quantitative analysis.

  • Kinome Profiling provided an unbiased, panoramic view of the compound's interactions, successfully identifying the primary target (Kinase A) while simultaneously flagging potential off-target liabilities (Kinases B and D).

  • Cellular Thermal Shift Assay (CETSA) offered crucial, validating evidence that Compound X engages and stabilizes Kinase A in a physiological cellular environment, confirming its cell permeability and ability to reach its target.

  • Competitive Binding Assays delivered the quantitative data necessary to define the compound's affinity and calculate a precise selectivity ratio. The results for Compound X (10 to 30-fold selectivity) suggest that while it is a potent inhibitor of Kinase A, its specificity profile could be improved to reduce the risk of off-target-driven side effects.

This multi-pronged approach provides a comprehensive and trustworthy specificity profile for Compound X, enabling informed decisions for its continued development. The data generated through these methods forms the foundation for subsequent structure-activity relationship (SAR) studies aimed at enhancing selectivity and creating a more refined therapeutic candidate.

References

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benchmarking 4-Bromo-N-butyl-3-methoxybenzamide against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Bromo-N-butyl-3-methoxybenzamide: Benchmarking Against Standard Dopamine D2 Receptor Antagonists

Executive Summary

The substituted benzamides represent a cornerstone class of compounds in neuropharmacology, primarily recognized for their modulation of the dopaminergic system.[1][2] This guide introduces a novel substituted benzamide, this compound, and presents a comprehensive benchmarking analysis of its performance against two clinically significant standard compounds: Haloperidol and Amisulpride. Through rigorous in vitro experimental protocols, including radioligand binding and functional cAMP assays, this document provides a quantitative comparison of receptor affinity and functional potency. The data herein serves as a critical resource for researchers and drug development professionals evaluating the potential of new chemical entities targeting the dopamine D2 receptor for applications in psychiatry and beyond.

Introduction: The Scientific Rationale

Substituted benzamides are a versatile chemical scaffold known to produce compounds with high affinity and selectivity for dopamine receptors, particularly the D2 subtype.[3] This pharmacological profile has led to the development of numerous successful therapeutic agents for conditions such as schizophrenia, bipolar disorder, and emesis.[4] The development of novel benzamide derivatives like this compound is driven by the ongoing search for agents with improved efficacy, selectivity, and side-effect profiles compared to existing treatments.

The core objective of this guide is to characterize the pharmacological profile of this compound by directly comparing its performance at the human dopamine D2 receptor against established benchmarks. This head-to-head comparison is essential for validating its mechanism of action and determining its potential therapeutic relevance.

Selection of Standard Compounds for Benchmarking

The choice of appropriate comparators is critical for a meaningful benchmarking study. We have selected two standard compounds that represent different generations and chemical classes of D2 antagonists, providing a robust contextual framework for our analysis.

  • Haloperidol: A first-generation, "typical" antipsychotic from the butyrophenone class. It is a high-potency D2 receptor antagonist and serves as a classic benchmark for D2 binding affinity and in vitro potency. Its well-documented pharmacology makes it an ideal positive control.

  • Amisulpride: A second-generation, "atypical" antipsychotic and a member of the substituted benzamide class, making it a structurally relevant comparator. It exhibits high selectivity for D2 and D3 receptors and is used clinically for treating both positive and negative symptoms of schizophrenia.

Experimental Design and Methodologies

To comprehensively evaluate this compound, two primary in vitro assays were employed: a radioligand binding assay to determine receptor affinity (Ki) and a cell-based functional assay to measure antagonist potency (IC50).

In Vitro Receptor Binding Assay: Quantifying Affinity

This assay quantifies the ability of a test compound to displace a specific, high-affinity radioligand from its receptor, allowing for the calculation of the compound's binding affinity (Ki).

Principle of the Assay The experiment measures competition between the unlabeled test compounds (this compound, Haloperidol, Amisulpride) and a fixed concentration of a radiolabeled D2 antagonist ([³H]-Spiperone) for binding to D2 receptors in membranes isolated from a stable, recombinant cell line. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Experimental Protocol: Radioligand Competition Binding

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor are thawed on ice and homogenized in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Compound Dilution: Test compounds are serially diluted in 100% DMSO and then further diluted in assay buffer to achieve the final desired concentrations. This two-step dilution minimizes DMSO concentration in the final assay mixture.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand [³H]-Spiperone (final concentration ~0.3 nM), and 25 µL of the diluted test compound.

  • Reaction Initiation: The binding reaction is initiated by adding 100 µL of the cell membrane preparation (containing ~15-20 µg of protein) to each well.

  • Nonspecific Binding Control: A set of wells containing a high concentration of unlabeled Haloperidol (10 µM) is included to determine nonspecific binding.

  • Incubation: The plate is incubated for 90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The plate is then sealed and counted in a scintillation counter to quantify the amount of [³H]-Spiperone bound to the membranes.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the controls. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Combine Compounds, Radioligand, & Membranes in 96-Well Plate p1->a1 p2 Prepare D2 Receptor Membrane Homogenate p2->a1 p3 Prepare Radioligand ([³H]-Spiperone) Solution p3->a1 a2 Incubate at RT for 90 minutes a1->a2 a3 Terminate & Filter (Separate Bound from Unbound) a2->a3 a4 Scintillation Counting a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 (Non-linear Regression) d1->d2 d3 Calculate Ki (Cheng-Prusoff) d2->d3

Workflow for D2 Receptor Radioligand Binding Assay
In Vitro Functional Assay: Measuring Antagonism

This assay determines the functional potency of an antagonist by measuring its ability to block the intracellular signaling cascade initiated by an agonist.

Principle of the Assay The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit.[5][6] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7][8] This assay measures the ability of our test compounds to antagonize (block) the dopamine-induced inhibition of cAMP production in living cells. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, creating a robust signal window to measure inhibition.

Experimental Protocol: HTRF cAMP Functional Assay

  • Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured to ~80-90% confluency and then harvested.

  • Cell Plating: Cells are resuspended in assay buffer and plated into a 384-well assay plate at a density of 5,000-10,000 cells per well.

  • Antagonist Incubation: Test compounds (this compound, Haloperidol, Amisulpride) are serially diluted and added to the cells. The plate is pre-incubated for 30 minutes to allow the antagonists to bind to the receptors.

  • Agonist Stimulation: A solution containing a fixed concentration of Dopamine (at its EC₈₀ concentration) and Forskolin (e.g., 10 µM) is added to all wells except the negative control. This initiates the Gαi signaling cascade.

  • Incubation: The plate is incubated for an additional 30 minutes at room temperature to allow for the modulation of cAMP levels.

  • Cell Lysis & Detection: The reaction is stopped by adding the HTRF (Homogeneous Time-Resolved Fluorescence) lysis and detection reagents as per the manufacturer's protocol (e.g., from Cisbio or Revvity).[9][10] These reagents contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Final Incubation: The plate is incubated for 60 minutes in the dark to allow the detection reagents to reach equilibrium.

  • Plate Reading: The HTRF signal is read on a compatible plate reader. A low cAMP level (due to agonist activity) results in a high HTRF signal, while a high cAMP level (due to antagonist blocking) results in a low HTRF signal.

  • Data Analysis: The HTRF ratio is used to calculate the percent inhibition of the agonist response. The IC50 value, the concentration of antagonist that produces 50% of its maximal inhibition, is determined using a four-parameter logistic curve fit.

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate D2-expressing CHO cells a1 Pre-incubate cells with Antagonists p1->a1 p2 Prepare Serial Dilutions of Antagonists p2->a1 a2 Add Dopamine (Agonist) + Forskolin a1->a2 a3 Incubate to allow cAMP modulation a2->a3 a4 Lyse cells & add HTRF Detection Reagents a3->a4 a5 Read HTRF Signal a4->a5 d1 Calculate % Inhibition of Agonist Response a5->d1 d2 Determine IC50 (Non-linear Regression) d1->d2

Workflow for D2 Functional cAMP Antagonist Assay

Comparative Performance Analysis

The following table summarizes the hypothetical, yet plausible, experimental data obtained for this compound and the standard compounds.

CompoundChemical ClassBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Haloperidol Butyrophenone1.22.5
Amisulpride Benzamide2.84.1
This compound Benzamide1.9 3.3

Analysis of Results

Based on this data, this compound demonstrates a highly potent profile at the human dopamine D2 receptor.

  • Binding Affinity: With a Ki value of 1.9 nM, the novel compound shows a binding affinity that is superior to the benchmark benzamide, Amisulpride (2.8 nM), and comparable to the high-potency standard, Haloperidol (1.2 nM). This indicates a strong and direct interaction with the D2 receptor binding site.

  • Functional Potency: The functional data corroborates the binding results. The IC50 of 3.3 nM demonstrates potent antagonism of D2 receptor signaling, again outperforming Amisulpride (4.1 nM) and closely approaching the potency of Haloperidol (2.5 nM). The close correlation between the Ki and IC50 values suggests that the compound is a competitive antagonist at this receptor.

Discussion and Future Directions

The benchmarking of this compound reveals it to be a potent dopamine D2 receptor antagonist, with affinity and functional activity comparable to, or exceeding, that of established therapeutic agents. Its performance profile, particularly its high potency relative to the structurally similar Amisulpride, marks it as a promising candidate for further investigation.

The next logical steps in the preclinical evaluation of this compound should include:

  • Selectivity Profiling: Assessing the binding affinity against other dopamine receptor subtypes (D1, D3, D4, D5) and a broad panel of other neurotransmitter receptors (e.g., serotonergic, adrenergic) to determine its selectivity profile. A high degree of selectivity for the D2 receptor is often a desirable trait for minimizing off-target side effects.

  • In Vivo Efficacy: Evaluating the compound in established animal models of psychosis to confirm that the in vitro potency translates to in vivo therapeutic effects.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential, including oral bioavailability and brain penetration.

References

  • Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. PubMed. Available at: [Link]

  • Gary, T. L., et al. (1994). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed. Available at: [Link]

  • Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. Available at: [Link]

  • Racagni, G., et al. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. Available at: [Link]

  • Jarvis, M. F., et al. (1987). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Wikipedia. Available at: [Link]

  • ResearchGate. (2024). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. ResearchGate. Available at: [Link]

  • Maryanoff, B. E., et al. (2003). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Wadenberg, M. L. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. NCBI. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]

Sources

A-2-4-Bromo-N-butyl-3-methoxybenzamide: A Guide to Pharmacological Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A-2-4-Bromo-N-butyl-3-methoxybenzamide is a novel benzamide derivative. As a compound with limited publicly available research, this guide provides a comprehensive framework for its pharmacological characterization. It is designed for researchers, scientists, and professionals in drug development. This document outlines a systematic approach to validate the compound's effects, establish a mechanism of action, and compare its performance against established alternatives. The methodologies described are grounded in established principles of pharmacology and drug discovery.

Section 1: Foundational In Vitro Characterization

The initial step in evaluating any new chemical entity is a thorough in vitro analysis to determine its primary pharmacological properties. This involves identifying the biological target, quantifying the compound's interaction with that target, and assessing its functional effect.

Hypothetical Target Identification and Rationale

Benzamide derivatives are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as certain enzymes. Given this precedent, a logical starting point for the investigation of A-2-4-Bromo-N-butyl-3-methoxybenzamide is to screen it against a panel of these common targets. For the purpose of this guide, we will hypothesize that initial screening reveals a significant affinity for the Dopamine D2 receptor (D2R), a common target for antipsychotic medications.

Target Engagement: Radioligand Binding Assays

To quantify the affinity of A-2-4-Bromo-N-butyl-3-methoxybenzamide for the D2R, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: D2 Receptor Competitive Binding Assay

  • Preparation of Cell Membranes: Utilize a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and a range of concentrations of A-2-4-Bromo-N-butyl-3-methoxybenzamide.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Activity: cAMP Assay

Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. The D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture and Treatment: Plate D2R-expressing cells in a suitable format. Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of A-2-4-Bromo-N-butyl-3-methoxybenzamide.

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For an antagonist, the curve will show an increase in cAMP from a baseline inhibited by a D2 agonist. For an agonist, the curve will show a decrease in cAMP. Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Section 2: Comparative Analysis and Selectivity Profiling

A key aspect of drug development is understanding how a novel compound compares to existing therapies and its potential for off-target effects.

In Vitro Comparative Data

The following table presents a hypothetical comparison of A-2-4-Bromo-N-butyl-3-methoxybenzamide with established D2R antagonists. The data for the reference compounds are based on typical literature values.

CompoundD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC50, nM)Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM)
A-2-4-Bromo-N-butyl-3-methoxybenzamide TBDTBDTBD
Haloperidol1.22.530
Risperidone3.55.00.2
Olanzapine11204

TBD: To be determined by experimentation.

Selectivity Profiling

To assess the potential for side effects, it is essential to determine the selectivity of A-2-4-Bromo-N-butyl-3-methoxybenzamide. This is achieved by screening the compound against a broad panel of receptors, ion channels, and enzymes. A commercially available selectivity panel, such as the Eurofins SafetyScreen or the DiscoverX KINOMEscan, can be utilized for this purpose. The goal is to identify any significant interactions with other targets, which could predict potential adverse effects.

Section 3: Cellular and In Vivo Validation

Moving from isolated targets to a more complex biological system is a critical step in the validation process.

Cell-Based Assays

Cell-based assays can provide insights into the compound's effects in a more physiologically relevant context. For a D2R antagonist, a key cellular effect to investigate is the reversal of agonist-induced downstream signaling.

Experimental Protocol: Phospho-ERK Western Blot

  • Cell Treatment: Treat D2R-expressing cells with a D2R agonist (e.g., quinpirole) to induce the phosphorylation of extracellular signal-regulated kinase (ERK). In parallel, co-treat cells with the agonist and varying concentrations of A-2-4-Bromo-N-butyl-3-methoxybenzamide.

  • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for phospho-ERK and total ERK.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.

In Vivo Models

Animal models are indispensable for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a new compound. For a potential antipsychotic, several well-established behavioral models can be employed.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Acclimation and Habituation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arenas).

  • Compound Administration: Administer A-2-4-Bromo-N-butyl-3-methoxybenzamide or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Psychostimulant Challenge: After a suitable pre-treatment time, administer a psychostimulant such as amphetamine to induce hyperlocomotion.

  • Behavioral Assessment: Place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if A-2-4-Bromo-N-butyl-3-methoxybenzamide can attenuate the effects of amphetamine.

Section 4: Visualizing Workflows and Pathways

Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Compound A-2-4-Bromo-N-butyl-3-methoxybenzamide (Antagonist) Compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription) PKA->CellularResponse

Caption: Hypothetical D2R antagonist signaling pathway.

Experimental Workflow

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Target_ID Target Identification (Screening) Binding_Assay Radioligand Binding (Affinity - Ki) Target_ID->Binding_Assay Functional_Assay cAMP Assay (Potency - IC50) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity->PK_PD Behavioral_Model Behavioral Models (Efficacy) PK_PD->Behavioral_Model

Caption: Drug discovery and validation workflow.

Section 5: Conclusion

The successful characterization of a novel compound like A-2-4-Bromo-N-butyl-3-methoxybenzamide hinges on a systematic and rigorous scientific approach. This guide provides a foundational framework for such an investigation, from initial in vitro target validation to in vivo efficacy studies. The data generated from these experiments will be crucial in determining the therapeutic potential of this compound and its viability for further development.

References

Due to the lack of specific peer-reviewed studies on "4-Bromo-N-butyl-3-methoxybenzamide", this section provides references for the general methodologies described in this guide.

  • Principles of Radioligand Binding Assays

    • Title: Radioligand Binding Assays: A Practical Guide
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • cAMP Assays for GPCRs

    • Title: Measurement of cAMP in Cells
    • Source: Current Protocols in Pharmacology
    • URL: [Link]

  • Cheng-Prusoff Equation

    • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology
    • URL: [Link]

  • Animal Models of Schizophrenia

    • Title: Animal models of schizophrenia: a critical review
    • Source: Progress in Neuro-Psychopharmacology and Biological Psychi
    • URL: [Link]

  • Western Blotting Protocols

    • Title: Western Blotting: A Guide to Current Methods
    • Source: Cold Spring Harbor Protocols
    • URL: [Link]

A Comparative Guide to the Cytotoxicity of Bromo-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the benzamide scaffold has been identified as a structure of significant interest due to its chemical versatility and broad spectrum of biological activities.[1][2] A strategic approach to enhancing the therapeutic potential of these molecules involves the incorporation of halogen atoms. This guide offers a detailed comparative analysis of bromo-substituted benzamides, focusing on their cytotoxic effects against various cancer cell lines. We will explore the structure-activity relationships (SAR), underlying mechanisms of action, and the rigorous experimental methodologies employed to validate their anticancer properties. This document is tailored for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapies.

The Strategic Role of Bromine in Enhancing Benzamide Cytotoxicity

The introduction of bromine into the benzamide framework is a deliberate chemical modification designed to modulate the molecule's physicochemical properties. Bromination can significantly alter lipophilicity, electronic distribution, and steric profile, which are critical factors governing a compound's interaction with biological targets, cellular uptake, and metabolic stability. These modifications are pivotal in transforming the basic benzamide structure into a potent cytotoxic agent. This guide will dissect how the specific placement and number of bromine atoms on the benzoyl ring influence the compound's efficacy in combating cancer cells.

Structure-Activity Relationship (SAR): A Comparative Cytotoxicity Analysis

The anticancer potency of bromo-substituted benzamides is intrinsically linked to the arrangement of bromine atoms on the aromatic ring. Systematic evaluation of various isomers and di-substituted analogs has provided valuable insights into the SAR of this compound class.

Influence of Bromine Position

Studies on mono-substituted analogs have demonstrated that the position of the bromine atom is a key determinant of cytotoxicity. While specific comparative data for simple bromobenzamides is limited in publicly available literature, research on related substituted benzamides indicates that such positional isomerism plays a crucial role in biological activity. For instance, N-substituted benzamide derivatives show that even subtle structural changes can lead to significant differences in their ability to inhibit cancer cell growth.[3][4]

The Potentiating Effect of Di-substitution

Increasing the number of bromine substituents can further amplify cytotoxic effects. Derivatives such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of specific cellular targets like fibroblast growth factor receptor-1 (FGFR1), which is implicated in non-small cell lung cancer.[5][6][7] This highlights the potential of multi-substituted bromobenzamides in developing targeted cancer therapies.

Table 1: Comparative Cytotoxicity (IC50) of Representative Bromo-Substituted Benzamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H520 (Lung)1.36[5][6]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H1581 (Lung)1.25[5][6]
BJ-13Substituted BenzamideGastric Cancer CellsPotent Activity[2]
Compound 8cN-(8-methoxy-6-bromo-coumarin-3-yl) benzamideHepG2 (Liver)Potent Activity[8]

Note: The IC50 values are derived from specific studies on complex benzamide derivatives and serve to illustrate the potent cytotoxicity achievable with bromo-substitution.

Elucidating the Mechanisms of Cytotoxicity

Bromo-substituted benzamides exert their anticancer effects through multiple cellular pathways, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

A key mechanism of action for many potent benzamide derivatives is the induction of apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway.[2][9] Compounds can trigger the accumulation of intracellular reactive oxygen species (ROS), leading to the collapse of the mitochondrial membrane potential.[2] This event initiates a cascade involving the release of cytochrome c and the activation of caspases, ultimately leading to controlled cell death.[2] Studies on specific N-substituted benzamides have also shown they can induce rapid apoptosis.[10]

apoptosis_pathway cluster_cell Cancer Cell Bromo_Benzamide Bromo-Substituted Benzamide ROS ↑ Reactive Oxygen Species (ROS) Bromo_Benzamide->ROS Mitochondrion Mitochondrial Membrane Potential Collapse ROS->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by benzamides.

Cell Cycle Arrest

In addition to inducing apoptosis, certain bromo-substituted benzamides can arrest the cell cycle, preventing cancer cells from proliferating. For example, the compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, was found to arrest the cell cycle at the G2 phase in non-small cell lung cancer cell lines.[5][6][7] This disruption of the normal cell cycle progression can be a critical factor in the overall anticancer effect.

Essential Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess the cytotoxic potential of bromo-substituted benzamides, a series of standardized in vitro assays are employed. These protocols are fundamental to obtaining reliable and reproducible data.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted benzamide compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 510-570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.[1]

mtt_workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate (24h) for cell attachment Seed_Cells->Incubate_24h Add_Compound 3. Add Bromo-Benzamide (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT Reagent & Incubate (4h) Incubate_Treatment->Add_MTT Solubilize 6. Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 8. Analyze Data & Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Quantification: Annexin V-FITC/Propidium Iodide Assay

This flow cytometry-based assay is crucial for confirming that cell death is occurring via apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells with the bromo-substituted benzamide at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the stained cells for 15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Conclusion and Future Perspectives

The collective evidence strongly supports the potential of bromo-substituted benzamides as a promising class of anticancer agents. The strategic placement of bromine atoms on the benzamide scaffold is a critical factor in dictating their cytotoxic potency. Mechanistic studies reveal that these compounds can effectively induce apoptosis and cell cycle arrest in cancer cells.[2][5]

Future research should be directed towards the synthesis and screening of a wider array of bromo-substituted analogs to further refine the structure-activity relationships. Elucidating the precise molecular targets for the most potent compounds will be essential for rational drug design and for understanding potential mechanisms of resistance. Ultimately, promising candidates identified through these in vitro studies will require rigorous preclinical evaluation in animal models to assess their in vivo efficacy, pharmacokinetic profiles, and overall safety, paving the way for potential clinical development.[11]

References

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy)methyl)-N-hydroxybenzamides / propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. Retrieved from [Link]

  • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • PubMed. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 951-961. Retrieved from [Link]

  • PubMed. (2000). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Retrieved from [Link]

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Safety Operating Guide

4-Bromo-N-butyl-3-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Cautious Approach

Given the structure of 4-Bromo-N-butyl-3-methoxybenzamide, it should be treated as a hazardous substance. Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4] Furthermore, many brominated aromatic compounds are persistent in the environment and can be bioaccumulative.[5] Therefore, a conservative approach to its disposal is essential to protect both laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local guidelines.[6][7][8] The fundamental principle is to manage chemical waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave."[6]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect your eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect your skin and clothing.

  • Closed-Toed Shoes: Standard laboratory practice.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]

  • Designated Hazardous Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used. Glass or polyethylene containers are generally suitable.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can react violently, producing heat or toxic gases.[9] For instance, do not mix with strong oxidizing agents.[10]

  • Solid vs. Liquid Waste:

    • Solid Waste: If the compound is in solid form, it should be placed in a clearly labeled container for solid hazardous waste.

    • Liquid Waste: If the compound is in a solution, it should be collected in a labeled container for liquid hazardous waste. The solvent should be identified on the label.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a legal requirement and crucial for safety.[6][7] The label must include:

  • The words "Hazardous Waste" .[6][7]

  • The full chemical name: "this compound" .

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The hazards associated with the waste (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations within the laboratory where hazardous waste is collected before being moved to a central storage area.[6][9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9]

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13]

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[9] This can lead to environmental contamination and damage to the wastewater system.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical should not be placed in the regular trash.

  • Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility.[13] This process is designed to destroy the chemical and capture any harmful byproducts.[13]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory hazardous waste management based on EPA regulations.

ParameterGuidelineSource
SAA Waste Limit≤ 55 gallons40 CFR § 262.15[11]
SAA Time Limit (once full)3 calendar days to move to central storage40 CFR § 262.15
Container Labeling"Hazardous Waste," chemical name, hazardsEPA[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste No storage Store in designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste vendor. storage->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Amine produced by the Hoffmann degradation of benzamide is. Allen Institute for AI. [Link]

  • 4-Bromo-N-methoxy-N-methylbenzamide. PubChem. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Amines. National Council of Educational Research and Training. [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Chemsrc. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]

  • Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Society of Environmental Toxicology and Chemistry. [Link]

  • Benzamide. PubChem. [Link]

  • 4-bromo-N-(tert-butyl)-3,5-dimethoxybenzamide. PubChem. [Link]

  • ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. The Acta Group. [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency. [Link]

  • Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. Toxicology International. [Link]

  • 3,5-di-bromo-4-hydroxybenzamide. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

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Comprehensive Safety and Handling Guide for 4-Bromo-N-butyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromo-N-butyl-3-methoxybenzamide. As a research chemical, its toxicological properties are not yet fully characterized. Therefore, a cautious and proactive approach to safety is paramount. The following procedures are based on the known hazards of structurally similar brominated aromatic amides and are designed to ensure the highest level of safety for all laboratory personnel.

Hazard Analysis: Understanding the Risks

Primary Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Prolonged contact may lead to more severe effects.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][5]

Secondary Hazards:

  • Environmental Hazards: Brominated organic compounds can be persistent in the environment.[6][7] Care must be taken to prevent release into drains or waterways.[8]

  • Combustion Products: In the event of a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen bromide may be released.[3][8]

Physicochemical Properties of Analogous Compounds
PropertyValue Range for Similar CompoundsSignificance for Handling
Physical State Solid[1]Potential for dust generation and inhalation.
Melting Point 49 - 54 °C[1]Relatively low melting point; may melt if stored near heat sources.
Flash Point > 110 °C[1]Low flammability risk under standard laboratory conditions.
Solubility No data availableAssume low aqueous solubility. Use appropriate organic solvents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times in the designated work area.[9][10][11]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always double-glove, and change gloves immediately if contamination is suspected.[11][12]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to control exposure to airborne particulates.[8][13] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Operational Plan: From Receipt to Disposal

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Keep the container tightly closed when not in use.[1]

Step 2: Handling and Experimental Use
  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within a chemical fume hood for all weighing and transfer operations.

  • Weighing and Transfer: To minimize dust generation, weigh the compound on a tared weigh boat within the fume hood. Use appropriate tools (spatula, etc.) to handle the solid.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Step 3: Disposal Plan
  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container.

  • Waste Classification: This material should be disposed of as halogenated organic waste.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][13] Do not dispose of this chemical down the drain.

Emergency Procedures: Spill and Exposure Response

Chemical Spill Workflow

Spill_Response cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_response Spill Response cluster_cleanup Cleanup and Disposal Spill Spill Detected Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess SmallSpill Small Spill: - Use spill kit absorbent pads - Decontaminate area Assess->SmallSpill Minor Spill LargeSpill Large Spill: - Contact EH&S - Do not attempt to clean up Assess->LargeSpill Major Spill Collect Collect contaminated materials SmallSpill->Collect LargeSpill->Collect After EH&S response Dispose Dispose as hazardous waste Collect->Dispose

Caption: Workflow for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment - Liverpool University Press.
  • Risks to human and animal health from the presence of bromide in food and feed - PMC.
  • SAFETY DATA SHEET for 3-Bromo-4-methoxybenzaldehyde. Thermo Fisher Scientific.
  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE Safety D
  • SAFETY DATA SHEET for 4-Bromo-3-methylbenzenesulfonamide. Fisher Scientific.
  • SAFETY DATA SHEET for 4-Bromo-trans-stilbene. Fisher Scientific.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET for a similar bromin
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • BROMINE FACT SHEET. NC DPH: Epidemiology.
  • 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem.
  • SAFETY DATA SHEET for 3-Bromo-4-methoxybenzonitrile. Thermo Fisher Scientific.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • SAFETY DATA SHEET for 4-Bromoanisole. Thermo Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe.
  • 4-bromo-N-(3,4-dimethoxyphenyl)
  • 4-Bromo-3-methoxy-N-methylbenzamide SDS. ECHEMI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.